Amino-PEG4-GGFG-Dxd
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C53H66FN9O15 |
|---|---|
分子量 |
1088.1 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C53H66FN9O15/c1-3-53(72)36-22-41-49-34(27-63(41)51(70)35(36)28-78-52(53)71)48-38(10-9-33-31(2)37(54)23-39(62-49)47(33)48)60-46(68)29-77-30-59-44(66)25-58-50(69)40(21-32-7-5-4-6-8-32)61-45(67)26-57-43(65)24-56-42(64)11-13-73-15-17-75-19-20-76-18-16-74-14-12-55/h4-8,22-23,38,40,72H,3,9-21,24-30,55H2,1-2H3,(H,56,64)(H,57,65)(H,58,69)(H,59,66)(H,60,68)(H,61,67)/t38-,40-,53-/m0/s1 |
InChIキー |
SCJCAOCGTRKMQY-KJDBIWOKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Amino-PEG4-GGFG-Dxd: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Amino-PEG4-GGFG-Dxd, a critical component of advanced antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its structure, function, and the experimental methodologies used for its characterization, tailored for an audience in the fields of oncology research and drug development.
Introduction to this compound
This compound is a sophisticated drug-linker system designed for targeted cancer therapy. It is a key component of antibody-drug conjugates, where it connects a monoclonal antibody to a potent cytotoxic payload. Its modular design ensures stability in systemic circulation and facilitates the specific release of the cytotoxic agent within the target cancer cells. This system comprises three key functional units:
-
Amino-PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) linker that enhances solubility and provides spatial separation between the antibody and the payload.
-
GGFG Peptide Linker: A tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine) that is specifically designed to be cleaved by lysosomal proteases.
-
DXd (Deruxtecan): A highly potent topoisomerase I inhibitor that serves as the cytotoxic payload.
The concerted action of these components allows for the selective delivery of a powerful anticancer agent to tumor cells, minimizing off-target toxicity and enhancing the therapeutic window.
Overall Mechanism of Action
The primary application of this compound is within an antibody-drug conjugate (ADC) framework. The mechanism of action is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell.
-
Target Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the tumor cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into an endosome.
-
Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and the high concentration of proteases, particularly cathepsins, within the lysosome facilitate the enzymatic cleavage of the GGFG tetrapeptide linker.[1][2] Cathepsin L has been identified as a key enzyme in the cleavage of the GGFG linker to release DXd.[3]
-
Payload Release and Bystander Effect: The cleavage of the GGFG linker liberates the DXd payload into the cytoplasm of the cancer cell. DXd is a membrane-permeable molecule, which allows it to diffuse out of the target cell and into neighboring tumor cells, inducing a "bystander effect" and killing adjacent cancer cells that may not express the target antigen.[4]
-
Induction of Apoptosis: Once inside the cell, DXd translocates to the nucleus and inhibits topoisomerase I, an enzyme essential for DNA replication and repair.[1][] This inhibition leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering programmed cell death (apoptosis).[6][7]
Component Analysis
Amino-PEG4 Spacer
The Amino-PEG4 component serves as a hydrophilic spacer within the ADC construct. The tetraethylene glycol (PEG4) unit imparts several beneficial properties:
-
Enhanced Solubility: Many cytotoxic payloads, including DXd, are hydrophobic. The hydrophilic nature of the PEG4 spacer improves the overall aqueous solubility of the drug-linker conjugate, which can help prevent aggregation during manufacturing and in circulation.
-
Reduced Steric Hindrance: The PEG4 spacer provides a flexible and extended connection between the bulky antibody and the payload. This spatial separation can minimize steric hindrance, facilitating more efficient conjugation and potentially improving the interaction of the antibody with its target antigen.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of biologics by increasing their hydrodynamic radius and reducing renal clearance.
The terminal amino group provides a reactive handle for covalent attachment to the antibody or other components of the linker system.
GGFG Peptide Linker
The Glycine-Glycine-Phenylalanine-Glycine (GGFG) tetrapeptide is an enzyme-cleavable linker. Its design is predicated on the following principles:
-
Serum Stability: The GGFG linker is designed to be stable in the systemic circulation, preventing the premature release of the cytotoxic payload and minimizing off-target toxicity.
-
Lysosomal Cleavage: This linker is a substrate for lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment and within cancer cells.[8] Cathepsin L is particularly effective at cleaving the GGFG linker, leading to the efficient release of DXd within the lysosome.[3]
DXd (Deruxtecan) Payload
DXd is a potent derivative of exatecan (B1662903) and functions as a topoisomerase I inhibitor. Its mechanism of action is as follows:
-
Topoisomerase I Inhibition: DXd binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme during DNA replication and transcription.
-
DNA Damage: The stabilized cleavage complexes collide with the advancing replication fork, leading to the formation of irreversible double-strand DNA breaks.
-
Apoptosis Induction: The accumulation of extensive DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.
DXd's high potency and ability to induce a bystander effect make it a highly effective cytotoxic payload for ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A HER2-targeted antibody-novel DNA topoisomerase I inhibitor conjugate induces durable adaptive antitumor immunity by activating dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Trastuzumab deruxtecan in HER2-positive advanced gastric cancer: exploratory biomarker analysis of the randomized, phase 2 DESTINY-Gastric01 trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Amino-PEG4-GGFG-Dxd: Structure, Properties, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Amino-PEG4-GGFG-Dxd drug-linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and the underlying mechanisms of its action, offering valuable insights for researchers in oncology and targeted therapeutics.
Chemical Structure and Properties
This compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy. It comprises three key components: a terminal amino group for conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a protease-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly), and the potent cytotoxic payload, Dxd, a derivative of exatecan.
The SMILES notation for the molecule is: N(C(COCNC(CNC(--INVALID-LINK--NC(CNC(CNC(CCOCCOCCOCCOCCN)=O)=O)=O)=O)=O)=O)[C@@H]2C3=C4C(C=5N(C4)C(=O)C6=C(C5)--INVALID-LINK--(O)C(=O)OC6)=NC=7C3=C(CC2)C(C)=C(F)C7[1]
Below is a 2D representation of the chemical structure of this compound.
Caption: Conceptual diagram of this compound components.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₆FN₉O₁₅ | [1][2][3][4] |
| Molecular Weight | 1088.14 g/mol | [2][3][4] |
| CAS Number | 2879227-88-8 | [2][3] |
| Appearance | Solid, Off-white to light yellow | [5][6] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2][3] |
| Storage Conditions | 4°C, stored under nitrogen, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [2][5][7] |
Mechanism of Action: A Targeted Approach
The efficacy of this compound within an ADC construct relies on a sequence of precisely orchestrated events, beginning with binding to a target cancer cell and culminating in apoptosis. This process is particularly well-understood in the context of HER2-positive cancers, where this linker-payload is integral to the ADC Trastuzumab Deruxtecan (Enhertu®).
ADC Internalization and Lysosomal Trafficking
Upon administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell (e.g., HER2). This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then matures and fuses with a lysosome, a cellular organelle characterized by its acidic environment and a high concentration of degradative enzymes.
Protease-Mediated Cleavage of the GGFG Linker
The GGFG tetrapeptide sequence is engineered to be a substrate for lysosomal proteases, most notably Cathepsin B and Cathepsin L, which are highly active in the low pH environment of the lysosome.[2][8][9][10][11] These enzymes recognize and cleave the peptide bonds within the GGFG sequence, liberating the Dxd payload from the antibody and the PEG4 spacer.[2][8][9][10][11] This targeted release mechanism ensures that the cytotoxic payload is primarily activated within the cancer cell, minimizing off-target toxicity.
Caption: Workflow of ADC internalization and payload release.
Dxd-Mediated Cytotoxicity: Inhibition of Topoisomerase I
Once released, the Dxd payload diffuses from the lysosome into the cytoplasm and subsequently enters the nucleus. Dxd is a potent inhibitor of DNA topoisomerase I, an essential enzyme involved in relieving torsional stress in DNA during replication and transcription.[4][12] Dxd intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[13] The accumulation of these stabilized complexes leads to the formation of double-strand DNA breaks, ultimately triggering a DNA damage response and inducing apoptosis (programmed cell death).[4][12][13]
Caption: Signaling pathways affected by a HER2-targeted ADC with a Dxd payload.
Experimental Protocols
While the precise, proprietary synthesis and conjugation protocols are often not publicly available, the following sections outline the general principles and methodologies for the key experimental procedures involving this compound.
Conceptual Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that involves solid-phase peptide synthesis for the GGFG sequence, followed by the attachment of the PEG4 spacer and the Dxd payload, and finally the introduction of the terminal amino group.
Caption: Conceptual workflow for the synthesis of this compound.
Purification: The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: The final product's identity and purity are confirmed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
General Protocol for ADC Conjugation
The terminal amino group of this compound can be conjugated to a monoclonal antibody through various methods. A common approach involves modifying the antibody to introduce a reactive group that can form a stable covalent bond with the amine.
1. Antibody Modification (Example: Thiol-Maleimide Chemistry):
- Reduce the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP to generate free thiol groups.
- Purify the reduced antibody to remove the excess reducing agent.
2. Linker-Payload Activation (if necessary):
- In some cases, the amino group of the linker may be reacted with a heterobifunctional crosslinker to introduce a maleimide (B117702) group.
3. Conjugation Reaction:
- Mix the reduced antibody with the maleimide-activated this compound.
- The thiol groups on the antibody will react with the maleimide group to form a stable thioether bond.
- The reaction is typically carried out in a buffer at a controlled pH and temperature.
4. Purification and Characterization of the ADC:
- The resulting ADC is purified to remove any unconjugated linker-drug and antibody.
- The drug-to-antibody ratio (DAR) is a critical quality attribute and is determined using techniques like hydrophobic interaction chromatography (HIC) or LC-MS.
In Vitro Cytotoxicity Assay Protocol
To evaluate the efficacy of an ADC containing this compound, a cell-based cytotoxicity assay is performed.
1. Cell Culture:
- Culture a cancer cell line that expresses the target antigen (e.g., SK-BR-3 for HER2).
- Plate the cells in a 96-well plate and allow them to adhere overnight.
2. Treatment:
- Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free Dxd payload.
- Treat the cells with the different concentrations of the compounds.
3. Incubation:
- Incubate the cells for a period of time (e.g., 72 hours) to allow for ADC internalization, payload release, and induction of cell death.
4. Viability Assessment:
- Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
5. Data Analysis:
- Plot the cell viability against the logarithm of the drug concentration.
- Determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) for each compound.
Conclusion
This compound represents a highly sophisticated and effective drug-linker system for the development of next-generation antibody-drug conjugates. Its design incorporates a stable yet cleavable linker that ensures targeted payload delivery, coupled with a potent topoisomerase I inhibitor that induces cancer cell death. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its use is paramount for researchers and scientists working to advance the field of targeted cancer therapy.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2 - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. NH2-PEG4-GGFG-NH-CH2-O-CH2COOH_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. iphasebiosci.com [iphasebiosci.com]
- 12. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Dxd Payload Mechanism of DNA Topoisomerase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted cancer therapy has been significantly advanced by the advent of antibody-drug conjugates (ADCs), which leverage monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. Among the most promising payloads is deruxtecan (B607063) (Dxd), a potent derivative of exatecan (B1662903) and a topoisomerase I (TOP1) inhibitor. This technical guide provides a comprehensive examination of the core mechanism of Dxd-mediated TOP1 inhibition. It details the molecular interactions, the ensuing cellular signaling cascades leading to apoptosis, and the innovative "bystander effect" that amplifies its therapeutic efficacy. This document also includes a compilation of quantitative efficacy data, detailed experimental protocols for key assays, and visual diagrams of the critical pathways and mechanisms to support researchers and professionals in the field of drug development.
Core Mechanism of Dxd-Mediated Topoisomerase I Inhibition
DNA topoisomerase I is a vital nuclear enzyme responsible for relieving torsional stress in DNA during replication and transcription.[1][2] It achieves this by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the break is resealed.[3] The cytotoxic effect of Dxd, a derivative of the camptothecin (B557342) analog exatecan, is centered on the disruption of this process.[1][4]
Dxd exerts its anticancer effects by binding to and stabilizing the covalent complex formed between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc).[2][3] This stabilization prevents the religation of the single-strand break.[3] When a replication fork encounters this stabilized TOP1cc, it leads to the formation of a double-strand break, a highly cytotoxic lesion that triggers a cascade of cellular responses.[3][5]
Modeling studies of exatecan's interaction with the TOP1cc suggest that in addition to the interactions common to camptothecins with TOP1 residues R364, D533, and N722, it also forms unique molecular interactions with a flanking DNA base and the TOP1 residue N352. These additional interactions contribute to its potent TOP1 trapping ability.
The Role of Dxd in Antibody-Drug Conjugates (ADCs)
The high potency of Dxd makes it an ideal payload for ADCs.[4] In this configuration, Dxd is attached to a monoclonal antibody that targets a specific tumor-associated antigen via a cleavable linker.[6] A prominent example is Trastuzumab deruxtecan (T-DXd), where the antibody targets HER2.[6]
The general mechanism of a Dxd-based ADC is as follows:
-
Targeting and Internalization: The ADC selectively binds to the target antigen on the surface of a cancer cell and is subsequently internalized.[7]
-
Payload Release: Inside the cell, typically within the lysosome, the linker is cleaved by intracellular enzymes, such as cathepsins, which are often upregulated in tumor cells.[7][8] This releases the active Dxd payload.
-
Nuclear Entry and TOP1 Inhibition: The released Dxd, being membrane-permeable, enters the nucleus and executes its TOP1 inhibitory function as described above.[7]
This targeted delivery system minimizes systemic exposure to the highly cytotoxic Dxd, thereby reducing off-target toxicities.[2]
The Bystander Effect
A key feature of Dxd-based ADCs is the "bystander effect."[8] The released Dxd payload is highly membrane-permeable, allowing it to diffuse out of the targeted cancer cell and into neighboring tumor cells, regardless of their antigen expression status.[8][9][] This bystander killing is crucial for treating heterogeneous tumors where not all cells express the target antigen.[7][11]
Cellular Signaling Pathways Activated by Dxd
The double-strand DNA breaks induced by Dxd trigger a robust DNA Damage Response (DDR).[5] This signaling cascade ultimately determines the fate of the cell, leading to cell cycle arrest and apoptosis.
DNA Damage Response (DDR) Pathway
Upon the formation of double-strand breaks, the DDR is initiated, primarily through the activation of the ATM (Ataxia Telangiectasia Mutated) kinase.[6][12] Activated ATM then phosphorylates a number of downstream targets, including:
-
CHK2: A checkpoint kinase that plays a crucial role in cell cycle arrest.[6][12]
-
Histone H2AX: Phosphorylation of H2AX to form γH2AX is a key marker of DNA double-strand breaks and serves as a docking site for DNA repair proteins.[5]
-
p53: A tumor suppressor that can induce cell cycle arrest or apoptosis.
This cascade leads to G2/M phase cell cycle arrest, providing the cell with time to repair the DNA damage.[1][5] However, if the damage is too extensive, the apoptotic pathways are activated.
Apoptosis Pathway
Dxd-induced DNA damage ultimately leads to programmed cell death (apoptosis). This is evidenced by the activation of key apoptotic markers such as cleaved PARP and cleaved caspase-3.[5] The apoptotic signaling can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The sustained DNA damage and cell cycle arrest are potent triggers for the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
cGAS-STING Pathway
Recent studies have shown that T-DXd can also activate the cGAS-STING pathway.[6][12] This occurs when DNA fragments from the damaged nucleus leak into the cytoplasm, where they are detected by the cyclic GMP-AMP synthase (cGAS). This leads to the production of type I interferons and other inflammatory cytokines, which can enhance the anti-tumor immune response.[6]
Quantitative Data on Dxd and Exatecan Efficacy
The following tables summarize the in vitro potency of Dxd and its parent compound, exatecan, across various cancer cell lines.
Table 1: In Vitro Potency of Dxd (Deruxtecan) Payload
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KPL-4 | Breast Cancer | 1.43 | [13] |
| NCI-N87 | Gastric Cancer | 2.01 | [13] |
| SK-BR-3 | Breast Cancer | 4.07 | [13] |
| MDA-MB-468 | Breast Cancer | 3.53 | [13] |
Table 2: In Vitro Potency of Trastuzumab Deruxtecan (T-DXd)
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| KPL-4 | Breast Cancer | 26.8 | [13] |
| NCI-N87 | Gastric Cancer | 25.4 | [13] |
| SK-BR-3 | Breast Cancer | 6.7 | [13] |
| MDA-MB-468 | Breast Cancer | >10,000 | [13] |
Table 3: In Vitro Potency of Exatecan
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLT-4 | Leukemia | 0.09 | [14] |
| CCRF-CEM | Leukemia | 0.11 | [14] |
| DMS114 | Small Cell Lung Cancer | 0.16 | [14] |
| DU145 | Prostate Cancer | 0.20 | [14] |
Experimental Protocols
DNA Topoisomerase I Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the TOP1cc.[15][16]
Principle: The assay measures the conversion of supercoiled plasmid DNA to its relaxed form by TOP1. Inhibitors that stabilize the TOP1cc will lead to an accumulation of single-strand breaks, which can be visualized as an increase in the nicked form of the plasmid DNA on an agarose (B213101) gel. A more sensitive version of this assay uses a 3'-radiolabeled DNA substrate, and the cleavage products are resolved on a denaturing polyacrylamide gel.[15][16]
Methodology (using radiolabeled substrate): [15][16][17]
-
Substrate Preparation: A DNA oligonucleotide (e.g., 117 base pairs) is labeled at the 3'-end with a radioactive isotope (e.g., ³²P).
-
Reaction Mixture: Recombinant human TOP1 is incubated with the radiolabeled DNA substrate in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA).
-
Drug Incubation: The test compound (e.g., Dxd) is added to the reaction mixture at various concentrations. A no-drug control is also prepared.
-
Incubation: The reaction is incubated at a suitable temperature (e.g., 25°C) for a defined period (e.g., 20 minutes) to allow for the formation of TOP1cc.
-
Reaction Termination: The reaction is stopped by adding a solution that denatures the protein, such as a buffer containing SDS.
-
Analysis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film. The intensity of the cleaved DNA fragments relative to the full-length substrate indicates the inhibitory activity.
Cell Viability Assay (MTT/MTS)
These colorimetric assays are used to assess the cytotoxic effects of a compound on cancer cell lines.[18][19][20]
Principle: Viable cells with active metabolism can reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.[18][20] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Methodology (MTS Assay): [18][19]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Dxd or a Dxd-ADC) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: An MTS solution (containing an electron coupling reagent like PES) is added to each well.
-
Incubation: The plate is incubated at 37°C for 1-4 hours.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.
Mandatory Visualizations
Caption: Workflow of Dxd-ADC mechanism of action.
Caption: Experimental workflow for TOP1 cleavage assay.
Caption: Dxd-induced DNA damage response pathway.
References
- 1. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates [mdpi.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. e-crt.org [e-crt.org]
- 6. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Imperative of PEG4 Linkers in Enhancing Antibody-Drug Conjugate Performance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the potential to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of these complex biotherapeutics are critically dependent on the intricate interplay of their three core components: a monoclonal antibody, a cytotoxic payload, and a chemical linker. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) moieties, particularly short-chain variants like PEG4, has emerged as a pivotal strategy to overcome significant challenges in ADC development. This technical guide provides a comprehensive exploration of the function of PEG4 linkers in ADCs, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Core Functions of PEG4 Linkers in ADCs
The inclusion of a PEG4 linker, a discrete and hydrophilic spacer, addresses several critical challenges associated with the conjugation of often hydrophobic payloads to large antibody scaffolds.[1][2]
Enhancing Solubility and Mitigating Aggregation
A primary function of the PEG4 linker is to increase the overall hydrophilicity of the ADC.[2][] The repeating ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, creating a hydration shell around the linker and the conjugated payload.[1][2] This increased water solubility is crucial for preventing the formation of soluble and insoluble aggregates, a common issue when conjugating hydrophobic drugs to antibodies.[1][2] Aggregation can compromise the efficacy of the ADC and potentially induce an immunogenic response.[1][4]
The flexible nature of the PEG4 chain also provides steric hindrance, physically shielding the hydrophobic payloads of adjacent ADC molecules from interacting with one another.[2] This steric shield further reduces the propensity for intermolecular aggregation, even at higher drug-to-antibody ratios (DAR).[2]
Improving Pharmacokinetic Properties
The hydrophilic nature of PEG linkers can significantly improve the pharmacokinetic (PK) profile of an ADC.[1][5] By creating a hydrophilic shield, the PEG4 linker can reduce non-specific uptake and clearance of the ADC by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[1][6] Studies have demonstrated that ADCs with increased hydrophilicity exhibit slower plasma clearance and longer plasma exposure.[1]
Enabling Higher Drug-to-Antibody Ratios (DAR)
Hydrophilic linkers, such as those containing PEG, can facilitate the conjugation of a higher number of drug molecules per antibody.[4][7] The improved solubility and reduced aggregation imparted by the PEG4 linker allow for the attachment of more hydrophobic payload molecules without compromising the overall stability and developability of the ADC.[7] This ability to achieve a higher DAR can be critical for enhancing the potency of the ADC, especially when targeting antigens with lower expression levels.[7]
Quantitative Impact of PEG Linkers on ADC Properties
While specific data for PEG4 linkers are often embedded within broader studies on PEGylation, the general trends provide valuable insights. The following tables summarize the typical effects observed with the incorporation of PEG linkers.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Effect on Half-life | Rationale |
| Short (e.g., PEG4) | Moderate increase | Provides a balance between improved stability and a molecular size that allows for efficient tumor penetration.[2] |
| Medium (e.g., PEG8, PEG12) | Significant increase | Offers a substantial improvement in circulation time without a significant loss of in vitro potency.[8] |
| Long (e.g., PEG24) | Pronounced increase | The larger hydrodynamic radius further reduces renal clearance, leading to a prolonged circulation time.[2] However, very long chains may impede tumor penetration.[2] |
Table 2: Influence of PEGylation on ADC Stability and Efficacy
| Parameter | Without PEG Linker | With PEG Linker (e.g., PEG4) |
| Aggregation | Higher propensity, especially with hydrophobic payloads | Significantly reduced due to increased hydrophilicity and steric hindrance[1][2] |
| Solubility | Can be limited, particularly at high DARs | Enhanced, allowing for more robust formulation and manufacturing[][9] |
| In Vivo Efficacy | May be limited by poor PK and aggregation | Often improved due to longer circulation and better tumor accumulation[1][10] |
| Tolerability | Can be lower due to off-target toxicity from aggregation and rapid clearance | Generally improved by minimizing non-specific uptake and clearance[6] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis, conjugation, and characterization of ADCs incorporating PEG4 linkers.
Synthesis of a PEG4-Containing Linker (Illustrative Example: Maleimide-PEG4-Val-Cit-PABC)
This protocol describes the synthesis of a cleavable linker containing a PEG4 spacer, a valine-citrulline (Val-Cit) dipeptide cleavable by cathepsin B, and a para-aminobenzyl alcohol (PABC) self-immolative spacer.
Materials:
-
Fmoc-Cit-OH
-
H-PAB-OH
-
Fmoc-Val-OH
-
Maleimide-PEG4-NHS ester
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
PABC-Cit-Fmoc Synthesis: Couple Fmoc-Cit-OH to H-PAB-OH using standard peptide coupling conditions (HATU/HOBt/DIPEA in DMF). Purify the product by flash chromatography.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the PABC-Cit-Fmoc intermediate using a solution of 20% piperidine in DMF.
-
Valine Coupling: Couple Fmoc-Val-OH to the deprotected PABC-Cit intermediate using standard peptide coupling conditions.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the Val-Cit-PABC intermediate.
-
PEG4-Maleimide Conjugation: React the deprotected Val-Cit-PABC intermediate with Maleimide-PEG4-NHS ester in the presence of a base like DIPEA in DMF.
-
Purification: Purify the final Maleimide-PEG4-Val-Cit-PABC linker by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.
Conjugation of PEG4-Linker-Payload to an Antibody
This protocol outlines the conjugation of a thiol-reactive PEG4-linker-payload to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
PEG4-Linker-Payload with a maleimide (B117702) group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Reduction: Partially reduce the antibody by incubating it with a controlled molar excess of TCEP at 37°C for a defined period (e.g., 1-2 hours) to generate free thiol groups.
-
Linker-Payload Conjugation: Add the PEG4-Linker-Payload (dissolved in a co-solvent like DMSO) to the reduced antibody solution. The maleimide group on the linker will react with the free thiol groups on the antibody. Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using SEC or TFF. Exchange the buffer to a formulation buffer.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, purity, and potency.
Characterization of ADCs with PEG4 Linkers
A suite of analytical techniques is employed to characterize the quality attributes of the final ADC product.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, allowing for the quantification of different DAR species.
-
UV-Vis Spectroscopy: Can be used to determine the average DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.
-
Mass Spectrometry (MS): Provides the most accurate determination of the DAR distribution by measuring the mass of the intact or deglycosylated ADC.
-
-
Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Separates and quantifies monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
-
-
In Vitro Potency Assay:
-
Cell Viability Assay: Assess the cytotoxic activity of the ADC on antigen-positive and antigen-negative cancer cell lines to determine its potency and specificity.
-
-
In Vivo Plasma Stability Assay:
-
Procedure: Administer the ADC to an animal model and collect blood samples at various time points.
-
Analysis: Isolate the ADC from plasma and analyze the average DAR over time using LC-MS to assess the stability of the linker in a physiological environment.
-
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental aspects of ADC structure and the role of the PEG4 linker.
Caption: General structure of an Antibody-Drug Conjugate with a PEG4 linker.
Caption: Mechanism of PEG4 linkers in reducing ADC aggregation.
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: ADC internalization and payload release pathway.
Conclusion
The incorporation of PEG4 linkers represents a significant and strategic advancement in the design of antibody-drug conjugates. By imparting hydrophilicity, providing steric hindrance, and improving the overall physicochemical properties of the conjugate, these short-chain PEG linkers effectively mitigate the challenges of aggregation and poor pharmacokinetics often associated with hydrophobic payloads.[2] This leads to ADCs with enhanced stability, improved in vivo performance, and a potentially wider therapeutic window.[1][2] A thorough understanding of the function of PEG4 linkers, coupled with robust experimental design and comprehensive characterization, is paramount for the successful development of the next generation of safe and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 6. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Amino-PEG4-GGFG-Dxd for Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This technical guide provides a comprehensive overview of a key drug-linker conjugate, Amino-PEG4-GGFG-Dxd, which is instrumental in the synthesis of advanced ADCs. This document details the mechanism of action, presents key quantitative data, and outlines detailed experimental protocols relevant to the research and development of ADCs utilizing this conjugate. Furthermore, it provides visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its application in targeted cancer therapy.
Introduction to this compound
This compound is a drug-linker conjugate composed of three critical components: a potent cytotoxic payload (Dxd), a cleavable tetrapeptide linker (GGFG), and a hydrophilic polyethylene (B3416737) glycol spacer (PEG4) with a terminal amine group for conjugation to an antibody.[1][2][3][4] Each component plays a crucial role in the overall efficacy and safety profile of the resulting ADC.
-
Dxd (Deruxtecan): A highly potent topoisomerase I inhibitor.[5] Its mechanism of action involves trapping the DNA-topoisomerase I complex, leading to DNA double-strand breaks and subsequent apoptosis.[6] Dxd is reported to be 10 times more potent than SN-38, the active metabolite of irinotecan.[7]
-
GGFG (Glycine-Glycine-Phenylalanine-Glycine) Linker: A tetrapeptide linker designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[8][9][10] This ensures the targeted release of the Dxd payload within the cancer cells.
-
Amino-PEG4: A polyethylene glycol spacer that enhances the hydrophilicity and solubility of the drug-linker conjugate.[11][12] The PEG linker can also influence the pharmacokinetic properties of the ADC, potentially leading to a longer half-life in circulation.[13] The terminal amine group provides a reactive site for conjugation to the monoclonal antibody.
Mechanism of Action
The therapeutic effect of an ADC synthesized with this compound is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the monoclonal antibody component of the ADC.
-
Binding and Internalization: The ADC binds to the target antigen on the surface of the cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[6][14]
-
Lysosomal Trafficking and Cleavage: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.[6]
-
Payload Release: Within the lysosome, the GGFG linker is cleaved by cathepsins, releasing the potent Dxd payload into the cytoplasm of the cancer cell.[8][9][10]
-
Induction of Apoptosis: The released Dxd intercalates into the DNA and inhibits topoisomerase I, leading to DNA damage and the induction of programmed cell death (apoptosis).[6]
-
Bystander Effect: Dxd is a membrane-permeable payload, allowing it to diffuse out of the targeted cancer cell and kill neighboring antigen-negative cancer cells.[15][16] This "bystander effect" is crucial for efficacy in heterogeneous tumors.
Signaling Pathway of Dxd-Induced Apoptosis
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and properties of ADCs utilizing Dxd as a payload.
Table 1: In Vitro Cytotoxicity of Dxd and T-DXd
| Cell Line | Cancer Type | HER2 Status | T-DXd IC50 (ng/mL) | Reference |
| SK-OV-3 | Ovarian | HER2+ | > 10,000 | [17] |
| NCI-N87 | Gastric | HER2+ | - | [6] |
| HCT116 | Colorectal | - | - | [6] |
Table 2: In Vivo Tumor Growth Inhibition of T-DXd in Xenograft Models
| Xenograft Model | Cancer Type | HER2 Expression | T-DXd Dose (mg/kg) | Tumor Growth Inhibition (T/C %) | Reference |
| NCI-N87 | Gastric | High | 10 | -6.1 | [18] |
| JIMT-1 | Breast | Medium | 10 | -35.7 | [18] |
| Capan-1 | Pancreatic | Low | 10 | -42.35 | [18] |
T/C %: Treatment group tumor volume / Control group tumor volume x 100. A negative value indicates tumor regression.
Table 3: Biodistribution of T-DXd in Tumor-Bearing Mice (%ID/g)
| Organ | Time Post-Injection | %ID/g | Reference |
| Tumor | 24 hours | ~40 | [19] |
| Blood | 24 hours | ~9.3 | [19] |
%ID/g: Percentage of injected dose per gram of tissue.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of ADCs synthesized with this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for evaluating ADC cytotoxicity.[20][21]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87)
-
Complete cell culture medium
-
ADC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the culture medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (negative control).
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the negative control and plot the results against the ADC concentration to determine the IC50 value.
Workflow for In Vitro Cytotoxicity Assay
Bystander Effect Assay (Co-culture Method)
This protocol is designed to assess the ability of an ADC's payload to kill neighboring antigen-negative cells.[15]
Objective: To evaluate the bystander killing effect of an ADC.
Materials:
-
Antigen-positive cell line (e.g., HER2-positive NCI-N87)
-
Antigen-negative cell line expressing a fluorescent protein (e.g., GFP-expressing MDA-MB-468)
-
ADC and control antibody
-
96-well plate
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC or a control antibody.
-
Incubate for 72-120 hours.
-
Quantify the viability of the antigen-negative (GFP-positive) cells using fluorescence microscopy or a fluorescence plate reader.
-
A significant reduction in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.[18][22]
Objective: To assess the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the ADC (intravenously) and vehicle control according to the desired dosing schedule.
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) to evaluate the efficacy of the ADC.
Workflow for In Vivo Xenograft Study
Conclusion
This compound is a versatile and potent drug-linker conjugate that is integral to the development of next-generation antibody-drug conjugates. Its well-defined mechanism of action, which includes targeted delivery, controlled payload release, and a significant bystander effect, makes it a highly attractive component for creating effective cancer therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working to harness the full potential of this technology in the fight against cancer. As research continues, a deeper understanding of the interplay between the antibody, linker, and payload will undoubtedly lead to the design of even more effective and safer ADCs for a wide range of malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sketchviz.com [sketchviz.com]
- 6. hoeford.com [hoeford.com]
- 7. agilent.com [agilent.com]
- 8. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Early-Stage Research Applications of Amino-PEG4-GGFG-Dxd: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful therapeutic modality. Central to the efficacy and safety of ADCs is the strategic design of their constituent components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a stable, yet cleavable, linker. This technical guide provides an in-depth exploration of Amino-PEG4-GGFG-Dxd , a state-of-the-art drug-linker conjugate integral to the development of next-generation ADCs. This guide will detail its core components, mechanism of action, and early-stage research applications, offering comprehensive experimental protocols and quantitative data to support researchers in the field of targeted oncology.
Introduction to this compound
This compound is a sophisticated chemical entity designed for the synthesis of ADCs. It comprises three key functional units:
-
Dxd (Deruxtecan): A highly potent derivative of exatecan, which is a topoisomerase I inhibitor. Dxd induces tumor cell death by causing DNA damage.[1][2] Its high potency makes it an effective cytotoxic payload for ADCs.
-
GGFG (Glycine-Glycine-Phenylalanine-Glycine) Peptide Linker: A tetrapeptide sequence engineered to be stable in systemic circulation, thereby minimizing premature drug release and off-target toxicity.[3][] This linker is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment, ensuring targeted payload release within cancer cells.[]
-
Amino-PEG4 Moiety: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a terminal amino group. The PEG4 component enhances the solubility and pharmacokinetic properties of the ADC, while the amino group provides a reactive handle for conjugation to a monoclonal antibody, typically through a maleimide-based linker.[5]
The strategic combination of these components results in a drug-linker system that offers a favorable balance of stability, targeted drug release, and potent cytotoxicity, making it a valuable tool in the development of novel ADCs.
Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is initiated through a multi-step process that leverages both the specificity of the antibody and the potent cytotoxicity of the Dxd payload.
Cellular Uptake and Payload Release
The general mechanism of action is as follows:
-
Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Linker Cleavage: Within the lysosome, the GGFG peptide linker is cleaved by cathepsins, releasing the Dxd payload into the cytoplasm.[]
-
Induction of DNA Damage: The released Dxd, a potent topoisomerase I inhibitor, intercalates into DNA and stabilizes the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA double-strand breaks during DNA replication.[2][6]
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptotic cell death.[2][6]
The Bystander Effect
A key feature of ADCs utilizing a membrane-permeable payload like Dxd is the bystander effect . Once released into the target cell, Dxd can diffuse across the cell membrane and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Immunogenic Cell Death (ICD)
Recent studies have shown that the Dxd payload can induce immunogenic cell death (ICD).[7] ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure on the cell surface, and the secretion of ATP and high-mobility group box 1 (HMGB1).[8][9] These DAMPs act as "eat-me" signals and adjuvants, respectively, promoting the maturation of dendritic cells (DCs) and the subsequent activation of an anti-tumor T-cell response. This immune activation can contribute significantly to the overall therapeutic efficacy of the ADC.
Quantitative Data from Preclinical Studies
This section summarizes representative quantitative data from in vitro and in vivo preclinical studies of ADCs utilizing the GGFG-Dxd linker-payload system. Trastuzumab deruxtecan (B607063) (T-DXd), an approved ADC, serves as a key example.
Table 1: In Vitro Cytotoxicity of Dxd and GGFG-Dxd based ADCs
| Cell Line | Cancer Type | Target Antigen | IC50 (Dxd) | IC50 (ADC) | Reference |
| KPL-4 | Breast Cancer | HER2 | 1.43 nM | - | [10] |
| NCI-N87 | Gastric Cancer | HER2 | 4.07 nM | - | [10] |
| SK-BR-3 | Breast Cancer | HER2 | - | - | [10] |
| MDA-MB-468 | Breast Cancer | HER2 (low) | - | - | [10] |
| NCI-N87 | Gastric Cancer | HER2 | - | T-DXd: ~1 µg/mL | [6] |
| JIMT-1 | Breast Cancer | HER2 | - | T-DXd: ~1 µg/mL | [3] |
| Capan-1 | Pancreatic Cancer | HER2 (low) | - | T-DXd: ~10 µg/mL | [3] |
Table 2: In Vivo Tumor Growth Inhibition by a GGFG-Dxd based ADC (T-DXd)
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| NCI-N87 | Gastric Cancer | 10 mg/kg | Significant Inhibition | [3] |
| JIMT-1 | Breast Cancer | 10 mg/kg | Significant Inhibition | [3] |
| Capan-1 | Pancreatic Cancer | 10 mg/kg | Significant Inhibition | [3] |
| SNU-601 | Gastric Cancer | 4 mg/kg | Potent Inhibition | [11] |
Table 3: Preclinical Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) in Mice
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | CL (mL/h/kg) | Vd (mL/kg) | t1/2 (h) | Reference |
| Total Antibody | 10 | ~250 | ~20000 | ~0.5 | ~50 | ~70 | [3] |
| T-DXd | 10 | ~200 | ~15000 | ~0.7 | ~60 | ~60 | [3] |
| Released DXd | 10 | ~0.02 | ~1 | - | - | ~2 | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the early-stage research and development of ADCs using this compound.
Synthesis of an Antibody-Drug Conjugate
This protocol describes a general method for conjugating this compound to a monoclonal antibody via maleimide (B117702) chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Maleimide-containing crosslinker (e.g., SMCC)
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., PBS with EDTA, pH 7.2-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.
-
Add a 10-20 fold molar excess of the reducing agent (e.g., TCEP) to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Preparation of the Drug-Linker-Maleimide Complex:
-
Dissolve this compound and the maleimide crosslinker (e.g., SMCC) in an organic solvent like DMSO.
-
React the amino group of the drug-linker with the NHS-ester of the crosslinker according to the manufacturer's instructions to form the maleimide-activated drug-linker.
-
-
Conjugation Reaction:
-
Add the maleimide-activated drug-linker to the reduced antibody solution at a desired molar ratio (typically 5-10 fold molar excess of the drug-linker to the antibody).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a 2-5 fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the maleimide-activated drug-linker to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (target antigen-positive and negative)
-
Complete cell culture medium
-
ADC and control antibodies
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted antibodies.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
-
In Vivo Xenograft Tumor Model
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft establishment
-
Matrigel (optional)
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-10 million tumor cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
Administer the ADC (e.g., via intravenous injection) and the vehicle control according to the planned dosing schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.
-
Immunogenic Cell Death (ICD) Marker Assays
Materials:
-
Cancer cells
-
ADC or ICD-inducing agent
-
Anti-Calreticulin antibody (conjugated to a fluorophore)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ADC or a known ICD inducer for an appropriate time (e.g., 24-48 hours).
-
Staining: Harvest the cells and stain them with a fluorescently labeled anti-CRT antibody and a viability dye like PI.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of CRT-positive cells among the viable (PI-negative) cell population.[12][13]
Materials:
-
Cell culture supernatants from treated cells
-
HMGB1 ELISA kit
Procedure:
-
Sample Collection: Collect the cell culture supernatants at different time points after treatment.
-
ELISA: Perform the HMGB1 ELISA according to the manufacturer's protocol to quantify the concentration of released HMGB1.[14][15]
Materials:
-
Cell culture supernatants from treated cells
-
ATP luminescent assay kit
Procedure:
-
Sample Collection: Collect the cell culture supernatants.
-
Luminescence Assay: Use a luciferase-based ATP assay kit to measure the amount of ATP in the supernatants according to the manufacturer's instructions.[16][17] The luminescent signal is proportional to the ATP concentration.
Visualization of Pathways and Workflows
Signaling Pathway of Dxd-Induced DNA Damage and Apoptosis
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Gold Standard Assessment of Immunogenic Cell Death in Oncological Mouse Models | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression. | Read by QxMD [read.qxmd.com]
- 11. e-crt.org [e-crt.org]
- 12. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Progress in Assays of HMGB1 Levels in Human Plasma—The Potential Prognostic Value in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ibl-international.com [ibl-international.com]
- 16. Luminescent ATP Detection Assay Kit. Cell viability. ab113849 | Abcam [abcam.com]
- 17. Extracellular ATP Assay Kit-Luminescence Extracellular ATP Assay Kit-Luminescence Dojindo [dojindo.com]
An In-depth Technical Guide to the Bystander Effect of the Dxd Payload
This technical guide provides a comprehensive overview of the bystander effect mediated by the Dxd (deruxtecan) payload, a key component of highly effective antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document details the core mechanisms, experimental validation protocols, and downstream cellular signaling pathways associated with Dxd's potent anti-tumor activity.
Core Mechanism: How the Dxd Bystander Effect Works
The bystander effect of an ADC is its ability to kill not only the antigen-expressing target cancer cells but also adjacent antigen-negative cells.[1][2] This is particularly crucial in treating solid tumors, which often exhibit heterogeneous antigen expression.[2][3] The Dxd payload, a potent topoisomerase I inhibitor, is engineered for high membrane permeability, which is a critical feature for enabling a robust bystander effect.[4][5][6][7][8]
The process begins when an ADC, such as trastuzumab deruxtecan (B607063) (T-DXd), binds to its target antigen (e.g., HER2) on a cancer cell.[1][9] The ADC-antigen complex is then internalized, and the linker connecting the antibody to the Dxd payload is cleaved. This cleavage can occur through two primary pathways:
-
Intracellular Lysosomal Cleavage: Following internalization into the target cell, the ADC is trafficked to lysosomes.[5][8] Inside the acidic environment of the lysosome, enzymes such as cathepsins, which are often upregulated in tumor cells, cleave the tetrapeptide-based linker.[1][4][10] This releases the active Dxd payload into the cytoplasm.[9]
-
Extracellular Proteolytic Cleavage: Recent studies have revealed that the linker can also be cleaved extracellularly within the tumor microenvironment (TME).[5][11] Extracellular proteases, specifically cathepsin L (CTSL), can release the Dxd payload, allowing it to act on nearby cells without requiring the ADC to be internalized first.[11][12] This mechanism is particularly important for the efficacy of T-DXd in tumors with low antigen expression.[11][12]
Once released, the highly membrane-permeable Dxd payload can diffuse out of the target cell and penetrate adjacent cells, regardless of their antigen expression status.[1][5][7] Inside these "bystander" cells, Dxd exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[4][6]
Experimental Protocols for Validating the Bystander Effect
Quantitatively assessing the bystander effect is a critical step in the preclinical development of ADCs.[13] The in vitro co-culture bystander assay is a foundational method for this evaluation.[13][14]
This protocol provides a framework for measuring the bystander killing effect by co-culturing antigen-positive and antigen-negative cancer cells.
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line with high expression of the target antigen (e.g., HER2-positive NCI-N87 or SKBR3 cells).[1][13]
-
Antigen-Negative (Ag-) Cells: Select a cell line that lacks the target antigen but is sensitive to the Dxd payload (e.g., HER2-negative MCF7 or MDA-MB-468 cells).[1][14]
-
Fluorescent Labeling (Recommended): To distinguish between the two cell populations, label the Ag+ cells with a red fluorescent protein (RFP) and the Ag- cells with a green fluorescent protein (GFP).[15] This allows for real-time monitoring and quantification of each population.[14][15]
2. Co-Culture Seeding:
-
Seed the labeled Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 2:1 Ag+:Ag-).[15][16] The optimal cell density should be determined empirically to ensure proper growth over the course of the experiment.
-
Allow cells to adhere and stabilize overnight in a standard cell culture incubator.
3. ADC Treatment:
-
Prepare serial dilutions of the Dxd-based ADC (e.g., T-DXd) and a relevant control ADC that lacks a bystander effect (e.g., T-DM1).[14]
-
Add the ADCs to the co-cultured cells. Include untreated wells as a negative control.
4. Data Acquisition and Analysis:
-
Incubation: Incubate the plate for a duration sufficient to observe the effect, typically 72 to 96 hours.[15]
-
Real-Time Imaging: If using an automated imaging system (e.g., Agilent xCELLigence RTCA eSight), capture images of the red and green channels at regular intervals (e.g., every 6-12 hours).[14][15]
-
Endpoint Analysis: Alternatively, use fluorescence microscopy or flow cytometry at the end of the incubation period to count the number of viable Ag+ (red) and Ag- (green) cells.[17]
-
Quantification: Calculate the percentage of viable Ag- (bystander) cells in the ADC-treated wells relative to the untreated control wells. A significant reduction in the number of Ag- cells in the presence of Ag+ cells and the Dxd-ADC indicates a potent bystander effect.
Quantitative Data and Comparative Analysis
The efficacy of the bystander effect is dependent on the physicochemical properties of the payload and the stability of the linker.[5] Dxd has been specifically designed to optimize these characteristics.
| Property | DXd (Deruxtecan) | SN-38 | MMAE | DM1 |
| Target | Topoisomerase I | Topoisomerase I | Tubulin | Tubulin |
| Potency | High (10x > SN-38)[18] | High | Very High | Very High |
| Membrane Permeability | High[1][5][7] | High[13] | Moderate-High[1][13] | Low[2] |
| Bystander Effect | Potent[4][5] | Potent[13] | Moderate[13] | Negligible[14][19] |
| Drug-to-Antibody Ratio (DAR) | High (~8)[10][18] | ~7.6 (in Trodelvy) | ~4 (in Padcev) | ~3.5 (in Kadcyla) |
| Associated ADC | Enhertu (T-DXd)[1] | Trodelvy | Padcev, Tivdak[1] | Kadcyla |
This table summarizes data compiled from multiple sources.[1][2][4][5][7][10][13][14][18]
Downstream Signaling and Immunogenic Cell Death
The cytotoxic action of Dxd initiates a cascade of downstream signaling events. As a topoisomerase I inhibitor, Dxd traps the enzyme-DNA complex, leading to double-strand breaks during DNA replication.[4][6] This triggers the DNA Damage Response (DDR), culminating in cell cycle arrest and apoptosis.
Furthermore, the cell death induced by Dxd has been shown to be immunogenic.[5][16] This process, known as Immunogenic Cell Death (ICD), involves the release of Damage-Associated Molecular Patterns (DAMPs), such as calreticulin (B1178941) (CRT), ATP, and High Mobility Group Box 1 (HMGB1).[5][16][20] These molecules act as danger signals that stimulate an anti-tumor immune response.[20]
-
HMGB1 Release: Acts on Toll-Like Receptor 4 (TLR4) on dendritic cells (DCs).[20]
-
ATP Secretion: Engages purinergic receptors on immune cells.
-
Calreticulin Exposure: Serves as an "eat-me" signal, promoting phagocytosis of dying tumor cells by DCs.[16]
The activation of these pathways, particularly STING and TLR4, enhances antigen presentation by myeloid cells, which in turn primes a robust anti-tumor response from CD8+ T cells.[20] This suggests that the bystander effect of Dxd not only expands the direct killing of tumor cells but also helps initiate a broader, more durable anti-tumor immunity.[5][20]
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Potent Anti-Cancer Conjugate: A Technical Deep Dive into Amino-PEG4-GGFG-Dxd
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, development, and core technical attributes of the Amino-PEG4-GGFG-Dxd, a pivotal drug-linker construct in the advancement of antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecular architecture, mechanism of action, and the preclinical data that underscore its therapeutic potential.
Introduction: A Strategic Design for Targeted Oncology
The this compound is a testament to the rational design of cancer therapeutics. It is a sophisticated chemical entity engineered to bridge a monoclonal antibody with a potent cytotoxic agent, ensuring targeted delivery to cancer cells and minimizing off-target toxicity. This drug-linker system is most notably recognized for its incorporation into the highly successful ADC, Trastuzumab deruxtecan (B607063) (Enhertu®).
The core components of this system have been meticulously selected for their synergistic contributions to the overall efficacy and safety of the resulting ADC:
-
Dxd (Deruxtecan): A highly potent derivative of exatecan, a topoisomerase I inhibitor. Its primary function is to induce catastrophic DNA damage in rapidly dividing cancer cells, leading to apoptosis.[1]
-
GGFG (Glycine-Glycine-Phenylalanine-Glycine): A tetrapeptide linker that is stable in systemic circulation but is designed to be selectively cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[2] This ensures that the cytotoxic payload is released preferentially within the target cancer cells.
-
Amino-PEG4: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The inclusion of this four-unit PEG chain is intended to enhance the solubility and pharmacokinetic properties of the ADC, contributing to its stability and favorable distribution profile.
Discovery and Development: A Journey Towards Precision
The development of the GGFG-Dxd linker-payload technology was a strategic endeavor to improve upon earlier generations of ADCs. The key objectives were to achieve a high drug-to-antibody ratio (DAR), ensure linker stability in circulation, and facilitate efficient, tumor-selective payload release.
The GGFG peptide sequence was identified as an optimal substrate for lysosomal enzymes, offering a balance between plasma stability and intracellular cleavage.[2] Dxd was chosen for its high potency and its ability to exert a "bystander effect," meaning that once released within a target cell, it can permeate the cell membrane and kill neighboring cancer cells that may not express the target antigen. This is a crucial feature for treating heterogeneous tumors.
The culmination of this research is exemplified in trastuzumab deruxtecan, where this linker-payload system is conjugated to the HER2-targeting antibody, trastuzumab. This ADC has demonstrated remarkable clinical efficacy in treating HER2-positive and even HER2-low breast cancer, among other malignancies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of ADCs utilizing the GGFG-Dxd linker-payload system, primarily focusing on trastuzumab deruxtecan.
Table 1: Preclinical Pharmacokinetics of Trastuzumab Deruxtecan
| Species | Dose | T1/2 of T-DXd | T1/2 of released DXd | Key Findings |
| HER2-positive tumor-bearing mice | Intravenous | Similar to total antibody | 1.35 hours | The linker is stable in circulation, and the released payload is rapidly cleared.[1] |
| Cynomolgus Monkeys | Intravenous | Time-dependent decrease | Rapid clearance | The linker was stable in plasma with low systemic exposure to the released payload.[3] |
Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan in Preclinical Models
| Tumor Model | Dosing | Outcome | Reference |
| Uterine Serous Carcinoma (USC) PDX (HER2 3+) | - | Tumor growth suppression and prolonged survival. | [4] |
| HER2-positive and HER2-low BCBM PDX | - | Inhibited tumor growth and prolonged survival. | [5] |
| TROP2-overexpressing USC xenografts (Dato-DXd) | 10 mg/kg | Tumor growth suppression and longer overall survival. | [6] |
Mechanism of Action: A Stepwise Approach to Cancer Cell Cytotoxicity
The mechanism of action of an ADC employing the this compound system is a multi-step process designed for maximal therapeutic impact with minimal collateral damage.
Experimental Protocols
Synthesis of this compound
While a detailed, publicly available step-by-step protocol for the synthesis of this compound is proprietary, the general synthetic strategy involves a multi-step process. This typically includes the solid-phase synthesis of the GGFG tetrapeptide, followed by the conjugation of the PEG4 spacer to the N-terminus. The C-terminus of the peptide is then activated for conjugation to the amino group of the Dxd payload. Purification is typically achieved through high-performance liquid chromatography (HPLC).
ADC Conjugation
The following workflow outlines the general procedure for conjugating the this compound to a monoclonal antibody.
References
- 1. Understanding the Preclinical Efficacy of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes: Site-Specific Antibody-Drug Conjugation using Amino-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of a monoclonal antibody (mAb) with the Amino-PEG4-GGFG-Dxd linker-payload system. This system incorporates the potent topoisomerase I inhibitor, deruxtecan (B607063) (Dxd), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker.[1][2][3] The GGFG linker is designed for high stability in systemic circulation and is selectively cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1][4][5][6] This ensures targeted release of the cytotoxic Dxd payload within cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.[2][6] The protocol described herein utilizes a two-step chemical conjugation strategy involving the activation of antibody carboxyl groups followed by coupling to the terminal amine of the linker-payload.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed to combine the specificity of monoclonal antibodies with the cytotoxicity of potent small-molecule drugs.[4][5] The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of action.[1][6] The this compound system leverages a clinically validated, enzyme-cleavable GGFG peptide linker.[1][6] ADCs utilizing this linker, such as Trastuzumab deruxtecan, have demonstrated significant clinical success.[1]
The protocol below provides a comprehensive methodology for generating a homogeneous ADC with a controlled drug-to-antibody ratio (DAR). It includes antibody preparation, activation of carboxyl groups, conjugation with the this compound molecule, and subsequent purification and characterization of the resulting ADC.
Principle of the Method
The conjugation strategy is based on carbodiimide (B86325) chemistry to form a stable amide bond between the antibody and the linker-payload.
-
Antibody Carboxyl Group Activation: The glutamic and aspartic acid residues on the antibody are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). EDC facilitates the formation of an unstable O-acylisourea intermediate, which is then stabilized by Sulfo-NHS to create a semi-stable, amine-reactive Sulfo-NHS ester. This two-step activation minimizes side reactions like hydrolysis in an aqueous environment.
-
Conjugation: The primary amine group on the this compound linker reacts with the activated Sulfo-NHS ester on the antibody, forming a stable amide bond and releasing the Sulfo-NHS leaving group.
-
Purification & Analysis: The resulting ADC is purified from unconjugated linker-payload and other reaction components. The final product is then characterized to determine purity, aggregation, and the drug-to-antibody ratio (DAR).
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb): >95% purity, in a phosphate-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0).
-
This compound (MW ~1300-1400 g/mol , confirm with supplier).[3][7]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).
-
N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Activation Buffer: 20 mM MES, 150 mM NaCl, pH 6.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Protein A affinity chromatography column.
-
Size Exclusion Chromatography (SEC-HPLC) system.
-
Hydrophobic Interaction Chromatography (HIC-HPLC) system.
-
UV-Vis Spectrophotometer.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Antibody Preparation
-
Buffer exchange the stock monoclonal antibody into the Activation Buffer (20 mM MES, 150 mM NaCl, pH 6.0). Amine-containing buffers like Tris or glycine (B1666218) are incompatible with this step.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Confirm the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
Antibody Activation Protocol
-
Bring the antibody solution to room temperature.
-
Prepare fresh stock solutions of EDC (20 mM) and Sulfo-NHS (50 mM) in anhydrous DMSO immediately before use.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the antibody solution. Add dropwise while gently stirring. Note: The optimal molar excess may need to be determined empirically (ranging from 20x to 100x) to achieve the desired DAR.
-
Incubate the reaction for 15-30 minutes at room temperature.
Conjugation Protocol
-
Immediately following antibody activation, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10-fold molar excess of the this compound solution to the activated antibody solution. Note: The molar excess of the linker-drug is a key parameter for controlling the final DAR.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
To quench the reaction, add the Quenching Solution to a final concentration of 50 mM.
-
Incubate for an additional 30 minutes at room temperature.
ADC Purification
-
Initial Purification: To remove unreacted linker-payload and quenching reagents, perform buffer exchange using a desalting column equilibrated with PBS, pH 7.4.
-
Affinity Purification: For higher purity, load the ADC solution onto a Protein A column. Wash with several column volumes of PBS and elute the ADC using a low pH buffer (e.g., 0.1 M glycine, pH 2.8), collecting fractions into a neutralization buffer (1 M Tris-HCl, pH 8.0).
-
Final Formulation: Pool the purified ADC fractions and buffer exchange into a final formulation buffer (e.g., PBS, pH 7.4) using a desalting column or tangential flow filtration.
ADC Characterization
-
Purity and Aggregation Analysis: Analyze the final ADC product using SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm and at the characteristic absorbance maximum for Dxd (approx. 370 nm). Calculate the DAR using the Beer-Lambert law with the known extinction coefficients for the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a more precise method to determine the distribution of different drug-loaded species (DAR 0, 2, 4, etc.). The increased hydrophobicity of the conjugated payload allows for separation of species with different DAR values.
-
Data Presentation
Quantitative results from the characterization experiments should be summarized for clear comparison.
Table 1: ADC Conjugation and Characterization Summary
| Parameter | ADC Batch 1 | ADC Batch 2 | Control (Unconjugated mAb) |
| Reagents | |||
| mAb Concentration | 10 mg/mL | 8 mg/mL | 10 mg/mL |
| EDC:mAb Molar Ratio | 50:1 | 75:1 | N/A |
| Linker:mAb Molar Ratio | 10:1 | 15:1 | N/A |
| Characterization | |||
| Average DAR (HIC-HPLC) | 3.8 | 7.5 | 0 |
| Purity (SEC-HPLC, % Monomer) | 98.5% | 96.2% | 99.1% |
| Aggregates (SEC-HPLC) | 1.2% | 3.5% | 0.8% |
| Final Concentration | 4.1 mg/mL | 3.5 mg/mL | 9.5 mg/mL |
| Endotoxin Level | < 0.1 EU/mg | < 0.1 EU/mg | < 0.1 EU/mg |
Visualizations
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols for the Conjugation of Amino-PEG4-GGFG-Dxd to a Monoclonal Antibody
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload.[1][2] This document provides a detailed, step-by-step guide for the conjugation of the Amino-PEG4-GGFG-Dxd linker-payload to a monoclonal antibody. The described protocol is intended for researchers, scientists, and drug development professionals.
The linker, this compound, consists of several key components:
-
Dxd (Deruxtecan): A potent topoisomerase I inhibitor payload that induces DNA damage and apoptosis in target cells.[3][4]
-
GGFG (Glycine-Glycine-Phenylalanine-Glycine): A tetrapeptide sequence that is cleavable by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in tumor cells.[5][6] This ensures the targeted release of the Dxd payload within the cancer cell.[7]
-
PEG4: A polyethylene (B3416737) glycol spacer that enhances the solubility and improves the pharmacokinetic properties of the ADC.[8]
-
Amino: A terminal primary amine group that serves as a handle for conjugation to the monoclonal antibody.[9][10]
This guide will focus on a common and robust conjugation strategy: the reduction of the mAb's intrinsic interchain disulfide bonds to generate reactive thiol groups, followed by conjugation with a maleimide-activated version of the linker-payload.
Experimental Workflow Diagram
Caption: Overall workflow for the conjugation of a monoclonal antibody with a linker-payload.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-supplied | Targeting moiety |
| This compound | e.g., MedChemExpress, APExBIO | Linker-payload precursor[9][11] |
| Maleimide-PEG4-NHS Ester | Various | For activation of the linker-payload |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for disulfide bonds |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Buffer for antibody handling |
| N-acetylcysteine | Various | Quenching agent for unreacted maleimide (B117702) |
| Dimethyl sulfoxide (B87167) (DMSO) | Various | Solvent for linker-payload |
| Desalting columns (e.g., Zeba™ Spin) | Various | Buffer exchange and purification |
| Size-Exclusion Chromatography (SEC) column | Various | ADC purification and analysis |
| Hydrophobic Interaction Chromatography (HIC) column | Various | DAR determination |
| Acetonitrile (ACN) | Various | HPLC mobile phase |
| Trifluoroacetic acid (TFA) | Various | HPLC mobile phase modifier |
Experimental Protocols
Step 1: Preparation of the Maleimide-Activated Linker-Payload
The terminal amine on this compound must first be converted to a thiol-reactive maleimide group. This can be achieved using a bifunctional crosslinker such as a Maleimide-PEG4-NHS ester.
-
Dissolve this compound: Dissolve the linker-payload in anhydrous DMSO to a final concentration of 10 mM.
-
Activate with NHS Ester: Add a 1.5-fold molar excess of Maleimide-PEG4-NHS ester to the dissolved linker-payload.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. The NHS ester will react with the primary amine of the linker-payload, forming a stable amide bond and leaving a terminal maleimide group.
-
Confirmation: The reaction progress and formation of the maleimide-activated product can be monitored by LC-MS.
-
Storage: Store the activated linker-payload solution at -20°C, protected from light and moisture, until use.
Note: For convenience, pre-activated maleimide versions of the GGFG-Dxd linker-payload are available from some suppliers.[12]
Step 2: Reduction of the Monoclonal Antibody
This step reduces the interchain disulfide bonds of the mAb to generate free thiol (-SH) groups for conjugation.
-
Buffer Exchange: Exchange the mAb into a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4) using a desalting column to remove any amine-containing storage buffers.
-
Concentration Adjustment: Adjust the mAb concentration to 5-10 mg/mL.
-
Addition of Reducing Agent: Add a 5 to 10-fold molar excess of TCEP to the mAb solution. The exact amount may need to be optimized for the specific mAb to achieve the desired number of reduced disulfides (typically aiming for 4 or 8 free thiols per antibody).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column, exchanging the reduced mAb back into the reaction buffer.
Step 3: Conjugation Reaction
-
Combine Reactants: Immediately add the maleimide-activated linker-payload solution (from Step 1) to the freshly prepared reduced mAb (from Step 2). A common starting point is a 1.5 to 2-fold molar excess of the linker-payload per free thiol. For an antibody with 8 potential conjugation sites, this would be a 12 to 16-fold molar excess of the linker-payload relative to the antibody.
-
Incubation: Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle mixing. The maleimide groups will react with the free thiols on the reduced mAb to form a stable thioether bond.[13]
Step 4: Quenching the Reaction
-
Add Quenching Agent: To cap any unreacted maleimide groups and prevent non-specific reactions, add a 3-fold molar excess of N-acetylcysteine relative to the initial amount of maleimide-activated linker-payload.
-
Incubation: Incubate for 20-30 minutes at room temperature.
Step 5: Purification of the ADC
-
Removal of Unconjugated Material: Purify the ADC from unreacted linker-payload, quenching agent, and any remaining reaction components. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[14]
-
Buffer Exchange and Formulation: During purification, the ADC can be exchanged into a suitable formulation buffer for storage (e.g., a histidine or citrate-based buffer).
-
Sterile Filtration: Perform sterile filtration of the final ADC product using a 0.22 µm filter.
-
Storage: Store the purified ADC at 2-8°C.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[15][16]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute, representing the average number of drug molecules conjugated to each antibody.[][18]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR distribution. The retention time on the HIC column increases with the number of conjugated hydrophobic drug-linkers. This allows for the separation of species with different numbers of attached drugs (DAR0, DAR2, DAR4, etc.). The weighted average DAR can be calculated from the peak areas.[]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): For a more precise measurement, the ADC can be analyzed by LC-MS. After reduction of the ADC into its light and heavy chains, the mass of each chain can be determined, revealing the number of conjugated linker-payloads. Intact mass analysis of the complete ADC can also be performed.[19]
Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments.[14]
Data Presentation
The following tables present example data that would be generated during the characterization of a newly synthesized ADC.
Table 1: Summary of ADC Characterization
| Parameter | Result | Method |
| Average DAR | 7.8 | HIC-HPLC |
| Purity | >98% | SEC-HPLC |
| Monomer Content | >99% | SEC-HPLC |
| Aggregate Content | <1% | SEC-HPLC |
| Free Drug-Linker | <0.1% | RP-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: DAR Distribution Profile from HIC-HPLC
| Species | Peak Area (%) |
| DAR0 | 0.5 |
| DAR2 | 1.5 |
| DAR4 | 4.0 |
| DAR6 | 15.0 |
| DAR8 | 79.0 |
| Weighted Average DAR | 7.8 |
Mechanism of Action Diagram
Caption: Mechanism of action of a Dxd-based antibody-drug conjugate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NHS-PEG4-GGFP-DXD | BroadPharm [broadpharm.com]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioagilytix.com [bioagilytix.com]
- 18. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 19. agilent.com [agilent.com]
Calculating drug-to-antibody ratio for Amino-PEG4-GGFG-Dxd ADCs
An essential critical quality attribute (CQA) for antibody-drug conjugates (ADCs) is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. The DAR has a direct impact on the ADC's therapeutic efficacy, pharmacokinetics, and potential toxicity. An insufficient DAR may diminish the anti-tumor effect, whereas an excessive DAR can negatively affect the ADC's stability, structure, and antigen-binding capabilities. Therefore, precise and consistent measurement of the DAR is crucial throughout the development and manufacturing of ADCs.
This document provides detailed application notes and protocols for determining the DAR of ADCs utilizing the Amino-PEG4-GGFG-Dxd linker-payload system. This system consists of a hydrophilic PEG4 spacer, a cathepsin B-cleavable GGFG peptide linker, and the potent topoisomerase I inhibitor Dxd (a derivative of exatecan). The methodologies described herein are standard for the characterization of cysteine-linked ADCs and include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodologies for DAR Determination
Several analytical techniques are employed to determine the DAR of an ADC, each offering distinct advantages.
-
Hydrophobic Interaction Chromatography (HIC) : HIC is a widely used method for analyzing the distribution of drug-loaded species.[1] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[2] This technique is performed under non-denaturing conditions, preserving the native structure of the ADC.[2][3] HIC provides a detailed profile of the different DAR species (e.g., DAR0, DAR2, DAR4).[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is an orthogonal method that can be used to determine the average DAR.[1] For cysteine-linked ADCs, this method typically involves the reduction of the ADC to separate its heavy and light chains.[1] The different drug-loaded chains are then separated and quantified to calculate the overall DAR.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful tool for the precise determination of the DAR and the distribution of drug-conjugated antibodies.[4] By measuring the exact mass of different ADC species, it provides accurate and high-resolution characterization.[5] Sample preparation may include a deglycosylation step to reduce the complexity of the mass spectra.[5][6]
Experimental Workflows
The following diagrams illustrate the general workflows for the three primary methods of DAR determination.
Caption: Workflow for DAR distribution analysis using HIC.
Caption: Workflow for average DAR determination using RP-HPLC.
Caption: Workflow for precise DAR determination using LC-MS.
Detailed Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the determination of the drug load distribution and the calculation of the average DAR for an this compound ADC using HIC.
A. Materials and Reagents
-
ADC Sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HPLC system with UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)
B. Sample Preparation
-
Allow the ADC sample to reach room temperature.
-
Dilute the ADC to a concentration of 1 mg/mL in Mobile Phase A.[5]
C. Chromatographic Conditions
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm[5]
-
Flow Rate: 0.8 mL/min[5]
-
Column Temperature: 25 °C[5]
-
Detection: UV at 280 nm[5]
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 0 20.0 100 23.0 100 25.0 0 | 30.0 | 0 |
D. Data Analysis
-
Integrate the peak areas for each resolved species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[5]
-
Calculate the percentage of each species relative to the total peak area.[5]
-
Calculate the weighted average DAR using the following formula:[1][5] Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[5]
Protocol 2: DAR Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines the determination of the average DAR by analyzing the reduced heavy and light chains of the ADC.
A. Materials and Reagents
-
ADC Sample
-
Reduction Buffer: 10 mM Tris, pH 7.5
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
HPLC system with UV detector
-
RP column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm)
B. Sample Preparation
-
Reconstitute the ADC sample in DI water to 5 mg/mL.[7]
-
To 5 µL of the ADC sample, add 10 µL of 35 mM DTT in 10 mM Tris buffer (pH 7.5).[7]
-
Incubate the mixture at 37-50 °C for 15-30 minutes to ensure complete reduction.[7]
C. Chromatographic Conditions
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm[5]
-
Flow Rate: 0.5 mL/min[8]
-
Detection: UV at 280 nm[8]
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 30 15.0 60 16.0 95 18.0 95 19.0 30 | 25.0 | 30 |
D. Data Analysis
-
Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-D1, HC-D2, etc.).[1]
-
Calculate the weighted average DAR by combining the percentage peak areas with the assigned drug load for each peak.[1]
Protocol 3: DAR Analysis by LC-MS
This protocol provides a high-resolution method for accurate mass-based DAR determination.
A. Materials and Reagents
-
ADC Sample
-
Rapid PNGase F (optional, for deglycosylation)[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[5]
-
RP column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm)[5]
B. Sample Preparation
-
Deglycosylation (Optional): To simplify the mass spectrum, treat the ADC sample with PNGase F.[5][9] Incubate approximately 20 µL of the ADC (1 mg/mL) with PNGase F at 37 °C for 12 hours or use a rapid PNGase F at 50 °C for 10 minutes.[7][9]
-
Dilution: Dilute the intact or deglycosylated ADC sample to 0.1-0.5 mg/mL in Mobile Phase A.[5]
C. LC-MS Conditions
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm[5]
-
Flow Rate: 0.3 mL/min[5]
-
Column Temperature: 80 °C[5]
-
Gradient:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 95 14.0 95 15.0 20 | 20.0 | 20 |
-
MS Parameters (Example for Q-TOF):
D. Data Analysis
-
Acquire the total ion chromatogram (TIC).[5]
-
Combine the mass spectra across the main ADC peak.[5]
-
Deconvolute the combined spectrum using appropriate software to obtain the zero-charge masses of the different ADC species (DAR0, DAR1, DAR2, etc.).[5]
-
Calculate the average DAR based on the relative abundance (peak intensity) of each species.[5]
Data Presentation
Quantitative data from DAR analysis should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Example HIC Data Summary
| DAR Species | Retention Time (min) | Peak Area | % Relative Abundance |
|---|---|---|---|
| DAR0 | 8.5 | 150,000 | 5.0 |
| DAR2 | 12.1 | 750,000 | 25.0 |
| DAR4 | 15.3 | 1,500,000 | 50.0 |
| DAR6 | 17.8 | 450,000 | 15.0 |
| DAR8 | 19.5 | 150,000 | 5.0 |
| Total | - | 3,000,000 | 100.0 |
| Average DAR | - | - | 4.0 |
Table 2: Example RP-HPLC Data Summary (Reduced ADC)
| Chain Species | Retention Time (min) | Peak Area | % Relative Abundance | Drug Load |
|---|---|---|---|---|
| Light Chain (LC) | 8.2 | 100,000 | 5.0 | 0 |
| LC-Dxd | 9.5 | 1,900,000 | 95.0 | 1 |
| Heavy Chain (HC) | 12.4 | 150,000 | 7.5 | 0 |
| HC-Dxd | 13.1 | 800,000 | 40.0 | 1 |
| HC-(Dxd)₂ | 13.7 | 900,000 | 45.0 | 2 |
| HC-(Dxd)₃ | 14.2 | 150,000 | 7.5 | 3 |
| Average DAR | - | - | - | 3.8 |
Table 3: Example LC-MS Data Summary (Intact Deglycosylated ADC)
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
|---|---|---|
| DAR0 | 148,050 | 4.5 |
| DAR1 | 149,255 | 2.0 |
| DAR2 | 150,460 | 24.5 |
| DAR3 | 151,665 | 14.0 |
| DAR4 | 152,870 | 50.5 |
| DAR5 | 154,075 | 3.5 |
| DAR6 | 155,280 | 1.0 |
| Average DAR | - | 3.2 |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the characterization and quality control of this compound ADCs. This document provides detailed protocols for three orthogonal analytical methods: HIC for analyzing the distribution of drug-loaded species, RP-HPLC for average DAR determination of reduced subunits, and LC-MS for high-resolution, accurate mass-based characterization. The selection of the most appropriate method will depend on the specific requirements of the analysis. For comprehensive characterization, employing a combination of these methods is highly recommended.
References
- 1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Amino-PEG4-GGFG-Dxd Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics. The conjugation of a potent cytotoxic payload, such as the topoisomerase I inhibitor Dxd (deruxtecan), to a monoclonal antibody via a linker system like Amino-PEG4-GGFG, results in a heterogeneous mixture. This mixture may contain the desired ADC with a specific drug-to-antibody ratio (DAR), as well as impurities such as unconjugated antibody, free drug-linker, and aggregated protein.[1] Effective purification is therefore a critical step in the manufacturing of ADCs to ensure a homogenous, safe, and efficacious product.[2][3]
This document provides detailed application notes and protocols for the most common chromatographic methods used in the purification of Amino-PEG4-GGFG-Dxd conjugated antibodies: Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Affinity Chromatography.
Data Presentation: Comparison of Purification Methods
The selection of a purification strategy depends on the specific characteristics of the ADC and the desired final product quality. The following table summarizes typical quantitative outcomes for each method based on literature data for various ADCs. It is important to note that these values can vary depending on the specific antibody, conjugation chemistry, and process parameters.
| Parameter | Size Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) | Affinity Chromatography (Protein A/G) |
| Primary Separation Principle | Molecular Size | Hydrophobicity | Specific biological interaction |
| Typical Yield | >90%[1] | 60-85%[4][5] | >95% |
| Aggregate Removal | High | High (can reduce from 5% to <1%)[5] | Moderate |
| Free Drug-Linker Removal | High | High | Low to Moderate |
| DAR Species Separation | Low | High (can separate species with different DARs)[6] | Low |
| Purity (Monomer Content) | High | High | High |
Experimental Protocols
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. It is an effective method for removing high molecular weight aggregates and low molecular weight impurities like free drug-linker.[1]
Protocol:
-
Column: Select a size-exclusion chromatography column suitable for antibody separations (e.g., Superdex 200, TSKgel G3000SW).
-
Mobile Phase: Prepare a mobile phase that minimizes non-specific interactions. A common mobile phase is Phosphate Buffered Saline (PBS), pH 7.4. For more hydrophobic ADCs, the addition of an organic modifier may be necessary to improve peak shape and recovery.[7] A recommended starting point is PBS with 15% (v/v) isopropanol (B130326).[4]
-
Equilibration: Equilibrate the column with at least 2 column volumes (CVs) of the mobile phase at a recommended flow rate (e.g., 0.5-1.0 mL/min for an analytical scale column).
-
Sample Loading: Load the crude ADC mixture onto the column. The loading volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The ADC will elute in different fractions based on molecular size. High molecular weight aggregates will elute first, followed by the monomeric ADC, and finally the low molecular weight free drug-linker.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fractions for purity, aggregation, and DAR using analytical SEC, HIC, and/or mass spectrometry.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on differences in their surface hydrophobicity. Since the conjugation of the hydrophobic Dxd payload increases the overall hydrophobicity of the antibody, HIC is a powerful tool for separating ADC species with different DARs.[6][8]
Protocol:
-
Column: Select a HIC column with a suitable stationary phase (e.g., Butyl, Phenyl, or Ether). Phenyl-based resins have been shown to be effective for DAR separation.[4]
-
Mobile Phase A (Binding Buffer): Prepare a high salt buffer to promote hydrophobic interactions. A typical buffer is 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[9]
-
Mobile Phase B (Elution Buffer): Prepare a low salt buffer. A typical buffer is 25 mM Sodium Phosphate, pH 7.0. The addition of a small percentage of an organic solvent like isopropanol (e.g., 25%) can aid in the elution of highly hydrophobic species.[10]
-
Equilibration: Equilibrate the column with Mobile Phase A or a mixture of A and B (e.g., 100% A) for at least 5 CVs.
-
Sample Preparation and Loading: Dilute the crude ADC sample with Mobile Phase A to promote binding to the column.
-
Elution: Elute the bound ADC using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). Species with lower DARs (less hydrophobic) will elute first, followed by species with higher DARs (more hydrophobic). A typical gradient could be from 0% to 100% Mobile Phase B over 20-30 CVs.[9]
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions to identify those containing the desired DAR species with high purity and low aggregation.
Affinity Chromatography
Affinity chromatography utilizes the specific binding of the antibody's Fc region to immobilized Protein A or Protein G. This method is highly effective for capturing the antibody and removing impurities that do not bind, such as some free drug-linkers and host cell proteins.
Protocol:
-
Column: Use a pre-packed Protein A or Protein G affinity column.
-
Binding Buffer: Prepare a binding buffer with a physiological pH and ionic strength, typically PBS at pH 7.4.
-
Elution Buffer: Prepare a low pH elution buffer to disrupt the interaction between the antibody and Protein A/G. A common elution buffer is 0.1 M glycine-HCl, pH 2.5-3.0.
-
Neutralization Buffer: Prepare a neutralization buffer to immediately raise the pH of the eluted fractions and prevent acid-induced aggregation. A common neutralization buffer is 1 M Tris-HCl, pH 8.0-9.0.
-
Equilibration: Equilibrate the column with 5-10 CVs of Binding Buffer.
-
Sample Loading: Load the crude ADC sample onto the column.
-
Wash: Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound ADC with the Elution Buffer. Collect fractions into tubes containing a small amount of Neutralization Buffer (e.g., 100 µL of 1 M Tris per 1 mL of eluate).
-
Buffer Exchange: Immediately perform a buffer exchange on the purified ADC pool into a suitable formulation buffer using SEC or tangential flow filtration.
Visualizations
Experimental Workflow
Caption: A general multi-step purification workflow for ADCs.
Dxd Mechanism of Action: cGAS-STING Pathway
The cytotoxic payload Dxd is a topoisomerase I inhibitor. Inhibition of topoisomerase I leads to DNA damage, which in turn can activate the cGAS-STING pathway, a component of the innate immune system. This activation can lead to the production of interferons and other cytokines, contributing to the anti-tumor immune response.[11][12][13]
Caption: Dxd induces DNA damage, leading to cGAS-STING activation.
References
- 1. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 11. cGAS/STING axis mediates a topoisomerase II inhibitor–induced tumor immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Application Note and Protocol: Mass Spectrometry Analysis of Amino-PEG4-GGFG-Dxd ADCs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1] The intricate structure of ADCs necessitates comprehensive analytical characterization to ensure their safety, efficacy, and quality.[1] This document provides a detailed overview and experimental protocols for the mass spectrometry (MS)-based analysis of an ADC composed of a monoclonal antibody conjugated to a deruxtecan (B607063) (Dxd) payload via an Amino-PEG4-GGFG linker. The protocols cover intact mass analysis for drug-to-antibody ratio (DAR) determination, subunit analysis for linker-drug distribution, and peptide mapping for conjugation site localization.
Introduction
The ADC "Amino-PEG4-GGFG-Dxd" consists of three key components: a monoclonal antibody, a hydrophilic Amino-PEG4 spacer, a cathepsin-cleavable GGFG (Gly-Gly-Phe-Gly) linker, and the cytotoxic payload Dxd, a potent topoisomerase I inhibitor.[2][3][4][5] The GGFG linker is designed to be stable in circulation and release the payload upon internalization into tumor cells where it is cleaved by lysosomal proteases like cathepsin L.[4][6]
Mass spectrometry is an indispensable tool for the detailed characterization of ADCs, providing information on the molecular weight, DAR, drug distribution, and conjugation sites.[] Due to the inherent heterogeneity of ADCs arising from the conjugation process, a multi-level MS-based approach is typically employed.[8][9] This includes analysis at the intact, subunit, and peptide levels.
Experimental Workflows
Overall Characterization Workflow
The comprehensive characterization of an this compound ADC involves a multi-tiered mass spectrometry approach.
Intact Mass Analysis for DAR Determination
Intact mass analysis is crucial for determining the average DAR and the distribution of different drug-loaded species. This can be performed under denaturing (reversed-phase) or native (size-exclusion) conditions.[10][11] Native MS is particularly useful for ADCs with non-covalent interactions.[10][12][13] For lysine-conjugated ADCs, deglycosylation is often performed to simplify the complex spectra.[8]
Protocol: Native SEC-MS for Intact Mass Analysis
-
Sample Preparation:
-
If necessary, deglycosylate the ADC sample using PNGase F to remove glycan heterogeneity.
-
Dilute the ADC to a final concentration of 0.5-1.0 mg/mL in a native MS-compatible buffer (e.g., 50 mM ammonium (B1175870) acetate).
-
-
LC-MS System:
-
MS Parameters (Example):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
m/z Range: 1000–6000
-
Resolution: 70,000
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass for each species.
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species.
-
Representative Data
| Species | Observed Mass (Da) | Drug Load | Relative Abundance (%) |
| mAb | 148,050 | 0 | 5.2 |
| ADC | 149,425 | 1 | 10.5 |
| ADC | 150,800 | 2 | 20.1 |
| ADC | 152,175 | 3 | 28.5 |
| ADC | 153,550 | 4 | 21.3 |
| ADC | 154,925 | 5 | 9.8 |
| ADC | 156,300 | 6 | 4.6 |
| Average DAR | 3.2 |
Table 1: Representative intact mass analysis data for an this compound ADC. The mass of the this compound linker-payload is assumed to be ~1375 Da.
Subunit Analysis
Subunit analysis, often referred to as "middle-down" analysis, provides information on the distribution of the linker-payload across the antibody subunits.[15] This is typically achieved by digesting the ADC with an enzyme like IdeS, which cleaves the antibody below the hinge region, followed by reduction of disulfide bonds.[9] This generates light chain (LC), Fd' (N-terminal part of the heavy chain), and scFc (single-chain Fc) fragments, each around 25 kDa.
Protocol: IdeS Digestion and Reduction for Subunit Analysis
-
IdeS Digestion:
-
Incubate the ADC (1 mg/mL) with IdeS enzyme at a 1:10 (enzyme:ADC) ratio in PBS at 37°C for 30 minutes.
-
-
Reduction:
-
Add DTT to the digested sample to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
LC-MS System:
-
LC: UPLC system with a reversed-phase column (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the LC, Fd', and scFc fragments.
-
MS: High-resolution mass spectrometer.
-
-
Data Analysis:
-
Deconvolute the spectra for each chromatographic peak to determine the mass of the unconjugated and conjugated subunits.
-
Determine the drug load on the light chain and Fd' fragments.
-
Representative Data
| Subunit | Unconjugated Mass (Da) | Conjugated Mass (Da) | Drug Load Distribution |
| Light Chain (LC) | 23,500 | 24,875 | 1 drug per chain |
| Fd' | 25,200 | 26,575 | 1 drug per chain |
| scFc | 24,800 | N/A | No conjugation |
Table 2: Representative subunit analysis data. Conjugation is expected on the LC and Fd' fragments for lysine-conjugated ADCs.
Peptide Mapping
Peptide mapping is the gold standard for identifying the specific amino acid residues where the linker-payload is attached.[16] This involves digesting the ADC into smaller peptides using an enzyme like trypsin, followed by LC-MS/MS analysis.[1] A key challenge is the hydrophobicity of drug-conjugated peptides, which can lead to poor recovery.[1] Optimized digestion protocols and chromatography are often required.[1][17]
Protocol: Tryptic Digestion and Peptide Mapping
-
Sample Preparation:
-
Denature the ADC in a solution containing a denaturant like 2.7 M guanidine hydrochloride to improve recovery of hydrophobic peptides.[1]
-
Reduce disulfide bonds with DTT at 60°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark for 30 minutes.
-
Perform a buffer exchange to remove denaturant and alkylating agents.
-
Digest with trypsin at a 1:10 (w/w) ratio at 37°C for 3 hours.[1]
-
-
LC-MS/MS System:
-
LC: UPLC system with a C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A long, shallow gradient (e.g., 60-120 minutes) to resolve the complex peptide mixture.
-
MS: High-resolution mass spectrometer capable of data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the antibody sequence, specifying the mass of the this compound modification on potential conjugation sites (e.g., lysine (B10760008) residues).
-
Manually verify the fragmentation spectra of identified drug-conjugated peptides.
-
Representative Data
| Peptide Sequence | Modification | Precursor m/z | Charge | MS/MS Verified |
| TPEVTCVVVDVSHEDPEVK | Unmodified | 667.32 | 3+ | Yes |
| TPEVTCVVVDVSHEDPEVK | +this compound | 1125.85 | 3+ | Yes |
| SGTASVVCLLNNFYPR | Unmodified | 598.98 | 3+ | Yes |
| ... | ... | ... | ... | ... |
Table 3: Representative peptide mapping data showing an unmodified peptide and its corresponding drug-conjugated form.
Conclusion
The mass spectrometry-based characterization of this compound ADCs requires a multi-faceted approach. Intact mass analysis provides crucial information on the average DAR and drug-load distribution. Subunit analysis offers insights into the distribution of the payload across the antibody chains. Finally, peptide mapping definitively identifies the specific conjugation sites. The protocols and representative data presented here provide a comprehensive framework for the detailed analytical characterization of this and other similar ADCs, ensuring their quality, consistency, and safety.
References
- 1. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. Acid-PEG4-GGFP-DXD | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. lcms.cz [lcms.cz]
Application Notes and Protocols for Amino-PEG4-GGFG-Dxd
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-GGFG-Dxd is a highly specialized chemical reagent used in the development of Antibody-Drug Conjugates (ADCs). It comprises a potent cytotoxic payload, Dxd (a derivative of exatecan), a cleavable tetrapeptide linker (GGFG), and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer terminating in a primary amine. This primary amine serves as a reactive handle for conjugation to antibodies, typically through activated carboxyl groups on the antibody or via a bifunctional crosslinker. The GGFG linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism ensures that the highly potent Dxd payload is delivered specifically to cancer cells, minimizing off-target toxicity.[1][2][3]
These application notes provide detailed guidance on the long-term storage, handling, and utilization of this compound in the synthesis of ADCs.
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and reactivity for conjugation. Both the solid form and solutions of the compound require specific storage conditions to prevent degradation.
Storage of Solid Compound
It is recommended to store the lyophilized powder of this compound under the following conditions:
| Storage Condition | Duration | Notes |
| -20°C | Up to 3 years | Protect from light and moisture.[4] |
| 4°C | Up to 2 years | For shorter-term storage, protect from light and moisture.[4] |
Note: The compound is stable at room temperature for short periods, such as during shipping.[4] However, for long-term storage, adherence to the recommended low-temperature conditions is essential. The vial should be tightly sealed and stored in a desiccator to prevent exposure to moisture.
Storage of Stock Solutions
Once reconstituted, stock solutions of this compound are less stable than the solid form and require colder storage temperatures.
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 6 months | Stored under nitrogen, away from moisture.[2][5][6] |
| DMSO | -20°C | Up to 1 month | Stored under nitrogen, away from moisture.[2][5][6] |
Important Considerations:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes before freezing.
-
Protection from Light: Dxd and other components of the molecule may be light-sensitive. All solutions should be stored in amber vials or tubes wrapped in foil to protect them from light.[4]
Handling and Reconstitution
Proper handling techniques are necessary to ensure the stability and performance of this compound.
Reconstitution Protocol
The following protocol outlines the recommended procedure for reconstituting solid this compound to prepare a stock solution.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least 20 minutes. This prevents condensation of moisture inside the vial upon opening, which can degrade the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 1088.14 g/mol ), add 91.9 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution of the solid.[1] Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, as detailed in the storage table above.
Experimental Protocols
The primary application of this compound is in the synthesis of Antibody-Drug Conjugates. The following is a representative protocol for the conjugation of this compound to an antibody. This protocol is a general guideline and may require optimization based on the specific antibody and desired drug-to-antibody ratio (DAR).
Protocol for Antibody-Drug Conjugation
This protocol describes a two-step process involving the activation of the antibody's carboxyl groups followed by conjugation to the amine group of this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or tangential flow filtration (TFF) system for purification
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Activation Buffer.
-
Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).
-
-
Antibody Activation:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the antibody solution. The exact molar ratio will need to be optimized to achieve the desired DAR. A starting point could be a 50- to 100-fold molar excess.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately after activation, remove the excess EDC and Sulfo-NHS by buffer exchange into the Reaction Buffer using a desalting column.
-
Add the this compound stock solution to the activated antibody solution. A typical molar excess of the drug-linker is 5- to 20-fold over the antibody.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming any remaining activated carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using desalting columns, dialysis, or TFF.
-
The final ADC should be in a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC.
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC)-HPLC.
-
Confirm the integrity of the ADC using SDS-PAGE.
-
Mechanism of Action and Signaling Pathway
The efficacy of an ADC synthesized with this compound relies on a multi-step process that begins with antibody-mediated targeting and culminates in the cytotoxic action of the Dxd payload.
Caption: Mechanism of action of an ADC with this compound.
Experimental Workflow and Logic
The successful synthesis and characterization of an ADC using this compound follows a logical workflow to ensure the final product is of high quality and possesses the desired characteristics.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntibodyPrep [label="Antibody Preparation\n(Buffer Exchange, Concentration)", fillcolor="#FBBC05"]; AntibodyActivation [label="Antibody Activation\n(EDC/Sulfo-NHS)", fillcolor="#FBBC05"]; DrugLinkerPrep [label="Drug-Linker Preparation\n(Reconstitution of this compound)", fillcolor="#FBBC05"]; Conjugation [label="Conjugation Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quenching [label="Quenching", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Desalting/TFF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Characterization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> AntibodyPrep; Start -> DrugLinkerPrep; AntibodyPrep -> AntibodyActivation; AntibodyActivation -> Conjugation; DrugLinkerPrep -> Conjugation; Conjugation -> Quenching; Quenching -> Purification; Purification -> Characterization; Characterization -> End; } }
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. DBCO-PEG4-GGFG-Dxd | Drug-Linker Conjugates for ADC | 2694856-51-2 | Invivochem [invivochem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. medchemexpress.com [medchemexpress.com]
Revolutionizing ADCs: Click Chemistry Applications of Amino-PEG4-GGFG-Dxd Derivatives
Application Notes and Protocols for Researchers in Drug Development
The field of Antibody-Drug Conjugates (ADCs) is rapidly advancing, with innovation in linker and payload technology being a primary driver. This document provides detailed application notes and experimental protocols for the use of Amino-PEG4-GGFG-Dxd derivatives in the development of next-generation ADCs through click chemistry. This advanced drug-linker system offers a unique combination of a potent topoisomerase I inhibitor payload (Dxd), a protease-cleavable peptide linker (GGFG) for controlled release, and a hydrophilic PEG spacer to improve pharmacokinetic properties. The terminal amino group on the PEG spacer allows for straightforward modification into a bioorthogonal handle, enabling precise and efficient conjugation to antibodies via click chemistry.
Introduction to this compound and its Derivatives
This compound is a drug-linker conjugate designed for ADC synthesis.[1][2][3] It is composed of three key components:
-
Dxd (Deruxtecan): A highly potent derivative of exatecan, which is a topoisomerase I inhibitor.[4][5] Inhibition of topoisomerase I leads to DNA damage and apoptotic cell death in cancer cells.[4][6][] Dxd's high membrane permeability contributes to a significant "bystander effect," where the payload can diffuse out of the target cell and kill neighboring cancer cells, which is particularly advantageous in treating heterogeneous tumors.[5]
-
GGFG (Gly-Gly-Phe-Gly) Linker: A tetrapeptide sequence that is designed to be stable in the bloodstream and specifically cleaved by lysosomal proteases, such as Cathepsin B and L, which are often overexpressed in the tumor microenvironment.[8][9][10] This ensures that the cytotoxic payload is released preferentially at the tumor site, minimizing systemic toxicity.[8]
-
Amino-PEG4: A polyethylene (B3416737) glycol (PEG) spacer with a terminal amino group. The PEG moiety enhances the hydrophilicity of the drug-linker, which can improve the solubility and pharmacokinetic profile of the resulting ADC.[11] The terminal amino group serves as a versatile chemical handle for further functionalization, particularly for introducing click chemistry functionalities.[12]
For click chemistry applications, the terminal amino group of this compound is typically modified to incorporate an azide (B81097) or an alkyne. Commercially available derivatives include:
-
Azido-PEG4-GGFG-Dxd: For Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
DBCO-PEG4-GGFG-Dxd: A derivative containing dibenzocyclooctyne (DBCO) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[1][13][14]
-
Propargyl-PEG4-GGFG-Dxd: For CuAAC reactions with azide-modified antibodies.[13]
Click Chemistry in ADC Development
Click chemistry offers a powerful and versatile method for bioconjugation due to its high efficiency, specificity, and biocompatibility.[15][16] In the context of ADC development, it allows for the precise attachment of the drug-linker to the antibody, offering greater control over the drug-to-antibody ratio (DAR) and site of conjugation, leading to more homogeneous and well-defined ADCs.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[15] This reaction can be used to conjugate an alkyne-modified drug-linker (e.g., Propargyl-PEG4-GGFG-Dxd) to an azide-modified antibody, or vice-versa.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as DBCO, which reacts spontaneously with an azide.[17][18] This is particularly advantageous for biological applications as it eliminates the need for a potentially cytotoxic copper catalyst.[18] An azide-modified antibody can be readily conjugated with a DBCO-containing drug-linker like DBCO-PEG4-GGFG-Dxd.[1][14]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that are critical for the evaluation of ADCs developed using this compound derivatives and click chemistry. The data presented are representative values based on similar ADCs and should be determined experimentally for each new conjugate.
Table 1: Drug-to-Antibody Ratio (DAR) Determination
| Analytical Method | Principle | Typical Results | Reference |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates ADC species based on hydrophobicity. Each drug addition increases hydrophobicity. | Provides distribution of different DAR species (e.g., DAR2, DAR4, DAR6, DAR8) and allows for calculation of average DAR. | [19][20] |
| Reversed-Phase HPLC (RP-HPLC) | Separates light and heavy chains of the antibody after reduction, allowing for quantification of drug-loaded chains. | Provides information on the distribution of the drug on the light and heavy chains and allows for average DAR calculation. | [19][21] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Directly measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs. | Provides accurate mass confirmation of different DAR species and a precise average DAR. | [3] |
Table 2: In Vitro Cytotoxicity Data
| Assay | Cell Line (Antigen Status) | ADC | IC50 (ng/mL) | Reference |
| Target Cell Killing | HER2-positive (e.g., SK-BR-3) | Anti-HER2-ADC with Dxd payload | 1 - 10 | [22][23] |
| Non-Target Cell Killing | HER2-negative (e.g., MCF7) | Anti-HER2-ADC with Dxd payload | > 1000 | [22][23] |
| Bystander Killing (Co-culture) | HER2-negative (MCF7) co-cultured with HER2-positive (SK-BR-3) | Anti-HER2-ADC with Dxd payload | 10 - 100 | [24][25][26] |
Table 3: Linker Stability
| Assay | Matrix | Time (hours) | % Intact ADC Remaining | Reference |
| Plasma Stability | Human Plasma | 72 | > 95% | [27][28] |
| Lysosomal Cleavage | Lysosomal Homogenate (pH 5.5) | 24 | < 10% | [8][9] |
Experimental Protocols
Synthesis of an ADC via SPAAC (Copper-Free Click Chemistry)
This protocol describes the conjugation of an azide-modified antibody to DBCO-PEG4-GGFG-Dxd.
Workflow for ADC Synthesis via SPAAC
Caption: Workflow for ADC Synthesis via SPAAC.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3)
-
DBCO-PEG4-GGFG-Dxd (e.g., from MedChemExpress)[14]
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) column
Protocol:
-
Prepare a stock solution of DBCO-PEG4-GGFG-Dxd: Dissolve the required amount of DBCO-PEG4-GGFG-Dxd in DMSO to a final concentration of 10 mM.
-
Prepare the antibody solution: Dilute the azide-modified antibody to a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Conjugation reaction: Add a 5-10 molar excess of the DBCO-PEG4-GGFG-Dxd stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-16 hours, or at 4°C for 24-48 hours.
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.
-
Characterization: Characterize the purified ADC for protein concentration (e.g., by UV-Vis spectroscopy at 280 nm), drug-to-antibody ratio (DAR) (see protocol 4.2), and aggregation (by SEC).
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Workflow for DAR Determination by HIC-HPLC
Caption: Workflow for DAR Determination by HIC-HPLC.
Materials:
-
Purified ADC
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Protocol:
-
Sample preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
HPLC method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Run a gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor absorbance at 280 nm.
-
-
Data analysis:
-
Integrate the areas of the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
In Vitro Cytotoxicity Assay
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for In Vitro Cytotoxicity Assay.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Protocol:
-
Cell seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
ADC treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.[29]
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell viability assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence).
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[29]
Bystander Effect Assay (Co-culture Method)
Workflow for Bystander Effect Assay
Caption: Workflow for Bystander Effect Assay.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well plates
-
High-content imaging system or flow cytometer
Protocol:
-
Cell seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
ADC treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and analysis: Image the wells using a high-content imaging system to count the number of viable fluorescent (antigen-negative) cells. Alternatively, the cells can be trypsinized and analyzed by flow cytometry.
-
Data analysis: Determine the percentage of killing of the antigen-negative cells at different ADC concentrations to quantify the bystander effect.[24][25]
Conclusion
The use of this compound derivatives in conjunction with click chemistry represents a significant advancement in the field of ADC development. This platform provides a robust and versatile approach to creating highly effective and homogeneous ADCs with a potent topoisomerase I inhibitor payload. The detailed protocols provided herein offer a solid foundation for researchers to explore the potential of this innovative technology in developing novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lcms.cz [lcms.cz]
- 4. dls.com [dls.com]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 16. bachem.com [bachem.com]
- 17. chempep.com [chempep.com]
- 18. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 19. benchchem.com [benchchem.com]
- 20. pharmiweb.com [pharmiweb.com]
- 21. agilent.com [agilent.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. agilent.com [agilent.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with Amino-PEG4-GGFG-Dxd
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a low drug-to-antibody ratio (DAR) when using the Amino-PEG4-GGFG-Dxd linker-payload system.
Troubleshooting Guide: Low DAR Issues
This section addresses specific issues that can lead to a low DAR and provides actionable steps for resolution.
| Symptom | Potential Cause | Recommended Action |
| Low average DAR despite a high molar excess of linker-payload. | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[1] 2. Antibody Quality Issues: Impurities in the antibody preparation or inaccurate concentration measurement can lead to inconsistent results.[1] 3. Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the antibody for conjugation. 4. Inactive Linker-Payload: Degradation of the this compound due to improper storage or handling can render it inactive.[1][2] | 1. Optimize Reaction Parameters: Systematically vary the pH (typically in the range of 7.5-8.5 for lysine (B10760008) conjugation), temperature, and incubation time to find the optimal conditions for your specific antibody.[3] 2. Verify Antibody Purity and Concentration: Ensure the antibody is highly pure (>95%) and accurately quantified. Perform buffer exchange into a suitable conjugation buffer if necessary.[1] 3. Buffer Exchange: Exchange the antibody into an amine-free and nucleophile-free buffer, such as phosphate-buffered saline (PBS), prior to conjugation.[1] 4. Confirm Linker-Payload Activity: Use a fresh batch of the linker-payload or verify the activity of the existing stock. Ensure proper storage conditions, typically at -20°C or -80°C, protected from moisture.[2] |
| High percentage of unconjugated antibody (DAR=0). | 1. Insufficient Linker-Payload Molar Ratio: The amount of linker-payload may be too low to achieve the desired DAR. 2. Inefficient Activation of this compound: If using a two-step conjugation where the amine is first activated (e.g., to an NHS ester), this step may be inefficient. | 1. Increase Molar Excess: Incrementally increase the molar ratio of the linker-payload to the antibody. 2. Optimize Activation Step: Ensure optimal conditions for the activation reaction, including appropriate reagents and reaction times. |
| Inconsistent DAR values between batches. | 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or linker-payload can lead to inconsistencies.[1] 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR.[1] 3. Inconsistent Purification: Differences in the purification method can result in the enrichment of different DAR species.[1] | 1. Characterize Starting Materials: Thoroughly characterize each new batch of antibody and linker-payload. 2. Standardize Protocols: Maintain strict control over all reaction parameters. 3. Consistent Purification Method: Use a standardized purification protocol, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). |
Frequently Asked Questions (FAQs)
Q1: What is a typical target DAR for an ADC?
A typical target DAR for many antibody-drug conjugates is around 2 to 4.[][5] This range is often a compromise between efficacy and safety. A low DAR may result in reduced potency, while a high DAR can lead to faster clearance, increased toxicity, and potential aggregation issues.[3][6]
Q2: How does the this compound linker-payload conjugate to the antibody?
The "Amino-" group on the PEG4 linker suggests that this linker-payload is intended for conjugation to the antibody via primary amines, which are predominantly found on lysine residues. This is typically achieved through a two-step process where the amine on the linker is first activated (for example, by converting it to an N-hydroxysuccinimide (NHS) ester) and then reacted with the lysine residues on the antibody.[]
Q3: What analytical methods are recommended for determining the DAR of my ADC?
Several methods can be used to determine the DAR:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used and robust method for determining the DAR of ADCs. It separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.[3][6][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to analyze the average DAR and drug load distribution.[8][9]
-
UV-Vis Spectroscopy: This is a simpler method that can be used if the drug and the antibody have distinct maximum absorbance wavelengths.[6][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more detailed analysis of the different ADC species and their corresponding DARs.[6][]
Q4: Can the hydrophobicity of the Dxd payload affect my conjugation and purification?
Yes, highly hydrophobic payloads like Dxd can increase the overall hydrophobicity of the ADC, especially at higher DARs.[11] This can lead to aggregation during the conjugation reaction or difficulties during purification.[3] It may be necessary to optimize the buffer conditions or use milder purification techniques to mitigate these effects.
Experimental Protocols
General Protocol for Lysine Conjugation with an Amine-Reactive Linker-Payload
This protocol outlines a general procedure for conjugating an amine-reactive linker-payload to an antibody.
1. Antibody Preparation:
- Start with a pure antibody solution (>95% purity).
- Perform a buffer exchange into an amine-free buffer, such as PBS (pH 7.4).
- Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
2. Linker-Payload Activation (if necessary):
- If the this compound is not already in an activated form (e.g., NHS ester), it will need to be activated. This typically involves reacting the amine group with an activating agent like N,N'-Disuccinimidyl carbonate (DSC) or a similar reagent in an appropriate organic solvent.
3. Conjugation Reaction:
- Add the activated linker-payload to the antibody solution. The molar ratio of linker-payload to antibody will need to be optimized to achieve the desired DAR.
- Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1-4 hours).
4. Quenching the Reaction:
- Add a quenching reagent, such as Tris buffer or glycine, to stop the reaction by consuming any unreacted linker-payload.
5. Purification of the ADC:
- Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).
- If desired, different DAR species can be separated using hydrophobic interaction chromatography (HIC).
Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC)
1. Materials:
- HIC column (e.g., Butyl or Phenyl phase)
- Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
- Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[3]
- HPLC system with a UV detector
2. Procedure:
- Equilibrate the HIC column with 100% Mobile Phase A.
- Inject the purified ADC sample onto the column.
- Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
- Monitor the elution profile at 280 nm.
3. Data Analysis:
- Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, etc.).
- Integrate the area of each peak.
- Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
Visualizations
Caption: A flowchart for troubleshooting low drug-to-antibody ratios.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Amino-PEG4-GGFG-Dxd Conjugate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Amino-PEG4-GGFG-Dxd antibody-drug conjugates (ADCs).
Troubleshooting Guide
This section addresses common stability issues encountered during the handling, formulation, and storage of this compound ADCs.
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
-
Symptom: Your SEC analysis shows an increase in high molecular weight species (HMWS) after conjugation or during storage.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Hydrophobic Interactions | The Dxd payload is hydrophobic, which can increase the overall hydrophobicity of the ADC and promote aggregation[1][2]. Consider using a more hydrophilic linker or payload if possible. Including excipients like polysorbates (e.g., Polysorbate 80) in the formulation can help mitigate hydrophobic interactions. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability. Conduct a buffer screening study to identify the optimal pH and salt concentration that minimizes aggregation. Histidine and citrate (B86180) buffers are commonly used for ADCs. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the likelihood of aggregation[1][3]. Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce aggregation. Aliquot the ADC into single-use volumes to avoid repeated freezing and thawing. |
Issue 2: Premature Cleavage of the GGFG Linker
-
Symptom: Analysis by techniques such as reversed-phase HPLC (RP-HPLC) or mass spectrometry shows an increase in free Dxd payload or linker-payload fragments in the absence of target cells or lysosomal enzymes.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Plasma/Serum Instability | While the GGFG linker is designed for stability in circulation, some degree of premature cleavage by plasma enzymes can occur[4][5]. Evaluate linker stability in plasma from different species (human, mouse, rat) as susceptibility to enzymatic cleavage can vary. |
| Inappropriate Formulation pH | Extreme pH values can lead to hydrolysis of the linker. Maintain the formulation pH within a stable range, typically between 6.0 and 7.4 for peptide linkers. |
| Presence of Proteases | Contamination with proteases during purification or handling can lead to linker cleavage. Ensure aseptic techniques and consider the use of protease inhibitors during processing, if compatible with the final application. |
Issue 3: Degradation of the Dxd Payload
-
Symptom: Loss of ADC potency and/or detection of Dxd-related degradation products.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Photodegradation | Dxd, a derivative of the camptothecin (B557342) family, is known to be photosensitive[6][7][8]. Protect the ADC from light at all stages of manufacturing, storage, and handling by using amber vials or other light-blocking containers. |
| Oxidation | The Dxd payload and certain amino acid residues in the antibody can be susceptible to oxidation. Consider the use of antioxidants like methionine or ascorbic acid in the formulation if oxidation is identified as a degradation pathway. |
| Hydrolysis | The lactone ring of camptothecin derivatives can be susceptible to hydrolysis at certain pH values. Formulate the ADC in a buffer that maintains a pH where the lactone ring is most stable, typically in the slightly acidic range. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing an this compound conjugate?
A1: The optimal pH for storing an this compound conjugate is typically in the slightly acidic to neutral range, generally between pH 6.0 and 7.0. This range helps to minimize both aggregation of the antibody and hydrolysis of the linker and payload. A histidine-based buffer is often a good starting point for formulation development.
Q2: What excipients can be used to improve the stability of my ADC?
A2: Several types of excipients can be used to stabilize ADCs:
-
Sugars (Cryo/Lyoprotectants): Sucrose and trehalose (B1683222) are commonly used to protect the ADC during freezing and lyophilization.
-
Surfactants: Polysorbate 80 or Polysorbate 20 can be included to prevent aggregation and surface adsorption.
-
Buffers: Histidine and citrate buffers are frequently used to maintain a stable pH.
-
Tonicity Modifiers: Sodium chloride can be used to adjust the ionic strength of the formulation.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect stability?
A3: The DAR has a significant impact on the stability of an ADC. A higher DAR increases the overall hydrophobicity of the molecule due to the attached Dxd payload, which can lead to a greater propensity for aggregation[1][3]. It is crucial to optimize the conjugation process to achieve a balance between efficacy (higher DAR) and stability (lower DAR and homogeneity).
Q4: How should I store my this compound conjugate?
A4: For long-term storage, lyophilization (freeze-drying) is often the preferred method as it significantly improves the stability of ADCs[9][10]. If lyophilization is not an option, store the ADC in a validated, cryo-protectant-containing buffer at -80°C. For short-term storage, refrigeration at 2-8°C in a suitable formulation buffer may be acceptable, but stability should be carefully monitored. Always protect the conjugate from light.
Quantitative Data Summary
Table 1: Recommended Formulation Conditions for ADC Stability
| Parameter | Recommended Range/Type | Rationale |
| pH | 6.0 - 7.0 | Minimizes aggregation and hydrolysis of linker/payload. |
| Buffer System | Histidine, Citrate | Provide good buffering capacity in the optimal pH range. |
| Buffer Concentration | 10 - 50 mM | Maintains pH control without excessive ionic strength. |
| Cryoprotectant | Sucrose, Trehalose (5-10% w/v) | Protects against freeze-thaw stress and stabilizes during lyophilization. |
| Surfactant | Polysorbate 80 (0.01 - 0.1% w/v) | Reduces aggregation and surface adsorption. |
| Tonicity Modifier | Sodium Chloride (up to 150 mM) | Adjusts ionic strength to physiological levels. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
-
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10-20 µL of the ADC sample (at a concentration of approximately 1 mg/mL) onto the column.
-
Run the separation for 15-20 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas. Aggregates will elute first, followed by the monomer, and then any fragments. Calculate the percentage of each species.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis
-
Objective: To determine the drug-to-antibody ratio (DAR) and distribution of drug-loaded species.
-
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm. Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing numbers of conjugated drugs.
-
Calculate the average DAR by summing the area of each peak multiplied by its corresponding DAR value and dividing by the total peak area.
-
Protocol 3: Forced Degradation Study
-
Objective: To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.
-
Procedure:
-
Prepare aliquots of the ADC at a concentration of 1 mg/mL.
-
Subject the aliquots to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.
-
Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 50°C for 48 hours.
-
Photostability: Expose to light (ICH Q1B guidelines) for a defined period.
-
-
Analyze the stressed samples, along with an unstressed control, using SEC-HPLC, HIC-HPLC, and RP-HPLC to assess changes in aggregation, DAR, and free payload levels.
-
Visualizations
Caption: Structure of the this compound ADC.
Caption: Key instability pathways for ADCs.
Caption: Analytical workflow for ADC stability testing.
References
- 1. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photostability of Topoisomerase I Inhibitor Conjugated IgG1 Antibody-Drug Conjugates: Characterization Study and Degradation Mechanism Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of light exposure on topoisomerase I inhibitor antibody-drug conjugate stability - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing lyophilization cycle times and improving stability for complex injectables - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. simtra.com [simtra.com]
Addressing aggregation issues in Amino-PEG4-GGFG-Dxd ADC preparation
Technical Support Center: Amino-PEG4-GGFG-Dxd ADC Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues encountered during the preparation and storage of this compound Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing immediate aggregation of my this compound ADC right after the conjugation step. What are the primary causes and how can I mitigate this?
A1: Immediate aggregation post-conjugation is often driven by an increase in the overall hydrophobicity of the antibody surface after the attachment of the linker-payload.[1][2] The Dxd payload is inherently hydrophobic, and its conjugation can expose hydrophobic patches on the antibody, leading to intermolecular interactions and aggregation.[1][3][4]
Immediate Troubleshooting Steps:
-
Review Conjugation Conditions: The conjugation process itself can destabilize the antibody.[2][3] Ensure the pH of your reaction buffer is not near the antibody's isoelectric point, as this is where its solubility is lowest.[1] Unfavorable buffer conditions, such as incorrect salt concentrations, can also promote aggregation.[1]
-
Minimize Co-solvents: Organic co-solvents (e.g., DMSO) used to dissolve the hydrophobic this compound linker-payload should be kept to a minimum in the final reaction mixture (ideally <5% v/v), as they can promote protein aggregation.[2][4]
-
Control Drug-to-Antibody Ratio (DAR): A high DAR increases the number of hydrophobic Dxd molecules on the antibody surface, which directly correlates with a higher propensity for aggregation.[4][5] Consider optimizing the conjugation reaction to target a lower, more stable DAR (e.g., 2-4) if high aggregation is observed.[6]
-
Consider Solid-Phase Conjugation: A highly effective strategy is to immobilize the antibody on a solid support, such as an affinity resin, during conjugation.[1][7] This physical separation prevents the newly formed, hydrophobic ADCs from interacting and aggregating.[1][8] After conjugation, the ADC can be released into a stabilizing formulation buffer.[7][8]
Q2: My ADC appears stable initially, but I see a gradual increase in aggregation during storage. What factors contribute to this instability?
A2: Gradual aggregation during storage typically points to issues with the formulation or storage conditions.[2] ADCs are sensitive to environmental factors that can compromise their long-term stability.[4][]
Formulation and Storage Best Practices:
-
Optimize Formulation Buffer:
-
pH: Maintain the pH at the point of maximum ADC stability. Deviations from the optimal pH can lead to protein unfolding and aggregation.[10]
-
Excipients: The use of stabilizing excipients is critical.[][10] Surfactants like Polysorbate 20 or 80 can prevent surface-induced aggregation, while sugars such as sucrose (B13894) or trehalose (B1683222) act as cryoprotectants during freeze-thaw cycles.[10]
-
-
Control Storage Conditions:
-
Temperature: Avoid repeated freeze-thaw cycles, which are known to cause aggregation.[4] Lyophilization in a suitable stabilizing buffer can be a better option for long-term storage.[11] If storing in liquid form, maintain a constant, recommended temperature.
-
Light Exposure: Some payloads can be photosensitive. Protect the ADC from light exposure during all stages of manufacturing and storage by using amber vials or other opaque containers.[10][12]
-
-
ADC Concentration: Higher protein concentrations can increase the rate of aggregation due to more frequent intermolecular interactions.[10] If your experimental design allows, consider storing the ADC at a lower concentration.
Q3: How does the Amino-PEG4-GGFG linker specifically influence the stability and aggregation of my Dxd ADC?
A3: The linker plays a crucial role in balancing ADC stability and payload release.[13][14] Your linker consists of three key parts: an Amino-PEG4 spacer, a GGFG peptide, and a connection to the Dxd payload.
-
Amino-PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) component is hydrophilic and designed to counteract the hydrophobicity of the Dxd payload.[6][] PEGylation creates a "hydration shell" around the payload, which can shield hydrophobic regions, improve solubility, and reduce the tendency for aggregation.[6][14][15] The PEG4 length is a critical design parameter; longer PEG chains can further enhance stability and improve pharmacokinetic properties, though this must be optimized.[16][17]
-
GGFG Peptide: This tetrapeptide sequence (Gly-Gly-Phe-Gly) is designed to be cleaved by lysosomal enzymes, specifically cathepsins, which are abundant in tumor cells.[18][19] This ensures the payload is released in the target cell.[20] The GGFG linker is known to be relatively stable in systemic circulation, minimizing premature payload release that could lead to off-target toxicity.[18][21]
-
Linker-Payload Synergy: While the PEG spacer adds hydrophilicity, the overall hydrophobicity of the GGFG-Dxd conjugate can still be significant enough to cause aggregation, especially at a high DAR.[1][22] Therefore, the benefits of the PEG linker must be balanced with careful control over conjugation conditions and formulation.
Q4: What are the most reliable analytical methods for detecting and quantifying aggregation in my ADC samples?
A4: A multi-faceted approach using orthogonal techniques is recommended to accurately characterize ADC aggregation. No single method is sufficient, as each has its own advantages and limitations.[12]
Key Analytical Techniques:
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying soluble aggregates.[12][23] It separates molecules by their hydrodynamic volume, allowing for the precise measurement of monomers, dimers, and higher-molecular-weight species.[12]
-
Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the presence of a wide range of aggregate sizes in a solution.[10] It provides information on the size distribution but is less quantitative than SEC for resolving specific aggregate species.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that measures the sedimentation rate of molecules in a centrifugal field.[12] It is highly sensitive to changes in molecular weight and can accurately quantify different species in a sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling SEC with mass spectrometry (SEC-MS) provides detailed information not only on the size of the species but also on their composition, confirming the presence of conjugated drug in the aggregated forms.[12]
Quantitative Data Summary
Table 1: Comparison of Key Analytical Techniques for ADC Aggregation Analysis
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Quantitative analysis of monomers, dimers, and high molecular weight (HMW) species.[12][23] | High resolution, quantitative, robust, industry standard.[12] | Potential for on-column aggregate dissociation or formation. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity | Provides size distribution and polydispersity index.[10] | High sensitivity to large aggregates, rapid analysis. | Not suitable for resolving closely related species, less quantitative. |
| Analytical Ultracentrifugation (AUC) | Measures sedimentation velocity in a centrifugal field | Quantifies different species based on molecular weight and shape.[12] | High sensitivity and resolution, no interaction with a stationary phase. | Requires specialized equipment and expertise, lower throughput. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with light scattering detection | Determines the absolute molar mass of eluting species.[12] | Provides accurate molecular weight of aggregates without relying on standards. | More complex setup and data analysis than standard SEC. |
Experimental Protocols
Protocol: Quantification of ADC Aggregates using Size Exclusion Chromatography (SEC-HPLC)
This protocol provides a general methodology for analyzing the aggregation of this compound ADCs. Specific parameters may need optimization for your particular antibody and system.
Objective: To separate and quantify the monomeric, aggregated, and fragmented species of an ADC sample.
Materials:
-
ADC Sample (e.g., at 1 mg/mL)
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another formulation-relevant buffer
-
Mobile Phase filtration apparatus (0.22 µm filter)
Methodology:
-
System Preparation:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
-
Sample Preparation:
-
Thaw the ADC sample if frozen and gently mix. Avoid vigorous vortexing.
-
If necessary, dilute the sample to the desired concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any large, insoluble particles.
-
-
Data Acquisition:
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the equilibrated column.
-
Run the separation isocratically for a sufficient time to allow all species, from aggregates to fragments, to elute (e.g., 30 minutes).
-
Record the chromatogram at 280 nm.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Typically, high molecular weight (HMW) species (aggregates) will elute first, followed by the main monomer peak, and then low molecular weight (LMW) species (fragments).
-
Integrate the area under each peak.
-
Calculate the relative percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.
-
Formula: % Aggregate = (AreaHMW / Total Area) * 100
-
Visualizations
Diagrams of Key Processes and Relationships
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 7. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 8. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 10. benchchem.com [benchchem.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. purepeg.com [purepeg.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. iphasebiosci.com [iphasebiosci.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Minimizing Off-Target Toxicity of the Dxd Payload
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Dxd (deruxtecan) payload. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you develop strategies to minimize off-target toxicity in your antibody-drug conjugate (ADC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with the Dxd payload?
A1: Off-target toxicity of Dxd-based ADCs is multifactorial and can be broadly categorized into two main areas:
-
On-target, off-tumor toxicity: This occurs when the target antigen is expressed on healthy tissues, leading to ADC binding and subsequent payload-mediated damage to normal cells. For example, if the target antigen is present in the salivary glands, it could lead to toxicities like dysgeusia[1].
-
Off-target, off-tumor toxicity: This is toxicity to healthy tissues that do not express the target antigen. It is a significant contributor to dose-limiting toxicities (DLTs) and is often related to the premature release of the Dxd payload into systemic circulation[1][2]. Key contributors to this include:
-
Linker Instability: Premature cleavage of the linker in the plasma can release the cytotoxic Dxd payload before it reaches the tumor, leading to systemic exposure and toxicity[3][4].
-
Bystander Effect: The Dxd payload is membrane-permeable, which allows it to kill neighboring antigen-negative tumor cells (a beneficial "bystander effect")[5][][7][8][9]. However, this same property can lead to damage of healthy cells adjacent to tumor sites or in other tissues if the payload is released systemically[5][10].
-
Nonspecific Uptake: ADCs can be taken up by healthy cells, particularly in organs with high phagocytic activity like the liver and spleen, through mechanisms independent of target antigen binding[1][11][12][13][14]. This can be influenced by the physicochemical properties of the ADC, such as hydrophobicity[11][12].
-
Q2: How does the linker design influence the off-target toxicity of Dxd?
A2: The linker is a critical component that directly impacts the stability and payload release of an ADC, thereby influencing its toxicity profile.
-
Cleavable vs. Non-cleavable Linkers: Dxd is typically used with a cleavable linker (e.g., a GGFG tetrapeptide) that is designed to be stable in plasma but cleaved by enzymes like cathepsins, which are often upregulated in the tumor microenvironment[9][15][16]. While cleavable linkers are essential for the bystander effect and efficacy in heterogeneous tumors, they carry a risk of premature cleavage in circulation, leading to off-target toxicity[1][17]. Non-cleavable linkers offer greater stability but may have reduced efficacy due to limited bystander killing[1].
-
Linker Stability: Ensuring the linker is highly stable in systemic circulation is paramount to minimizing premature payload release[3][4]. Novel linker technologies, such as those with enhanced stability, are being developed to address this challenge[4][18].
-
Hydrophilicity: Incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG), into the linker can shield the hydrophobic payload, potentially reducing nonspecific uptake by healthy tissues and improving the ADC's pharmacokinetic profile[11][12][19].
Q3: What is the "bystander effect" of Dxd and how does it contribute to both efficacy and toxicity?
A3: The bystander effect refers to the ability of the Dxd payload, once released from an ADC within a target cell, to diffuse across cell membranes and kill neighboring cells, regardless of their antigen expression[][8].
-
Efficacy: This is highly advantageous for treating tumors with heterogeneous antigen expression, as it allows the ADC to eliminate tumor cells that may have low or no target antigen[5][7][9][10].
-
Toxicity: The membrane permeability of Dxd also poses a risk of off-target toxicity. If the payload is released prematurely in the circulation or diffuses out of the tumor microenvironment, it can damage adjacent healthy tissues[5][10]. The bystander effect is localized, meaning it primarily affects cells in close proximity, which may help to limit widespread systemic toxicity[8].
Troubleshooting Guides
Problem 1: High levels of hematologic toxicity (e.g., neutropenia, thrombocytopenia) are observed in preclinical models.
This is a common off-target toxicity associated with many ADC payloads, including Dxd[2].
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Premature Payload Release | 1. Enhance Linker Stability: Investigate the use of more stable cleavable linkers or novel linker technologies to reduce systemic payload release.[4][18] 2. Modify Linker Chemistry: Incorporate hydrophilic linkers (e.g., PEG) to shield the payload and alter the ADC's biodistribution.[11][12] | Plasma Stability Assay: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C. At various time points, analyze the samples by LC-MS/MS to quantify the amount of free payload and determine the ADC's half-life. |
| Nonspecific Uptake by Immune Cells | 1. Fc Receptor Silencing: Engineer the Fc region of the antibody to reduce binding to Fcγ receptors on immune cells, which can mediate nonspecific uptake.[11][12] 2. PEGylation: Utilize PEG linkers to mask the ADC and decrease interactions with white blood cells.[11][12] | In Vitro Cell-Based Uptake Assay: Co-culture the ADC with isolated immune cell populations (e.g., neutrophils, macrophages). Use flow cytometry or fluorescence microscopy with a fluorescently labeled ADC to quantify nonspecific uptake. |
| High Bystander Effect on Healthy Tissues | Reduce Payload Potency: Consider developing analogs of Dxd with reduced potency. This may allow for a wider therapeutic window by decreasing the toxicity to healthy cells while maintaining sufficient anti-tumor activity.[20] | In Vitro Cytotoxicity Assay: Test the potency of the ADC and free payload on a panel of cancer cell lines and normal, healthy cell lines. Determine the IC50 values to assess the therapeutic index. |
Problem 2: Evidence of liver toxicity (hepatotoxicity) in animal studies.
The liver is a common site for off-target ADC accumulation and toxicity[1][13][14].
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Nonspecific Uptake by Liver Sinusoidal Endothelial Cells (LSECs) and Kupffer Cells | 1. Glycoengineering: Modify the glycosylation profile of the antibody's Fc region to reduce uptake by mannose receptors, which are expressed on liver cells.[1][13][14] 2. Increase Hydrophilicity: Use hydrophilic linkers to decrease the overall hydrophobicity of the ADC, which can reduce nonspecific liver uptake.[11][12] | Biodistribution Study: Administer a radiolabeled ADC to preclinical models. At various time points, collect tissues (tumor, liver, spleen, etc.) and quantify the amount of radioactivity in each organ to determine the ADC's distribution and accumulation. |
| High Systemic Exposure to Free Payload | Optimize Linker Stability: As with hematologic toxicity, enhancing linker stability is crucial to prevent the release of free Dxd that can accumulate in the liver.[4] | Pharmacokinetic (PK) Analysis: Following ADC administration in animal models, collect plasma samples over time. Use LC-MS/MS to measure the concentrations of the intact ADC, total antibody, and free Dxd payload to understand the ADC's clearance and payload release kinetics. |
Advanced Strategies to Mitigate Dxd Off-Target Toxicity
For research teams looking to innovate, consider these cutting-edge approaches:
-
Dual-Payload ADCs: This strategy involves conjugating two different payloads with complementary mechanisms of action to a single antibody. This could potentially allow for lower doses of each payload, thereby reducing the toxicity profile of each individual agent while achieving synergistic anti-tumor effects[21].
-
"Inverse Targeting" with Payload-Binding Selectivity Enhancers (PBSEs): This novel approach involves the co-administration of an agent that binds to and neutralizes any prematurely released Dxd payload in the circulation. This "mops up" free payload, preventing it from diffusing into healthy cells, without affecting the delivery of the intact ADC to the tumor[22].
-
Site-Specific Conjugation: Utilizing technologies that allow for the precise attachment of the linker-payload to specific sites on the antibody can result in more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This can lead to improved stability, a better pharmacokinetic profile, and a wider therapeutic window compared to conventional conjugation methods[3].
Visualizing Key Concepts
To further aid in understanding, the following diagrams illustrate important pathways and logical relationships in minimizing Dxd off-target toxicity.
Caption: Workflow of ADC action leading to efficacy or toxicity.
Caption: Key strategies for mitigating Dxd payload toxicity.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity profile of antibody-drug conjugates in breast cancer: practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of XB010: A Novel Antibody–Drug Conjugate for the Treatment of Solid Tumors that Targets Tumor-Associated Antigen 5T4 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting HER2 with Trastuzumab Deruxtecan: A Dose-Expansion, Phase I Study in Multiple Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Data on Reduced Potency Payload Antibody-drug Conjugates | Technology Networks [technologynetworks.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Optimizing GGFG linker cleavage for efficient payload release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage of GGFG (Gly-Gly-Phe-Gly) linkers for efficient payload release.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of GGFG linker cleavage?
The GGFG tetrapeptide linker is primarily cleaved by lysosomal proteases, most notably Cathepsin B and Cathepsin L.[1][2] This enzymatic cleavage is designed to occur within the lysosomal compartments of target cells following internalization of an antibody-drug conjugate (ADC), leading to the release of the cytotoxic payload.[1][3]
Q2: Which enzyme is more efficient at cleaving the GGFG linker: Cathepsin B or Cathepsin L?
While both enzymes can cleave the GGFG linker, some studies suggest that Cathepsin L is significantly more efficient than Cathepsin B. In certain contexts, Cathepsin L has been shown to release nearly all of the payload within 72 hours, whereas Cathepsin B exhibits minimal activity.[1] However, both are considered key enzymes in the payload release mechanism within the endosomes and lysosomes of tumor cells.[1]
Q3: What are the optimal pH conditions for GGFG linker cleavage by Cathepsin B?
The optimal pH for Cathepsin B activity is in the acidic range, typically between 5.0 and 6.0. This acidic environment mimics the conditions found in lysosomes, ensuring that payload release is favored at the target site. Maintaining the correct pH in in-vitro assays is critical for obtaining accurate and reproducible results.
Q4: What can cause premature cleavage of the GGFG linker in systemic circulation?
Premature cleavage of peptide linkers in the bloodstream can lead to off-target toxicity and a reduced therapeutic window.[2][4] While the GGFG linker is generally considered to have good plasma stability, premature release can be influenced by factors such as the presence of other proteases in the plasma.[1][5] It is crucial to assess the stability of the ADC in plasma from relevant species during preclinical development.[6][7]
Q5: How does the hydrophobicity of the linker-payload construct affect the ADC?
The hydrophobicity of the linker and payload can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[8] ADC aggregation can result in faster clearance from circulation and potential toxicity issues.[5]
Troubleshooting Guides
Issue 1: Inefficient or Incomplete GGFG Linker Cleavage in an In-Vitro Assay
This is a common issue that can arise during the characterization of an ADC. The following steps can help troubleshoot and optimize the cleavage reaction.
| Potential Cause | Recommended Action |
| Suboptimal Enzyme Activity | Ensure the Cathepsin B or L is active. Use a fresh aliquot and confirm its activity with a known positive control substrate. |
| Incorrect Buffer pH | The optimal pH for Cathepsin B is acidic (typically pH 5.0-6.0). Prepare fresh assay buffer and verify the pH. |
| Inappropriate Enzyme Concentration | The optimal enzyme concentration should be determined empirically. A starting concentration of 10-50 nM for Cathepsin B is recommended. Titrate the enzyme concentration to find the optimal level for your specific ADC. |
| Inhibitors Present in the Reaction | Ensure that no inhibitory substances are present in the reaction mixture. Use high-purity reagents. |
| Insufficient Incubation Time | The cleavage of the GGFG linker is a time-dependent process. Optimize the incubation time to ensure the reaction proceeds to completion. |
| Substrate Concentration Too High or Too Low | A typical final substrate (ADC) concentration is 10-50 µM.[9] Very high concentrations can lead to substrate inhibition, while very low concentrations may not yield a detectable signal. |
Issue 2: High Background Signal in a Fluorescence-Based Cleavage Assay
High background fluorescence can mask the signal from the released payload, making it difficult to accurately quantify cleavage.
| Potential Cause | Recommended Action |
| Autofluorescence of ADC or Payload | Measure the fluorescence of the ADC and payload alone in the assay buffer to determine their contribution to the background signal. |
| Contaminated Reagents or Buffers | Use fresh, high-purity reagents and buffers. Filter-sterilize buffers to remove any particulate matter. |
| Substrate Instability | Some fluorescent payloads can be unstable and degrade over time, leading to an increase in background fluorescence. Prepare substrate solutions fresh and protect them from light. |
| Non-specific Binding to Plate | Use black, low-binding microplates to minimize non-specific binding and background fluorescence. |
Issue 3: Premature Payload Release in Plasma Stability Assays
Premature release of the payload in plasma can compromise the safety and efficacy of an ADC.
| Potential Cause | Recommended Action |
| Presence of Plasma Proteases | The GGFG linker may be susceptible to cleavage by other proteases present in plasma.[5] |
| Instability of the Linker Chemistry | While GGFG is generally stable, certain chemical modifications or the nature of the payload attachment can affect its stability. |
| Assay Conditions | Ensure that the plasma stability assay is conducted under appropriate physiological conditions (e.g., 37°C). |
Experimental Protocols
Protocol 1: In-Vitro GGFG Linker Cleavage Assay using Cathepsin B
This protocol describes a fluorometric assay to determine the cleavage of a GGFG linker in an ADC by recombinant human Cathepsin B.
Materials:
-
ADC with GGFG linker and a fluorescent payload
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and Activation Buffer.
-
Dilute recombinant Cathepsin B to a working concentration (e.g., 20 nM) in Activation Buffer.
-
Prepare a stock solution of the ADC in Assay Buffer.
-
Prepare a stock solution of the Cathepsin B inhibitor (e.g., 10 µM).
-
-
Assay Setup:
-
Add 50 µL of Activation Buffer to all wells.
-
Add 10 µL of the ADC solution to each well (final concentration e.g., 20 µM).
-
For negative control wells, add 10 µL of the Cathepsin B inhibitor.
-
To initiate the reaction, add 30 µL of the diluted Cathepsin B to the sample wells. Add 30 µL of Activation Buffer to the blank (no enzyme) wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 1, 2, 4, and 8 hours).
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the released payload.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the average fluorescence of all other wells.
-
Plot the fluorescence intensity against time to determine the rate of cleavage.
-
Protocol 2: Plasma Stability Assay of a GGFG-Linked ADC
This protocol outlines a method to assess the stability of a GGFG-linked ADC in human plasma.
Materials:
-
ADC with GGFG linker
-
Human plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Dilute the ADC to a final concentration (e.g., 1 mg/mL) in human plasma.
-
As a control, dilute the ADC to the same concentration in PBS.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, and 72 hours), collect aliquots of the plasma and control samples.
-
-
Sample Processing:
-
To precipitate plasma proteins, add three volumes of cold acetonitrile (B52724) to each aliquot.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Use a standard curve of the free payload to determine the concentration in each sample.
-
-
Data Analysis:
-
Calculate the percentage of payload released at each time point relative to the initial amount of conjugated payload.
-
Plot the percentage of released payload against time to determine the stability profile of the ADC in plasma.
-
Visualizations
Caption: Workflow of GGFG linker cleavage and payload release.
Caption: Troubleshooting workflow for incomplete GGFG cleavage.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orb.binghamton.edu [orb.binghamton.edu]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Overcoming poor aqueous solubility of Amino-PEG4-GGFG-Dxd
Welcome to the technical support center for Amino-PEG4-GGFG-Dxd. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this ADC linker-payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises a potent topoisomerase I inhibitor payload (Dxd), a cleavable GGFG peptide linker, and a PEG4 spacer with a terminal amino group for conjugation. The Dxd payload is inherently hydrophobic, which can lead to poor aqueous solubility of the entire conjugate.[1][2] The inclusion of the hydrophilic PEG4 linker is a design feature intended to help mitigate this issue.[3][4]
Q2: I am having trouble dissolving this compound in aqueous buffers like PBS. Is this expected?
Yes, this is expected. Due to the hydrophobic nature of the Dxd payload, this compound has very poor solubility in purely aqueous solutions. Direct dissolution in buffers like PBS or saline will likely result in suspension or precipitation. The primary strategy for solubilization involves first dissolving the compound in an organic solvent.[5]
Q3: What is the recommended solvent for creating a stock solution?
The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). Product data indicates a high solubility of up to 100 mg/mL in DMSO.[6][7] It may be necessary to use sonication to fully dissolve the compound.[6]
Q4: How should I prepare a working solution in an aqueous buffer for my in vitro experiment?
Direct dilution of the DMSO stock solution into an aqueous buffer can cause the compound to precipitate. The recommended method is to use co-solvents to create a stable formulation. A step-by-step dilution is crucial. While a specific protocol for the amino version is not published, a widely used protocol for the very similar DBCO-PEG4-GGFG-Dxd can be adapted. This involves first creating a high-concentration stock in 100% DMSO and then slowly diluting it into a pre-mixed aqueous solution containing other co-solvents.[2]
Q5: Can you provide a specific formulation protocol for creating an aqueous working solution?
Yes. Based on protocols for structurally similar Dxd-linker conjugates, the following formulation can be used to achieve a clear aqueous solution. This method is particularly useful for preparing the compound for in vivo or in vitro studies that require a final solution with minimal organic solvent.
Troubleshooting Guide: Overcoming Poor Aqueous Solubility
This guide provides a systematic approach to successfully solubilize this compound for your experiments.
Problem: My lyophilized this compound will not dissolve in my aqueous buffer.
This is the most common issue encountered. The workflow below outlines the recommended procedure for solubilization.
Caption: A step-by-step workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a concentration of 10 mg/mL.
-
Vortex the vial for 30 seconds.
-
If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is clear.[6]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Formulation of an Aqueous Working Solution (Example for 1 mL final volume)
This protocol is adapted from a method for a nearly identical compound and aims to produce a clear solution of ≥ 2.5 mg/mL.[2]
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO as described in Protocol 1.
-
In a separate tube, prepare the co-solvent mixture:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline (0.9% NaCl) and mix thoroughly.
-
-
Slowly add 100 µL of the 25 mg/mL DMSO stock solution dropwise to the 900 µL of co-solvent mixture while gently vortexing.
-
The final solution will have a concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Quantitative Data Summary
The following table summarizes the known solubility data and formulation compositions for Dxd-linker conjugates.
| Compound | Solvent/Formulation | Solubility | Solution Appearance | Reference |
| This compound | 100% DMSO | 100 mg/mL (91.90 mM) | Clear (with sonication) | [6][8] |
| DBCO-PEG4-GGFG-Dxd | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.82 mM) | Clear | [9] |
| DBCO-PEG4-GGFG-Dxd | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (1.82 mM) | Suspension | [9] |
| DBCO-PEG4-GGFG-Dxd | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (1.82 mM) | Suspension | [9] |
Logical Relationships in ADC Solubility
The solubility of an ADC or its components is a multifactorial problem. The diagram below illustrates the key relationships influencing the aqueous solubility of this compound.
Caption: Key components of this compound and their impact on solubility.
References
- 1. endo-BCN-PEG4-amide-PEG4-tri(PEG4-triazole-PEG4-GGFG-Dxd) | BroadPharm [broadpharm.com]
- 2. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 3. NHS-PEG4-GGFP-DXD | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DBCO-PEG4-GGFG-Dxd | Drug-Linker Conjugates for ADC | 2694856-51-2 | Invivochem [invivochem.com]
Technical Support Center: Enhancing ADC Linker Stability in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature linker cleavage of antibody-drug conjugates (ADCs) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature linker cleavage in plasma?
Premature linker cleavage in systemic circulation is a critical issue that can compromise the safety and efficacy of an ADC.[1] The primary causes include:
-
Linker Chemistry: The intrinsic chemical stability of the linker is a major determinant. For instance, early generation linkers like hydrazones and disulfides have shown susceptibility to hydrolysis and thiol exchange in plasma, respectively.[2]
-
Conjugation Site: The location of the linker-payload on the antibody can significantly influence its stability.[3] Conjugation to highly solvent-accessible sites can expose the linker to plasma enzymes and other destabilizing factors.[2]
-
Physiological Environment: The in vivo environment, including plasma pH, the presence of circulating enzymes (e.g., proteases, esterases), and reducing agents like glutathione, can contribute to unintended linker cleavage.[3][4]
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which may alter the ADC's conformation and expose the linker to cleavage.[3][]
Q2: What are the consequences of poor ADC linker stability?
Insufficient linker stability can lead to several detrimental outcomes:
-
Off-Target Toxicity: The premature release of the cytotoxic payload into circulation is a major concern, as it can damage healthy tissues and lead to severe adverse side effects.[1][][7]
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic effectiveness of the ADC is diminished.[3][]
-
Altered Pharmacokinetics (PK): Linker instability can change the PK profile of the ADC, potentially leading to faster clearance from the body and reduced tumor exposure to the therapeutic agent.[]
Q3: Which linker chemistries are generally considered more stable in plasma?
Linker technology has evolved to improve plasma stability. Generally, the following trends are observed:
-
Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), offer high plasma stability as they rely on the degradation of the antibody backbone within the lysosome for payload release.[][9]
-
Enzyme-Cleavable Peptide Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit), are designed to be cleaved by lysosomal enzymes like Cathepsin B, which are more prevalent in the tumor microenvironment than in plasma.[2][10] This provides a good balance of plasma stability and targeted payload release.
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomal compartment and the tumor microenvironment but has low activity in the bloodstream.[1]
-
Tandem-Cleavage Linkers: This novel strategy involves a linker that requires two sequential enzymatic cleavages for payload release, which can significantly enhance plasma stability and tolerability.[11][12]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect linker stability?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[3] A high DAR can increase the hydrophobicity of the ADC, especially with hydrophobic payloads, leading to a greater tendency for aggregation.[] This aggregation can, in turn, affect the stability and pharmacokinetic properties of the ADC.[3] Therefore, optimizing the DAR is a critical aspect of ADC development to strike a balance between potency and stability.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental evaluation and optimization of ADC linker stability.
| Problem | Potential Causes | Suggested Solutions |
| High levels of free payload detected in in vitro plasma stability assay. | 1. Inherent Linker Instability: The chosen linker chemistry may be susceptible to degradation in plasma. 2. Assay Artifacts: Experimental conditions may be causing artificial degradation.[3] | 1. Optimize Linker Chemistry: Consider using more stable linkers such as Val-Cit peptide linkers, β-glucuronide linkers, or non-cleavable linkers.[2][] For maleimide-based linkers, explore more stable derivatives.[] 2. Optimize Assay Conditions: Ensure physiological conditions (pH 7.4, 37°C).[3] Include a control with the ADC in buffer alone to differentiate between plasma-mediated and inherent instability.[3] |
| Inconsistent results between different ADC batches. | 1. Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation methods can lead to variations in DAR.[4] 2. Heterogeneity of Conjugation Sites: Non-specific conjugation can result in a mix of ADCs with different stability profiles.[4] | 1. Optimize Conjugation Chemistry: Employ site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR.[4][10] 2. Thorough Batch Characterization: Implement rigorous analytical methods (e.g., LC-MS) to characterize each batch for DAR, aggregation, and free payload levels. |
| ADC shows reduced efficacy in vivo compared to in vitro cytotoxicity. | 1. Premature Payload Release: The payload is being released before reaching the tumor, reducing the effective dose at the target site.[4] 2. Poor Solubility and Aggregation: The ADC may be aggregating in vivo, leading to rapid clearance and reduced tumor penetration.[] | 1. Enhance Linker Stability: Implement linker modifications as suggested above. Consider introducing hydrophilic spacers (e.g., PEG) to shield the linker.[][][] 2. Improve ADC Solubility: Utilize hydrophilic linkers or PEGylation to counteract the hydrophobicity of the payload and reduce aggregation.[4][] |
| Observed off-target toxicity in preclinical models. | 1. Premature Payload Release: Free payload circulating in the plasma is causing damage to healthy tissues.[][13] 2. "Bystander Effect" in Healthy Tissues: If the payload is membrane-permeable, it could affect healthy cells near where the ADC is non-specifically taken up.[14] | 1. Control Payload Release: The primary strategy is to ensure the linker is stable in circulation.[4] Consider a non-cleavable linker if premature release from a cleavable linker cannot be sufficiently controlled.[4][] 2. Evaluate Payload Properties: Assess the membrane permeability of the payload. If a bystander effect is desired only in the tumor, linker stability becomes even more critical. |
Quantitative Data Summary
The stability of an ADC linker is often quantified by its half-life (t½) in plasma. The following table summarizes representative plasma stability data for various linker types. Direct comparisons across different studies can be challenging due to variations in experimental conditions.[1]
| Linker Type | Cleavage Mechanism | Representative Plasma Half-Life (t½) | Key Considerations |
| Hydrazone | pH-sensitive (acidic hydrolysis) | Variable, can be < 24 hours | Stability is influenced by the specific chemical structure; concerns about premature hydrolysis at physiological pH.[1] |
| Disulfide | Reduction-sensitive (thiol exchange) | Variable, can be short | Can undergo exchange with serum albumin and other thiols; stabilized versions show improved performance.[2][] |
| Peptide (e.g., Val-Cit) | Enzyme-cleavable (e.g., Cathepsin B) | Generally > 100 hours in human plasma | High stability in human plasma but can be susceptible to carboxylesterases in rodent plasma, which is a consideration for preclinical models.[10] |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase) | High stability | Highly stable in plasma due to low enzyme activity in circulation.[1] |
| Non-cleavable (e.g., Thioether) | Antibody catabolism | Very high (approaches that of the antibody) | Offers maximum stability but payload release is dependent on antibody degradation.[] |
Key Experimental Protocols
In Vitro ADC Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.[1][3]
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC, released payload, or changes in the average DAR.
Materials:
-
Test ADC
-
Control ADC (with a known stable or unstable linker, if available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human plasma (or plasma from other species of interest, e.g., mouse, rat, monkey)
-
Incubator at 37°C
-
Sample collection tubes
-
-80°C freezer
-
Analytical instrumentation (e.g., LC-MS/MS, HPLC)
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[3]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[3][15]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to quench any further degradation.[3]
-
Sample Analysis:
-
To measure intact ADC and DAR: Analyze the samples using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.[1]
-
To measure released payload: Extract the free payload from the plasma samples. Quantify the amount of released payload using a sensitive method like LC-MS/MS.[1][16]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t½) of the ADC in plasma.[1]
Visualizations
Caption: Troubleshooting logic for premature payload release.
Caption: Workflow for plasma stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 7. dls.com [dls.com]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Impact of PEG4 linker length on ADC pharmacokinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of Polyethylene Glycol (PEG) linker length, specifically around PEG4, on the pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Question: How does increasing the PEG linker length generally affect ADC pharmacokinetics?
Answer: Increasing the length of a PEG linker in an ADC is a common strategy to improve its pharmacokinetic properties. Many cytotoxic payloads are hydrophobic, which can cause the ADC to aggregate and be cleared quickly from circulation, especially at a high drug-to-antibody ratio (DAR).[1][2] Incorporating a hydrophilic PEG linker helps to:
-
Increase Hydrophilicity: The PEG chain shields the hydrophobic payload, reducing the ADC's propensity to aggregate and improving its solubility.[2][3][4]
-
Decrease Clearance: By increasing the ADC's hydrophilicity and overall size, PEG linkers reduce the rate of clearance.[5][6] Clearance rates have been shown to decrease significantly as PEG length increases from zero to 8 units.[5][6]
-
Increase Exposure and Half-Life: Slower clearance results in the ADC remaining in circulation for longer, leading to a longer plasma half-life and greater overall drug exposure (Area Under the Curve, or AUC).[2][7] This can allow for greater accumulation of the ADC in tumor tissue.[7]
Question: Is a longer PEG linker always better? Is there an optimal length?
Answer: Not necessarily. While increasing PEG length from 0 to 8 units typically shows a significant improvement in PK, studies suggest that a plateau effect is often reached around a PEG8 linker.[6][8] Further increasing the linker length to PEG12 or PEG24 may not provide substantial additional benefits to plasma clearance and exposure.[6][8] The optimal length depends on the specific antibody, payload, and DAR, requiring a balance between enhancing PK and maintaining potent cytotoxicity.[1][8] Excessively long linkers might also introduce steric hindrance, which could potentially reduce in vitro cytotoxicity or affect binding affinity.[2][9]
Troubleshooting Guide
Issue 1: My ADC with a PEG4 linker shows rapid plasma clearance and low exposure.
Question: I expected my PEG4-linked ADC to have a better PK profile than an equivalent with no PEG, but clearance is still very high. What are potential causes?
Answer: While a PEG4 linker should improve hydrophilicity over a non-PEGylated version, rapid clearance can still occur due to several factors:
-
Insufficient Hydrophilicity: For highly hydrophobic payloads or ADCs with a high DAR (e.g., DAR8), a PEG4 linker may not be sufficient to prevent aggregation and subsequent rapid clearance.[5][10] Studies have shown that clearance rates decrease significantly up to PEG8, suggesting that shorter linkers like PEG4 may offer only a moderate improvement.[5][6]
-
Linker Instability: The rapid clearance might not be related to the PEG component but to the stability of the entire linker construct in plasma. Premature cleavage of the linker can lead to the release of the payload and a different PK profile for the unconjugated antibody.[][12]
-
Characteristics of the Antibody: The intrinsic properties of the monoclonal antibody (mAb) itself dictate the baseline PK profile. If the mAb has a naturally short half-life or high clearance, the linker's impact may be limited.[13]
-
Off-Target Binding: The ADC could be binding to non-target tissues, leading to a faster-than-expected clearance from the central compartment.
Troubleshooting Steps:
-
Compare with Different Lengths: If possible, synthesize and test ADCs with longer PEG linkers (e.g., PEG8, PEG12) to determine if clearance is length-dependent.[7]
-
Assess Aggregation: Use size-exclusion chromatography (SEC) to analyze the aggregation state of your ADC preparation. High levels of aggregation are strongly correlated with rapid clearance.[4]
-
Evaluate In Vitro Plasma Stability: Incubate the ADC in plasma from the relevant species (in vitro) and measure the amount of intact ADC over time to assess linker stability.
-
Analyze PK of Total vs. Conjugated Antibody: Use orthogonal analytical methods (e.g., ELISA for total antibody and LC-MS/MS for intact ADC) to determine if the payload is being lost in circulation.[13][14]
Issue 2: My ADC has good plasma exposure with a long PEG linker, but poor tumor uptake and efficacy.
Question: My ADC with a PEG8 (or longer) linker has a long half-life as expected, but it isn't showing the desired anti-tumor effect in my xenograft model. Why might this be?
Answer: High plasma exposure is crucial, but it doesn't always guarantee efficacy. Several factors could be at play:
-
Reduced Tumor Penetration: While a long PEG chain improves circulation time, the increased hydrodynamic size of the ADC might slightly impair its ability to extravasate from blood vessels and penetrate dense tumor tissue.[9][15]
-
Steric Hindrance: The long, flexible PEG chain could sterically hinder the antibody's binding to its target antigen on the tumor cell surface, reducing internalization and subsequent payload delivery.[2]
-
Inefficient Payload Release: The linker must be designed to be stable in circulation but efficiently cleaved once the ADC is internalized by the tumor cell.[][12] A linker that is too stable may not release the cytotoxic payload effectively inside the cell, rendering the ADC inactive despite successful tumor delivery.
-
Low Antigen Expression: The target antigen may be expressed at levels too low on the tumor cells to internalize a sufficient quantity of the ADC payload to induce cell death, even with high systemic exposure.[4]
Troubleshooting Steps:
-
Conduct Biodistribution Studies: Use a radiolabeled ADC to directly measure its accumulation in the tumor versus other organs over time. This will confirm whether the ADC is reaching the target tissue.[7]
-
Evaluate In Vitro Cytotoxicity: Compare the potency (IC50) of ADCs with different PEG lengths on target-positive cell lines. A significant drop in potency with longer linkers could suggest steric hindrance or inefficient payload release.[8]
-
Analyze Payload Metabolites in Tumor Tissue: If possible, use advanced techniques like mass spectrometry imaging to confirm that the ADC is not only reaching the tumor but that the payload is being released in its active form.
Data Summary
The following table summarizes representative data on how PEG linker length impacts the plasma clearance of an ADC in rats. The data shows a clear trend where clearance decreases as the PEG chain length increases, with the effect plateauing around PEG8.
| Linker | Clearance (mL/day/kg) | Key Observation |
| No PEG | ~15 | High clearance due to hydrophobicity of the payload.[6] |
| PEG2 | ~10 | Moderate improvement in clearance.[6] |
| PEG4 | ~7 | Significant improvement over non-PEGylated ADC.[6] |
| PEG8 | ~5 | Nearing optimal clearance; pharmacokinetic profile approaches that of the parent antibody.[6][8] |
| PEG12 | ~5 | Minimal additional improvement in clearance over PEG8.[6][8] |
| PEG24 | ~5 | No significant PK advantage over PEG8 or PEG12.[6][8] |
| Data adapted from preclinical studies in rats. Actual values are dependent on the specific ADC construct and experimental model.[5][6] |
Diagrams
Caption: Relationship between PEG linker length and pharmacokinetic outcomes.
Caption: General experimental workflow for a preclinical ADC PK study.
Experimental Protocols
Representative Protocol: Preclinical Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetics of ADCs with varying PEG linker lengths in a rodent model (e.g., mice or rats).
-
Animal Model and Acclimation:
-
Select healthy, age- and weight-matched rodents (e.g., Sprague-Dawley rats or BALB/c mice).
-
Allow animals to acclimate for at least one week before the study begins. House them in a controlled environment with access to food and water ad libitum.
-
-
ADC Formulation and Administration:
-
Formulate the ADCs (e.g., with PEG2, PEG4, PEG8 linkers) in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).
-
Administer the ADCs to different groups of animals via a single intravenous (IV) bolus injection (e.g., through the tail vein). A typical dose might be 1-5 mg/kg.[5]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points to capture the distribution and elimination phases.[1] A typical schedule includes: 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, 96 hours, and 168 hours post-injection.
-
Collect samples (approx. 50-100 µL) from a suitable site (e.g., saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing:
-
Immediately following collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis to ensure sample integrity.[1]
-
-
Bioanalysis:
-
Total Antibody Quantification (ELISA): Use a sandwich ELISA to measure the concentration of the total antibody (both conjugated and unconjugated).[13][14] This typically involves capturing the ADC with an anti-idiotype antibody and detecting it with a labeled secondary antibody.
-
Intact ADC and/or Free Payload Quantification (LC-MS/MS): Use Liquid Chromatography with tandem Mass Spectrometry to specifically quantify the intact ADC or the amount of free payload in the plasma.[13] This method provides high specificity and can differentiate between various ADC species.
-
-
Data Analysis:
-
Use the concentration-time data to perform a non-compartmental or compartmental analysis using pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Calculate key PK parameters, including Clearance (CL), Area Under the Curve (AUC), plasma half-life (t½), and Volume of Distribution (Vd), to compare the performance of each ADC construct.[5][16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 13. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. adcreview.com [adcreview.com]
- 16. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
How to prevent ADC degradation during storage and handling?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Antibody-Drug Conjugates (ADCs) during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC degradation during storage?
A1: The primary causes of ADC degradation during storage are aggregation, deconjugation of the payload, and chemical degradation of the antibody or linker.[1][2][3] Aggregation, the formation of high-molecular-weight species, can be triggered by factors such as hydrophobic interactions between ADC molecules, inappropriate buffer conditions, and physical stress like freeze-thaw cycles.[1][4] Deconjugation, the premature release of the drug-linker from the antibody, can be caused by linker instability at suboptimal pH or the presence of reducing agents.[1][]
Q2: What are the recommended general storage conditions for ADCs?
A2: To maintain stability, ADCs should generally be stored at ultra-cold temperatures, typically between -20°C and -80°C.[6] However, the optimal temperature can vary depending on the specific ADC formulation.[6] It is crucial to prevent temperature fluctuations during storage and transport, as this can damage the ADC and reduce its potency.[6] For short-term storage of a few weeks to months, 4°C may be acceptable for some ADCs.[7] Always refer to the specific datasheet for your ADC for precise storage recommendations.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability?
A3: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical factor influencing ADC stability.[1] A higher DAR can increase the ADC's potency but also enhances its hydrophobicity, which can lead to a greater tendency for aggregation.[1][8] Conversely, a low DAR may result in insufficient potency.[] Therefore, optimizing the DAR is a key aspect of ADC development to achieve a balance between therapeutic efficacy and stability.[1]
Q4: What is the role of formulation in preventing ADC degradation?
A4: The formulation plays a critical role in maintaining the stability of ADCs.[1][] An optimal formulation helps control factors like pH and ionic strength and includes excipients that minimize degradation.[1] For instance, the pH of the buffer must be in a range that ensures the stability of both the antibody and the linker-payload.[1][9] Excipients such as sugars (e.g., sucrose, trehalose) can act as cryoprotectants and lyoprotectants, while surfactants like polysorbate 80 can help prevent aggregation.[1]
Q5: Is freezing always the best long-term storage solution for ADCs?
A5: While ultra-cold temperatures are generally recommended, freezing is not always the ideal solution for all ADCs. The freezing process itself can sometimes accelerate aggregation or cause precipitation.[7] Repeated freeze-thaw cycles are particularly damaging and should be avoided.[10][11] For long-term storage, lyophilization (freeze-drying) is a common strategy to improve stability.[10][12] Lyophilized ADCs can often be stored at a wider range of temperatures and are more stable during transport.[7]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.[1]
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | The conjugation of hydrophobic payloads increases the overall hydrophobicity of the ADC, leading to aggregation.[1][8] Consider using a more hydrophilic linker or payload. Including excipients like polysorbates in the formulation can also help mitigate hydrophobic interactions.[1][13] |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability.[1] Conduct a buffer screening study to identify the optimal pH and salt concentration that minimizes aggregation. Histidine and citrate (B86180) buffers are commonly used.[1] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the likelihood of aggregation.[1] Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can denature the antibody and lead to aggregation.[10][11] Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. |
Issue 2: Premature Deconjugation of the Drug-Linker
Symptom: Analysis by methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) indicates a loss of the drug-linker from the antibody over time.[1]
| Possible Cause | Recommended Solution |
| Linker Instability | The stability of certain linkers is pH-dependent.[1] Ensure the formulation buffer maintains a pH that is optimal for the stability of your specific linker chemistry.[1] For linkers sensitive to basic pH, like maleimide-based linkers, storage at a pH below 7.5 is recommended.[9] |
| Presence of Reducing Agents | If a disulfide linker is used, residual reducing agents from the conjugation process can lead to deconjugation.[1] Ensure complete removal of reducing agents after the conjugation step through purification methods like dialysis or diafiltration.[1] |
| Enzymatic Degradation | Contaminating proteases in the antibody preparation can potentially cleave the linker or the antibody itself.[1] Ensure high purity of the monoclonal antibody before conjugation. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject 10-20 µL of the prepared ADC sample onto the column.[1]
-
Data Acquisition: Run the separation for 15-20 minutes while monitoring the absorbance at 280 nm.[1]
-
Data Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight species (HMWS). Calculate the percentage of aggregation using the following formula:[1] % Aggregation = (Area of HMWS peaks / Total area of all peaks) * 100
Protocol 2: Reconstitution of Lyophilized ADC
Objective: To properly reconstitute a lyophilized ADC to minimize aggregation and ensure activity.
Methodology:
-
Equilibration: Allow the vial of lyophilized ADC and the reconstitution buffer to equilibrate to room temperature before opening.[14]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[14]
-
Buffer Addition: Gently add the recommended volume of sterile reconstitution buffer (e.g., sterile water for injection) to the vial. Avoid forceful squirting of the buffer, which can cause foaming.
-
Dissolution: Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation to allow the cake to dissolve completely.[14] Do not shake vigorously, as this can cause denaturation and aggregation.[14]
-
Visual Inspection: Visually inspect the solution for any particulates or cloudiness. A properly reconstituted ADC should be a clear, colorless to slightly yellow solution.
-
Storage of Reconstituted ADC: If not used immediately, store the reconstituted ADC at 2-8°C for the time specified in the product datasheet. Avoid refreezing unless explicitly recommended.
Visualizations
Caption: Key factors leading to ADC degradation.
Caption: Experimental workflow for SEC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. susupport.com [susupport.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. susupport.com [susupport.com]
- 11. lifetein.com [lifetein.com]
- 12. simtra.com [simtra.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
Technical Support Center: Optimizing Reaction Conditions for Amino-PEG4-GGFG-Dxd Conjugation
Welcome to the technical support center for the optimization of reaction conditions for your Amino-PEG4-GGFG-Dxd conjugation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound molecule?
A1: The this compound is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs).[1][2]
-
Amino-PEG4: The terminal amino group provides a reactive handle for conjugation to an antibody or other targeting moiety. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and improves pharmacokinetic properties.[3][4]
-
GGFG: This tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine) serves as a cleavable linker.[2] It is designed to be stable in circulation but can be cleaved by proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment, to release the cytotoxic payload.[2][5]
-
Dxd: Deruxtecan (a derivative of exatecan) is a potent topoisomerase I inhibitor that acts as the cytotoxic payload, inducing cell death upon release.[5][6]
Q2: What is the primary conjugation strategy for a molecule with a terminal amino group like this compound?
A2: The primary amino group can be conjugated to a protein (e.g., an antibody) through several methods. A common and efficient method is amidation, where the amino group reacts with an activated carboxylic acid group (e.g., an N-hydroxysuccinimide [NHS] ester) on the antibody or a bifunctional crosslinker. This forms a stable amide bond.
Q3: What are the critical parameters to control during the conjugation reaction?
A3: The success of your conjugation reaction depends on several key parameters:
-
pH: The pH of the reaction buffer is crucial for the reactivity of the functional groups involved.
-
Molar Ratio: The ratio of the drug-linker to the antibody will influence the drug-to-antibody ratio (DAR) of the final ADC.[7][]
-
Temperature and Reaction Time: These parameters affect the reaction rate and the stability of the reactants.[9]
-
Reagent Purity and Stability: The purity and stability of both the this compound and the targeting molecule are essential for consistent results.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | 1. Suboptimal pH: The pH may not be optimal for the chosen conjugation chemistry. For NHS ester reactions with amines, a pH of 7.2-8.5 is typically recommended.[10] 2. Hydrolysis of NHS Ester: If using an NHS ester for conjugation, it can hydrolyze in aqueous solutions, especially at higher pH.[10] 3. Inactive Amino Group: The terminal amino group of the drug-linker may be compromised. 4. Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) will compete with the drug-linker for reaction with NHS esters. | 1. Optimize pH: Perform small-scale trial reactions across a pH range (e.g., 7.0 to 8.5) to find the optimal condition. 2. Fresh Reagents: Prepare NHS ester solutions immediately before use. Keep reaction times as short as necessary. 3. Verify Reagent Quality: Use a fresh, high-purity batch of this compound. 4. Buffer Selection: Use a non-interfering buffer such as phosphate-buffered saline (PBS). |
| High Aggregation of the Final Conjugate | 1. High Drug-to-Antibody Ratio (DAR): The Dxd payload is hydrophobic, and a high DAR can lead to aggregation.[3][6] 2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation.[7] 3. Harsh Reaction Conditions: High temperatures or extreme pH during conjugation can denature the antibody.[7] | 1. Reduce Molar Excess: Lower the molar ratio of the drug-linker to the antibody during the conjugation reaction.[7] 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation. 3. Mild Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | 1. Inaccurate Reagent Concentrations: Errors in determining the concentrations of the antibody and drug-linker will lead to variable DAR. 2. Variable Reaction Parameters: Inconsistent reaction times, temperatures, or pH will affect conjugation efficiency.[7] 3. Antibody Purity: The presence of impurities in the antibody preparation can lead to inconsistent results.[7] | 1. Accurate Quantification: Precisely measure the concentrations of your antibody and drug-linker solutions before starting the reaction. 2. Standardize Protocol: Strictly adhere to the optimized reaction parameters for each experiment. 3. Ensure Antibody Purity: Use highly purified antibody (>95%) for conjugation. |
Experimental Protocols
Protocol 1: Two-Step Conjugation via NHS Ester Chemistry
This protocol describes the activation of antibody lysine (B10760008) residues with an NHS-ester crosslinker, followed by conjugation to this compound.
Materials:
-
Antibody (in PBS, pH 7.4)
-
This compound
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or other suitable NHS-ester crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Step 1: Antibody Modification with SMCC
-
Prepare a stock solution of SMCC in an anhydrous solvent like DMSO.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess SMCC using a desalting column equilibrated with conjugation buffer.
Step 2: Conjugation with this compound
-
Immediately after antibody modification, add this compound to the maleimide-activated antibody. A molar excess of 1.5 to 5-fold of the drug-linker over the antibody is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl.
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.
Characterization:
-
Determine the DAR using UV-Vis spectroscopy or mass spectrometry.[11]
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Confirm the purity of the ADC by SDS-PAGE.
Optimized Reaction Parameters Summary
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | For NHS ester reactions. Lower pH can reduce NHS ester hydrolysis but also slows the reaction with amines. |
| Molar Ratio (Linker:Ab) | 10:1 to 20:1 | For initial antibody activation with a crosslinker like SMCC.[12] |
| Molar Ratio (Drug-Linker:Ab) | 1.5:1 to 5:1 | Higher ratios can lead to higher DAR but also increased aggregation.[13] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures may require longer incubation times but can help maintain protein stability.[12] |
| Reaction Time | 1 - 4 hours | Should be optimized based on the specific reactants and conditions.[14] |
Visualizations
Caption: Workflow for the two-step conjugation of this compound to an antibody.
Caption: The mechanism of action of an ADC produced with a cleavable GGFG linker and Dxd payload.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Acid-PEG4-GGFP-DXD | BroadPharm [broadpharm.com]
- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Unmasking the Bystander Effect: A Comparative Guide to Amino-PEG4-GGFG-Dxd ADCs
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Bystander Killing Efficacy
The heterogeneity of tumor antigens presents a significant challenge in the development of effective antibody-drug conjugates (ADCs). The "bystander effect," whereby an ADC's cytotoxic payload diffuses from a target antigen-positive (Ag+) cell to kill adjacent antigen-negative (Ag-) cells, has emerged as a critical mechanism to overcome this obstacle. This guide provides an objective comparison of an ADC featuring the Amino-PEG4-GGFG-Dxd linker-payload system against other prominent ADC technologies, supported by experimental data.
The this compound system is exemplified by technologies similar to that used in Trastuzumab deruxtecan (B607063) (T-DXd). The cleavable GGFG tetrapeptide linker is designed to be selectively processed by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment. Upon cleavage, the highly potent topoisomerase I inhibitor, Dxd, is released. A key feature of this system is the high membrane permeability of Dxd, which allows it to exert a potent bystander killing effect. The Amino-PEG4 moiety is a hydrophilic spacer that enhances the solubility, stability, and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving its therapeutic index.
This guide will compare the bystander killing performance of this system with two other well-established ADC platforms:
-
MMAE-based ADCs: These utilize a cleavable linker (e.g., valine-citrulline) and the potent microtubule inhibitor, monomethyl auristatin E (MMAE). MMAE is also known for its membrane permeability and significant bystander effect.
-
T-DM1 (Ado-trastuzumab emtansine): This ADC employs a non-cleavable linker and the microtubule inhibitor, DM1. The released payload, Lys-SMCC-DM1, is charged and membrane-impermeable, resulting in little to no bystander effect.
Performance Comparison: Bystander Killing Effect
The following table summarizes the quantitative data from in vitro studies, highlighting the differential bystander killing capabilities of these ADC platforms.
| ADC Platform | Linker-Payload | Target Antigen & Cell Lines (Ag+/Ag-) | Assay Conditions | Bystander Killing Outcome | Reference |
| This compound (T-DXd) | Cleavable GGFG - Deruxtecan (Dxd) | HER2 (SK-BR-3 / U-87MG) | Co-culture | Significant cytotoxicity in HER2-negative U-87 MG cells. | [1] |
| This compound (T-DXd) | Cleavable GGFG - Deruxtecan (Dxd) | HER2 (NCI-N87 / MDA-MB-468-Luc) | In vivo co-inoculation | Reduced luciferase signal, indicating suppression of HER2-negative cell population. | |
| MMAE-based ADC | Cleavable Val-Cit - MMAE | HER2 (BT474 / MDA-MB-453) | Co-culture, 10 nmol/L ADC, 5 days | Potent ablation of both HER2+ and HER2- cancer cells. | [2] |
| MMAE-based ADC | Cleavable Val-Cit - MMAE | HER2 (N87 / GFP-MCF7) | Co-culture with increasing Ag+ cell fraction | Increased bystander killing of GFP-MCF7 cells with a higher fraction of N87 cells. | [3][4] |
| T-DM1 | Non-cleavable SMCC - DM1 | HER2 (SK-BR-3 / U-87MG) | Co-culture | No significant effect on HER2-negative U-87MG cells. | [1] |
| T-DM1 | Non-cleavable SMCC - DM1 | HER2 (BT474 / MDA-MB-453) | Co-culture, 10 nmol/L ADC, 5 days | Only ablated HER2+ cancer cells with no cytotoxicity against HER2- cells. | [2] |
Experimental Protocols
In Vitro Co-culture Bystander Killing Assay
This assay is fundamental for quantifying the bystander effect of an ADC.
-
Cell Line Selection and Preparation:
-
Select an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative U-87MG or a fluorescently tagged line like MCF7-GFP for easy identification).
-
Culture cells under standard conditions. For fluorescent tracking, transduce the Ag- cell line with a fluorescent protein (e.g., GFP).
-
-
Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the test ADCs (e.g., this compound ADC, MMAE-ADC, T-DM1) and an isotype control ADC.
-
The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
-
Incubation:
-
Incubate the plates for a duration sufficient to observe cytotoxicity, typically 72 to 120 hours.
-
-
Analysis:
-
Fluorescence Microscopy/High-Content Imaging: If a fluorescently labeled Ag- cell line is used, the viability of these cells can be specifically monitored and quantified over time.
-
Flow Cytometry: Harvest the cells and stain with a viability dye (e.g., Propidium Iodide or DAPI). Gate on the fluorescently labeled Ag- cells to quantify the percentage of dead bystander cells.
-
Cell Viability Assays (e.g., CellTiter-Glo®): In parallel wells, total cell viability can be measured. A greater reduction in viability in co-cultures compared to the sum of the effects on individual monocultures indicates a bystander effect.
-
Analysis of Apoptosis
To confirm the mechanism of cell death induced by the payload in bystander cells.
-
Sample Preparation:
-
Following the co-culture bystander assay, harvest the cells.
-
-
Apoptosis Marker Staining:
-
Annexin V/PI Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: Use a luminescent or fluorescent assay to measure the activity of executioner caspases 3 and 7 in cell lysates from the co-cultures.
-
PARP Cleavage Analysis: Perform Western blotting on cell lysates to detect the cleaved form of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.
-
Visualizations
Caption: Workflow for in vitro bystander killing effect assessment.
Caption: Dxd-induced apoptosis pathway in bystander cells.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable ADC Linkers: Amino-PEG4-GGFG-Dxd vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Its properties dictate the stability of the ADC in circulation and the efficiency of payload release within the target tumor cells. This guide provides an objective comparison of the Amino-PEG4-GGFG-Dxd linker system with other prevalent cleavable ADC linkers, supported by available experimental data.
Introduction to Cleavable ADC Linkers
Cleavable linkers are designed to be stable in the bloodstream and to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing systemic toxicity. The most common cleavage mechanisms rely on the acidic environment of lysosomes, the presence of specific lysosomal proteases, or the higher reductive potential within cells.
This guide focuses on the comparison of the following cathepsin-cleavable peptide linkers:
-
This compound: This linker system comprises a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is recognized and cleaved by lysosomal proteases, particularly Cathepsin L. It is connected to the potent topoisomerase I inhibitor deruxtecan (B607063) (Dxd) via a polyethylene (B3416737) glycol (PEG4) spacer, which enhances solubility.
-
Valine-Citrulline (VC) Linkers: The dipeptide valine-citrulline is a well-established cathepsin-cleavable linker, primarily recognized by Cathepsin B. It is often used in conjunction with a self-immolative spacer (e.g., p-aminobenzyl carbamate (B1207046) - PABC) to release payloads like monomethyl auristatin E (MMAE).
Comparative Performance Data
The selection of a linker is a multifactorial decision based on the specific antibody, payload, and target indication. The following table summarizes key performance characteristics of GGFG and VC linkers based on available preclinical data. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
| Feature | This compound | Valine-Citrulline (VC) Linkers (e.g., vc-MMAE) | Hydrazone Linkers |
| Cleavage Mechanism | Enzymatic (primarily Cathepsin L)[] | Enzymatic (primarily Cathepsin B)[] | pH-sensitive (acidic hydrolysis) |
| Plasma Stability | Generally high stability, minimizing premature payload release[] | Can be susceptible to premature cleavage by other proteases (e.g., neutrophil elastase), which can lead to off-target toxicity[2] | Stability can be variable and pH-dependent. |
| Bystander Effect | The released Dxd payload is membrane-permeable, leading to a potent bystander effect, killing neighboring antigen-negative tumor cells. | The released MMAE payload is also membrane-permeable and can induce a bystander effect. | The released payload's ability to induce a bystander effect is dependent on its membrane permeability. |
| Payload | Deruxtecan (Dxd) - a potent topoisomerase I inhibitor. | Monomethyl auristatin E (MMAE) - a potent microtubule inhibitor. | Various payloads, including calicheamicins. |
| Clinical Example | Enhertu® (Trastuzumab deruxtecan) | Adcetris® (Brentuximab vedotin) | Mylotarg® (Gemtuzumab ozogamicin) |
Experimental Protocols
Accurate and reproducible in vitro and in vivo assays are essential for the evaluation and comparison of ADC linker technologies. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and the release of free payload over time.
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (human, mouse, or rat) at 37°C. Include a control sample of ADC in a buffer (e.g., PBS) to assess intrinsic stability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately store samples at -80°C to halt any further degradation.
-
Sample Preparation for Intact ADC Analysis:
-
Capture the ADC from the plasma using an affinity capture method, such as protein A magnetic beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the intact ADC from the beads.
-
-
LC-MS Analysis of Intact ADC:
-
Analyze the eluted ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).
-
A decrease in the average DAR over time indicates linker cleavage and payload loss.
-
-
Sample Preparation for Free Payload Analysis:
-
To the plasma aliquot, add an excess of cold acetonitrile (B52724) to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
LC-MS/MS Analysis of Free Payload:
-
Quantify the concentration of the free payload in the supernatant using a qualified liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a standard curve.
-
In Vitro Lysosomal Cleavage Assay
Objective: To evaluate the rate and extent of linker cleavage by lysosomal proteases.
Methodology:
-
Lysosomal Lysate Preparation: Isolate lysosomes from a relevant cancer cell line (e.g., a high-expressing target cell line) via differential centrifugation and prepare a lysate.
-
Reaction Mixture: Incubate the ADC (e.g., 10 µM) with the lysosomal lysate (e.g., 50 µg/mL total protein) in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Reaction Quenching and Sample Preparation: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard). Centrifuge to remove precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released payload using LC-MS/MS.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in a complete cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
XTT Assay: Add XTT solution (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) mixed with an electron-coupling reagent to each well and incubate for 2-4 hours.
-
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.
Mandatory Visualizations
Caption: Enzymatic cleavage of the GGFG linker by Cathepsin in the lysosome.
Caption: Workflow for determining the in vitro cytotoxicity of an ADC.
References
A Comparative Analysis of the DXd Payload Versus Other Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism
The landscape of antibody-drug conjugates (ADCs) has been revolutionized by the development of highly potent cytotoxic payloads. Among these, inhibitors of topoisomerase I (TOP1) have emerged as a clinically successful class. This guide provides a detailed comparison of the efficacy of DXd (deruxtecan), the payload of Enhertu® (trastuzumab deruxtecan), against other key topoisomerase I inhibitors, notably SN-38, the active metabolite of irinotecan.
Comparative Efficacy Analysis: In Vitro and In Vivo Data
DXd, a derivative of exatecan, consistently demonstrates superior potency compared to SN-38 and other camptothecin (B557342) analogues. This heightened efficacy is observed in both direct enzymatic inhibition and cellular cytotoxicity assays. Preclinical data indicates that DXd is approximately 10 times more potent at inhibiting topoisomerase I than SN-38[1][2][3]. This translates to potent tumor-killing activity across a wide range of cancer cell lines.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the cytotoxic activity of free payloads and their corresponding ADCs across various human cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Free Topoisomerase I Inhibitor Payloads
| Payload | Cell Line | Cancer Type | IC50 (nM) | Reference |
| DXd | KPL-4 | Breast Cancer | 1.43 | [4] |
| NCI-N87 | Gastric Cancer | 2.01 | [4] | |
| SK-BR-3 | Breast Cancer | 4.07 | [4] | |
| MDA-MB-468 | Breast Cancer | 3.11 | [4] | |
| SN-38 | Multiple | Various | ~1.0 - 6.0 | [3] |
| Exatecan | Multiple | Various | Subnanomolar (10-20x > DXd) | [5] |
Note: IC50 values can vary based on experimental conditions and assay duration.
Table 2: Comparative In Vivo Efficacy of Topoisomerase I Inhibitor ADCs in Xenograft Models
| ADC (Target) | Payload | Xenograft Model (Cell Line) | Tumor Growth Inhibition (TGI) | Reference |
| SY02-DXd (Trop-2) | DXd | CFPAC-1 (Pancreatic) | 98.2% | [6] |
| SY02-SN-38 (Trop-2) | SN-38 | CFPAC-1 (Pancreatic) | 87.3% | [6] |
| DS-8201a (HER2) | DXd | Capan-1 (Pancreatic, HER2-low) | Significant antitumor activity | [7] |
| T-DM1 (HER2) | DM1 | Capan-1 (Pancreatic, HER2-low) | Virtually no cytotoxicity | [7] |
These data highlight that ADCs armed with DXd demonstrate superior or comparable anti-tumor activity, often at well-tolerated doses[6][7]. The enhanced potency of DXd contributes significantly to the wider therapeutic window of the corresponding ADC.
Mechanism of Action and Key Differentiators
Topoisomerase I inhibitors function by trapping the TOP1-DNA cleavage complex (TOP1cc), which prevents the re-ligation of single-strand DNA breaks generated during DNA replication and transcription[8][9]. The persistence of these complexes leads to the formation of irreversible double-strand breaks when encountered by the replication fork, ultimately triggering cell cycle arrest and apoptosis[9][10].
The Bystander Effect: A Critical Advantage for DXd
A key feature distinguishing DXd from many other payloads, including SN-38 to a lesser extent, is its high membrane permeability[8][11]. Once an ADC is internalized by a target cancer cell and the DXd payload is released, DXd can diffuse across the cell membrane and kill adjacent, neighboring tumor cells, even if they do not express the target antigen[12][]. This phenomenon, known as the "bystander effect," is crucial for treating heterogeneous tumors where antigen expression can be varied[8][14].
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug efficacy studies. Below are generalized protocols for key assays used in the evaluation of topoisomerase I inhibitors.
Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This method quantifies cell viability by measuring ATP, which is proportional to the number of metabolically active cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well and incubate overnight to allow for cell attachment[4].
-
Compound Treatment: Prepare serial dilutions of the topoisomerase I inhibitor (e.g., DXd, SN-38) in complete culture medium. Add the diluted compounds to the wells. Include a vehicle-only control (e.g., DMSO)[15].
-
Incubation: Incubate the plate for the desired exposure time, typically ranging from 72 hours to 6 days[4][15].
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor activity of an ADC in an immunodeficient mouse model.[16][17][18]
-
Cell Culture & Implantation: Culture human cancer cells in appropriate media. Harvest cells during the exponential growth phase and implant them subcutaneously into the flank of immunodeficient mice (e.g., SCID or NOD/SCID)[17].
-
Tumor Growth & Staging: Monitor mice regularly for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
ADC Administration: Administer the ADC (e.g., Trastuzumab Deruxtecan), vehicle control, and any relevant comparator agents (e.g., an isotype control ADC) to their respective groups, typically via intravenous injection[17].
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity[17].
-
Endpoint & Analysis: The study may conclude when tumors in the control group reach a maximum size or after a set period. Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group. Kaplan-Meier curves can be used to analyze survival benefits[16].
Conclusion
The DXd payload represents a significant advancement in the field of ADC technology. Its superior potency over other topoisomerase I inhibitors like SN-38 is well-documented in preclinical models. Furthermore, its high membrane permeability facilitates a powerful bystander effect, making it particularly effective against the challenge of tumor heterogeneity. These pharmacological advantages are key contributors to the profound clinical activity observed with DXd-based ADCs.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
In Vivo Stability of PEGylated ADC Linkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), directly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity. Among the various linker technologies, discrete polyethylene (B3416737) glycol (PEG) linkers have emerged as a valuable tool to optimize ADC performance. Their hydrophilicity helps to mitigate the aggregation of ADCs carrying hydrophobic payloads and can improve the overall pharmacological properties of the conjugate.
This guide provides a comparative analysis of the in vivo stability of different PEGylated ADC linkers, supported by experimental data. It also offers detailed methodologies for the key experiments used to assess in vivo stability.
Impact of PEGylation on In Vivo Stability: A Data-Driven Comparison
The inclusion and length of a PEG linker significantly impact the pharmacokinetic profile of an ADC. Generally, increasing the PEG length leads to a longer circulation half-life. This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance. The hydrophilic nature of PEG also shields the hydrophobic payload, preventing aggregation and non-specific uptake, further contributing to improved stability and circulation time.
Below is a summary of quantitative data from various studies comparing the in vivo performance of ADCs with different PEGylated linkers.
Disclaimer: The following data has been compiled from multiple studies. Direct comparison should be approached with caution as the experimental conditions, including the antibody, payload, conjugation chemistry, and animal models, may vary between studies.
| Linker Type/PEG Length | Antibody/Fragment | Payload | Animal Model | Key In Vivo Stability Finding(s) | Reference(s) |
| No PEG Linker | Affibody (ZHER2:2891) | MMAE | Mouse | Half-life (t1/2): 19.6 minutes | |
| 4 kDa PEG | Affibody (ZHER2:2891) | MMAE | Mouse | Half-life (t1/2): 49.2 minutes (2.5-fold increase vs. no PEG) | |
| 10 kDa PEG | Affibody (ZHER2:2891) | MMAE | Mouse | Half-life (t1/2): 219.0 minutes (11.2-fold increase vs. no PEG) | |
| PEG8 | Non-binding IgG | MMAE | Rat | ADC exposure increased as a function of PEG size up to PEG8, at which point further increases had little impact. Clearance rapidly decreased with PEGs of PEG8 or larger. | |
| PEG12 | Non-binding IgG | MMAE | Rat | Similar pharmacokinetic properties to PEG8 and PEG24, approaching those of the parental antibody. | |
| PEG24 | Non-binding IgG | MMAE | Rat | Showed comparable plasma exposure and clearance to PEG8 and PEG12. | |
| Pendant PEG12 (x2) | Trastuzumab | DM1 | Mouse | Slower clearance rates compared to ADCs with a linear 24-unit PEG oligomer. | |
| Linear PEG24 | Trastuzumab | DM1 | Mouse | Faster clearance rates compared to the pendant PEG12 (x2) configuration. |
Experimental Protocols for Assessing In Vivo Stability
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs with different PEGylated linkers. Below are representative protocols for key in vivo stability experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study to determine the clearance, half-life, and overall exposure of an ADC.
Materials:
-
Test ADCs with different PEGylated linkers
-
Female BALB/c or other appropriate mouse strain (6-8 weeks old)
-
Sterile, biocompatible buffer for ADC formulation (e.g., PBS)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment for ADC quantification (ELISA plate reader or LC-MS/MS system)
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 1-10 mg/kg) to a cohort of mice. The exact dose will depend on the potency of the payload and the goals of the study.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr) post-injection.
-
Plasma Preparation: Process the collected blood by centrifugation (e.g., 1,500 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Quantification: Analyze the concentration of the intact ADC and/or free payload in the plasma samples using methods such as ELISA or LC-MS/MS (detailed below).
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using appropriate pharmacokinetic modeling software.
ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the total antibody or the intact ADC in plasma samples.
Materials:
-
96-well microtiter plates
-
Recombinant antigen specific to the ADC's antibody
-
Plasma samples from the pharmacokinetic study
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the target antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serially diluted plasma samples and a standard curve of the ADC to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve and use it to determine the concentration of the ADC in the plasma samples.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.
Materials:
-
Plasma samples from the pharmacokinetic study
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)
-
Centrifuge
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
-
Appropriate HPLC column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 25 µL), add a larger volume of cold protein precipitation solvent (e.g., 100 µL of acetonitrile containing a suitable internal standard).
-
Vortex thoroughly to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the supernatant (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Separate the free payload from other components using a suitable HPLC gradient.
-
Detect and quantify the free payload using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the free payload.
-
Use the standard curve to quantify the amount of free payload in the plasma samples.
-
Visualizing Experimental Workflows and ADC Structure
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
A Head-to-Head Showdown: GGFG vs. Val-Cit Linkers in Antibody-Drug Conjugates
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. Among the plethora of options, the tetrapeptide Gly-Gly-Phe-Gly (GGFG) and the dipeptide Valine-Citrulline (Val-Cit) have emerged as two of the most prominent and clinically validated cleavable linkers. This guide provides a detailed, data-driven comparison of their performance, stability, and mechanistic nuances to aid researchers, scientists, and drug development professionals in making informed decisions for their ADC candidates.
At a Glance: Key Differences and Commonalities
Both GGFG and Val-Cit linkers are designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, primarily cathepsins, which are often overexpressed in the tumor microenvironment. This targeted cleavage mechanism ensures the specific release of the cytotoxic payload within cancer cells, thereby minimizing off-target toxicity. However, they exhibit significant differences in their enzymatic sensitivity, plasma stability, and, consequently, their preclinical and clinical performance profiles.
The GGFG linker is renowned for its enhanced stability in the bloodstream, which is a key advantage in reducing premature payload release.[1] In contrast, the Val-Cit linker, while widely used in approved ADCs, has demonstrated susceptibility to premature cleavage by certain enzymes, notably mouse carboxylesterase 1C (Ces1C). This instability in murine models can complicate preclinical evaluation and translation to human studies.
Quantitative Performance Data
Table 1: Performance Data for ADCs with GGFG Linker
| ADC Example | Target | Payload | DAR | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Xenograft Model) | Reference |
| Trastuzumab deruxtecan (B607063) (T-DXd) | HER2 | Deruxtecan (Topoisomerase I inhibitor) | ~8 | Not explicitly stated in provided preclinical data | Significant tumor regression in HER2-positive models | [2] |
| Patritumab deruxtecan (P-DXd) | HER3 | Deruxtecan (Topoisomerase I inhibitor) | ~8 | Not explicitly stated in provided preclinical data | Potent bystander effect and efficacy in preclinical models | [2] |
| Datopotamab deruxtecan (Dato-DXd) | TROP2 | Deruxtecan (Topoisomerase I inhibitor) | ~4 | Not explicitly stated in provided preclinical data | Efficacy in preclinical models | [2] |
Table 2: Performance Data for ADCs with Val-Cit Linker
| ADC Example | Target | Payload | DAR | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Xenograft Model) | Reference |
| Brentuximab vedotin | CD30 | Monomethyl auristatin E (MMAE) | ~4 | <10 ng/mL in CD30-positive cells | Dose-dependent tumor regression and prolonged survival | [3][4] |
| Polatuzumab vedotin | CD79b | Monomethyl auristatin E (MMAE) | ~3.5 | 0.071 nM in Ramos cells | Durable complete responses in DLBCL xenograft models | [5] |
| Tisotumab vedotin | Tissue Factor | Monomethyl auristatin E (MMAE) | ~4 | Not explicitly stated in provided preclinical data | 24% objective response rate in cervical cancer patients | [6] |
Mechanistic Insights and Experimental Workflows
The differential performance of GGFG and Val-Cit linkers can be attributed to their distinct enzymatic cleavage profiles and inherent chemical stability. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the evaluation of these linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols for assessing ADC performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse).
Methodology:
-
ADC Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96 hours).
-
Sample Collection: Aliquots are taken at each time point and immediately frozen to stop any further degradation.
-
Analysis: The amount of intact ADC and released payload is quantified using methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated payload.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the drug-to-antibody ratio (DAR) and identify and quantify the released payload and its metabolites.
-
-
Data Interpretation: The half-life of the ADC in plasma and the rate of payload release are calculated to assess stability.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Cell Line Selection and Culture: A cancer cell line that expresses the target antigen is selected and cultured under appropriate conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Mice are randomized into treatment groups and administered the ADC, a vehicle control, or a non-binding control ADC, typically via intravenous injection.
-
Tumor Measurement: Tumor volume and body weight are measured at regular intervals (e.g., twice weekly).
-
Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion and Future Perspectives
The choice between a GGFG and a Val-Cit linker is a nuanced decision that depends on the specific characteristics of the antibody, payload, and the intended therapeutic application.
The GGFG linker offers the significant advantage of enhanced plasma stability, which can lead to a wider therapeutic window by minimizing off-target toxicities.[1] This makes it an attractive option for highly potent payloads or for ADCs where maintaining a high DAR is crucial. The clinical success of Trastuzumab deruxtecan (Enhertu®) underscores the potential of this linker technology.[2]
The Val-Cit linker , on the other hand, has a longer clinical track record with several FDA-approved ADCs, including Brentuximab vedotin (Adcetris®) and Polatuzumab vedotin (Polivy®).[3][5] While its instability in mouse plasma presents a preclinical challenge, its efficacy and safety in humans are well-established for certain applications.
Ultimately, the optimal linker choice must be determined empirically. Head-to-head studies with the specific antibody and payload of interest are essential to fully characterize the stability, efficacy, and safety profile of the resulting ADC. As our understanding of the tumor microenvironment and the intricacies of ADC metabolism continues to grow, we can expect the development of even more sophisticated and selectively-cleavable linkers that will further enhance the therapeutic potential of this promising class of anti-cancer agents.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brentuximab vedotin: clinical updates and practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. onclive.com [onclive.com]
Navigating ADC Complexity: A Guide to Mass Spectrometry Methods for Confirming Amino-PEG4-GGFG-Dxd Conjugation Sites
For researchers, scientists, and drug development professionals, confirming the precise conjugation sites of a payload on an antibody-drug conjugate (ADC) is a critical quality attribute that influences efficacy, safety, and stability. This guide provides a comparative overview of mass spectrometry (MS) methods tailored for ADCs like those utilizing the Amino-PEG4-GGFG-Dxd linker-payload system, famously employed in Trastuzumab deruxtecan (B607063) (Enhertu).
The intricate structure of ADCs, which combine the targeting specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic drugs, presents significant analytical challenges.[1][2] Mass spectrometry has emerged as the gold standard for characterizing these complex molecules, offering unparalleled insight into drug-to-antibody ratio (DAR), drug load distribution, and, crucially, the specific amino acid residues where the drug is attached.[3][4]
Comparing the Arsenal: Top-Down, Middle-Down, and Bottom-Up MS Approaches
The primary MS-based strategies for ADC analysis can be categorized into three levels: top-down, middle-down, and bottom-up (peptide mapping).[5] Each approach offers distinct advantages and limitations in the quest to pinpoint conjugation sites.
| Method | Description | Advantages | Disadvantages | Typical Use Case |
| Top-Down MS | Analysis of the intact ADC (~150 kDa) without enzymatic digestion.[5] | Provides information on the entire molecule, including DAR and glycoforms, preserving non-covalent interactions.[4] | Lower sequence coverage (~60%) makes precise site localization challenging. Requires high-resolution mass spectrometers.[5] | Intact mass confirmation and overall DAR assessment. |
| Middle-Down MS | Analysis of large ADC subunits (~25-50 kDa) generated by specific enzymatic cleavage (e.g., IdeS).[6][7] | Simplifies spectra compared to top-down, improves sequence coverage (60-80%), and can localize modifications within large fragments.[6][8] | Site ambiguity can remain within the large subunit. Requires specialized enzymes and fragmentation techniques (ETD, UVPD).[6] | Subunit characterization, DAR distribution on light/heavy chains, and narrowing down conjugation regions.[9] |
| Bottom-Up MS (Peptide Mapping) | Analysis of small peptides (~0.5-3 kDa) after complete enzymatic digestion (e.g., trypsin).[10][11] | Gold standard for unambiguous site identification and achieving high sequence coverage (>95%).[12][13] Can quantify site occupancy.[14] | Destroys information about combinatorial modifications on the intact protein. Hydrophobic drug-loaded peptides can be difficult to analyze.[10][11] | Definitive confirmation and quantitation of specific conjugation sites. |
In Focus: Peptide Mapping for Site Confirmation
For definitive localization of the this compound payload, peptide mapping is the most effective and widely adopted method.[10][15] The process involves denaturing, reducing, and alkylating the ADC, followed by enzymatic digestion to generate a complex mixture of peptides. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[13][16] The mass shift caused by the linker-drug moiety allows for the identification of conjugated peptides, and subsequent fragmentation of these peptides in the MS/MS scan pinpoints the exact amino acid of attachment.[4][10]
The workflow for this crucial analysis is detailed below.
Detailed Experimental Protocol: Peptide Mapping
The following table outlines a representative protocol for the peptide mapping of a cysteine-linked ADC, adaptable for systems like this compound which conjugates to cysteines resulting from interchain disulfide bond reduction.[17][18]
| Step | Procedure | Reagents/Conditions | Purpose | Reference |
| 1. Denaturation & Reduction | Incubate the ADC sample to unfold the protein and reduce disulfide bonds. | ~50 µg ADC in denaturation buffer (e.g., 8 M Urea), add Dithiothreitol (DTT) to 20 mM. Incubate at 37-60°C for 1 hour. | Expose cysteine residues for conjugation and subsequent digestion. | [13][16] |
| 2. Alkylation | Add alkylating agent to cap free sulfhydryl groups. | Add Iodoacetamide (IAA) to 50 mM. Incubate at room temperature for 30-60 minutes in the dark. | Prevent re-formation of disulfide bonds. | [13][16] |
| 3. Buffer Exchange | Remove denaturant and excess reagents. | Spin desalting columns or dialysis into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8). | Prepare the sample for optimal enzyme activity. | [10] |
| 4. Enzymatic Digestion | Add protease to cleave the protein into peptides. | Add Trypsin (enzyme-to-substrate ratio of 1:20 to 1:50). Incubate at 37°C for 4-16 hours. | Generate peptides of a suitable size for MS/MS analysis. | [10] |
| 5. Reaction Quenching | Stop the digestion by acidification. | Add formic acid or trifluoroacetic acid (TFA) to a final concentration of ~1%. | Inactivate the enzyme and prepare the sample for LC injection. | |
| 6. LC-MS/MS Analysis | Separate peptides and acquire mass spectra. | UHPLC with a C18 column and a gradient of water/acetonitrile (B52724) with 0.1% formic acid. ESI-MS operated in positive mode. | Resolve the complex peptide mixture and generate fragmentation data for sequence identification. | [10][14] |
| 7. Data Analysis | Process raw data to identify conjugated peptides and sites. | Use software (e.g., BioPharma Finder, MassHunter BioConfirm) to search MS/MS data against the antibody sequence, specifying the linker-payload mass as a variable modification. | Match experimental spectra to theoretical peptide fragments to confirm the sequence and pinpoint the modified amino acid. | [16][17] |
Note: For hydrophobic drug-loaded peptides, it is often recommended to add organic solvents like acetonitrile (10%) before digestion and isopropanol (B130326) (40%) after digestion to maintain solubility.[10]
Alternative and Complementary Methods
While peptide mapping is the definitive method, other techniques provide valuable, complementary information.
-
Middle-Down Analysis with IdeS: The Immunoglobulin-degrading enzyme from Streptococcus pyogenes (IdeS) cleaves IgG specifically below the hinge region, producing F(ab')2 and Fc/2 fragments (~25 kDa each).[7] Subsequent reduction yields light chain (LC), Fd, and Fc/2 fragments.[9] This approach simplifies the ADC into large domains, allowing for the localization of conjugation to specific chains and regions, which is particularly useful for cysteine-linked ADCs.[17][19]
-
Native Mass Spectrometry: Analysis under non-denaturing conditions is essential for ADCs where the light and heavy chains are not covalently bound after conjugation, as is the case for those derived from interchain cysteine reduction.[3][20] Native MS provides an accurate measurement of the intact molecular weight and the overall average DAR.[17]
The comprehensive characterization of ADCs is a multi-faceted endeavor. By combining the strengths of different mass spectrometry approaches—from a broad overview with top-down and native MS to the domain-specific insights of middle-down analysis and the definitive residue-level confirmation from bottom-up peptide mapping—researchers can build a complete and accurate picture of their ADC's critical quality attributes, ensuring the development of safer and more effective cancer therapeutics.[4]
References
- 1. youtube.com [youtube.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top-Down and Middle-Down Mass Spectrometry of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Middle-Down Mass Spectrometry Characterization of an Antibody-Drug Conjugate by Combined Ion Activation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. selectscience.net [selectscience.net]
- 9. Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 11. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 12. adcreview.com [adcreview.com]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. technosaurus.co.jp [technosaurus.co.jp]
- 20. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Assessing the Immunogenicity of Amino-PEG4-GGFG-Dxd Antibody-Drug Conjugates: A Comparative Guide
The advent of antibody-drug conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. The intricate design of these molecules, which combines the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, necessitates a thorough evaluation of their potential to elicit an immune response. This guide provides a comparative assessment of the immunogenicity of ADCs featuring the Amino-PEG4-GGFG-Dxd linker-payload system, exemplified by Trastuzumab deruxtecan (B607063) (T-DXd, Enhertu), against an alternative ADC, Ado-trastuzumab emtansine (T-DM1, Kadcyla).
The this compound system consists of a humanized monoclonal antibody conjugated to a topoisomerase I inhibitor payload (deruxtecan, DXd) through a stable, tetrapeptide-based cleavable linker[1][2]. This design allows for a high drug-to-antibody ratio (DAR) of approximately 8 and facilitates the release of a membrane-permeable payload that can exert a bystander effect, killing neighboring tumor cells[1][3]. The immunogenicity of such complex biologics is a critical consideration in their development, as anti-drug antibodies (ADAs) can impact their pharmacokinetics, efficacy, and safety[4][5].
Comparative Immunogenicity Data
The assessment of immunogenicity for ADCs typically involves a tiered approach, including screening for ADAs, confirmatory assays, and characterization of neutralizing antibodies (NAbs)[4]. While extensive head-to-head comparative immunogenicity trials are not common, data from clinical studies of T-DXd and T-DM1 provide insights into their relative immunogenic potential.
| Feature | Trastuzumab deruxtecan (T-DXd) | Ado-trastuzumab emtansine (T-DM1) |
| Target | HER2 | HER2 |
| Antibody | Humanized IgG1 | Humanized IgG1 |
| Linker | Cleavable (GGFG) | Non-cleavable (MCC) |
| Payload | Topoisomerase I inhibitor (Deruxtecan) | Tubulin inhibitor (Emtansine) |
| Drug-to-Antibody Ratio (DAR) | ~8 | ~3.5 |
| Anti-Drug Antibody (ADA) Incidence | Low and generally transient. In pivotal trials, the incidence of ADAs has been observed to be low, with no significant impact on clinical outcomes reported. | Low. ADA incidence ranges from approximately 5.3%[4]. |
| Neutralizing Antibody (NAb) Impact | No clinically significant impact on efficacy or safety has been reported. | The clinical impact of NAbs has not been a major concern. |
| Payload-related Immunogenicity | Topoisomerase I inhibitors have been associated with the induction of immunogenic cell death (ICD), which can stimulate an anti-tumor immune response[6][7]. | Tubulin inhibitors are also potent cytotoxic agents, but their capacity to induce ICD is also a subject of investigation. |
| Linker-related Immunogenicity | The GGFG tetrapeptide linker is designed to be cleaved by lysosomal proteases like Cathepsin B, which are upregulated in tumor cells[][9]. The linker itself is considered to have low immunogenic potential. | The non-cleavable maleimidocaproyl (MCC) linker is designed to release the payload upon lysosomal degradation of the antibody. |
Experimental Protocols for Immunogenicity Assessment
A comprehensive immunogenicity testing strategy for ADCs is crucial for their clinical development[10]. The following protocols outline the key assays used to evaluate the immunogenicity of ADCs like T-DXd.
1. Anti-Drug Antibody (ADA) Screening and Confirmation Assay (ELISA-based)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is employed to detect binding antibodies against the ADC in patient serum. A bridging format is commonly used where the ADC acts as both the capture and detection reagent.
-
Methodology:
-
Screening: Patient serum samples are incubated in microtiter plates coated with the ADC. Biotinylated ADC is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The presence of ADAs that can bridge the coated and biotinylated ADC results in a colorimetric signal upon the addition of a substrate.
-
Confirmation: Samples that screen positive are further tested in a competition assay. The serum is pre-incubated with an excess of the unlabeled ADC before being added to the assay plate. A significant reduction in the signal compared to the uncompeted sample confirms the specificity of the ADAs.
-
Titer Determination: For confirmed positive samples, serial dilutions are performed to determine the ADA titer[11].
-
2. Neutralizing Antibody (NAb) Assay (Cell-based)
-
Principle: This assay determines if the detected ADAs can neutralize the biological activity of the ADC. For ADCs, this often involves measuring the inhibition of cytotoxicity.
-
Methodology:
-
A cancer cell line expressing the target antigen (e.g., HER2 for T-DXd) is seeded in microtiter plates.
-
Patient serum containing confirmed ADAs is pre-incubated with a pre-determined concentration of the ADC.
-
The ADC-serum mixture is then added to the cells.
-
After an incubation period, cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo).
-
A reduction in the cytotoxic effect of the ADC in the presence of the patient's serum, as compared to control serum, indicates the presence of neutralizing antibodies[11].
-
3. Cytokine Release Assay
-
Principle: This in vitro assay assesses the potential of the ADC to induce the release of pro-inflammatory cytokines from immune cells, which can be indicative of a risk for cytokine release syndrome (CRS)[12][13].
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors are isolated.
-
The PBMCs are incubated with various concentrations of the ADC.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The levels of key cytokines (e.g., IL-6, TNF-α, IFN-γ) are measured using a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery).
-
A significant increase in cytokine levels compared to untreated controls suggests a potential for inducing cytokine release.
-
Visualizing Key Processes
Experimental Workflow for ADC Immunogenicity Assessment
Caption: Tiered approach for assessing the immunogenicity of ADCs.
Signaling Pathway: ADC-Induced Immunogenic Cell Death
Caption: ADC-induced immunogenic cell death pathway.
References
- 1. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 2. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 4. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 7. Immunogenic Cell Death by the Novel Topoisomerase I Inhibitor TLC388 Enhances the Therapeutic Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abzena.com [abzena.com]
- 11. ADC Immunogenicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cytokine release syndrome and cancer immunotherapies – historical challenges and promising futures - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking a Novel Amino-PEG4-GGFG-Dxd ADC Against Established HER2-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel antibody-drug conjugate (ADC) featuring an Amino-PEG4-GGFG-Dxd linker-payload system against the established HER2-targeted therapies, trastuzumab deruxtecan (B607063) (Enhertu®) and ado-trastuzumab emtansine (Kadcyla®). We will delve into their mechanisms of action, present comparative preclinical and clinical data, and provide detailed experimental protocols for key assays used in their evaluation.
Introduction to the Antibody-Drug Conjugates
Antibody-drug conjugates are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. This approach aims to deliver the chemotherapy agent directly to cancer cells, thereby minimizing systemic exposure and associated side effects.
-
This compound ADC (Novel Investigational ADC): This ADC is characterized by its specific linker-payload combination. The amino group allows for conjugation to a targeting antibody, presumably an anti-HER2 antibody for this comparison. The polyethylene (B3416737) glycol (PEG4) spacer is incorporated to enhance solubility and improve pharmacokinetic properties. The GGFG (Gly-Gly-Phe-Gly) peptide is a cleavable linker designed to be selectively hydrolyzed by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. The payload, Dxd (deruxtecan), is a potent topoisomerase I inhibitor.
-
Trastuzumab Deruxtecan (Enhertu®): An established HER2-directed ADC, Enhertu utilizes the same monoclonal antibody as Herceptin® (trastuzumab) linked to deruxtecan (DXd), a topoisomerase I inhibitor, via a cleavable GGFG-based linker.[1][2][3] It is known for its high drug-to-antibody ratio (DAR) of approximately 8.[4]
-
Ado-Trastuzumab Emtansine (Kadcyla®): Another HER2-targeted ADC, Kadcyla consists of trastuzumab conjugated to the microtubule inhibitor DM1 via a stable, non-cleavable thioether linker (SMCC).[5][6]
Mechanism of Action
The efficacy of these ADCs is dictated by a multi-step process involving binding to the target receptor, internalization, and the release and action of the cytotoxic payload.
This compound ADC and Trastuzumab Deruxtecan (Enhertu®)
The proposed mechanism of action for the this compound ADC is analogous to that of Enhertu, as they share the same functional linker-payload system.
-
HER2 Receptor Binding: The anti-HER2 monoclonal antibody component of the ADC binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-HER2 complex is internalized into the cell through endocytosis.
-
Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC-HER2 complex fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsins, lead to the cleavage of the GGFG linker.[7]
-
Payload Release and DNA Damage: The cleavage of the linker releases the highly potent topoisomerase I inhibitor, Dxd. Dxd then translocates to the nucleus and inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA single- and double-strand breaks, ultimately triggering apoptosis (programmed cell death).[2][3]
-
Bystander Effect: A key feature of deruxtecan-based ADCs is the high membrane permeability of the Dxd payload.[8] This allows the released Dxd to diffuse out of the target cancer cell and kill neighboring cancer cells, including those that may have low or no HER2 expression. This "bystander effect" is crucial for treating heterogeneous tumors.[8][9]
Caption: Mechanism of action for the this compound ADC.
Ado-Trastuzumab Emtansine (Kadcyla®)
-
HER2 Receptor Binding and Internalization: Similar to the other ADCs, Kadcyla binds to the HER2 receptor and is internalized.[5]
-
Lysosomal Degradation: The entire ADC, including the antibody and the non-cleavable linker, undergoes degradation within the lysosome.
-
Payload Release and Microtubule Disruption: This degradation process releases the cytotoxic payload, DM1, which then enters the cytoplasm. DM1 is a potent microtubule inhibitor. By binding to tubulin, it disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]
-
Limited Bystander Effect: The released DM1 payload is highly charged and therefore has poor membrane permeability.[10] This significantly limits its ability to diffuse out of the target cell and kill neighboring cells, resulting in a minimal bystander effect compared to deruxtecan-based ADCs.[7]
Caption: Mechanism of action for Ado-trastuzumab emtansine (Kadcyla®).
Comparative Performance Data
This section summarizes the available preclinical and clinical data to compare the efficacy and safety of these ADCs. As specific data for an "this compound ADC" is not publicly available, we will use data from Trastuzumab Deruxtecan (Enhertu®) as a surrogate, given the identical linker-payload system.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line (HER2 Status) | This compound (Surrogate: T-DXd) IC50 | Kadcyla® (T-DM1) IC50 | Free Dxd IC50 | Free DM1 IC50 | Reference |
| HER2-High | |||||
| SK-BR-3 | Not specified, but effective | 393 ng/mL | Not specified | Not specified | [11] |
| NCI-N87 | Calculated in 63.3% of 49 cell lines | Not specified | Not specified | Not specified | [2][12] |
| KMCH-1 | Not specified | 0.031 µg/mL | Not specified | 0.79–7.2 nM | [5] |
| HER2-Medium | |||||
| Mz-ChA-1 | Not specified | 1.3 µg/mL | Not specified | 0.79–7.2 nM | [5] |
| HER2-Low | |||||
| KKU-100 | Not specified | 4.3 µg/mL | Not specified | 0.79–7.2 nM | [5] |
Note: Direct comparative IC50 values across a standardized panel of cell lines are limited in publicly available literature. The provided data is compiled from various studies and may have different experimental conditions.
Bystander Effect Comparison
| Feature | This compound (Surrogate: T-DXd) | Kadcyla® (T-DM1) | Reference |
| Payload Permeability | High (membrane permeable) | Low (membrane impermeable) | [8][10] |
| In Vitro Bystander Killing | Demonstrated in co-culture assays with HER2-positive and HER2-negative cells. | Limited to no bystander effect observed in similar co-culture assays. | [7][13] |
| Mechanism | Released Dxd diffuses to and kills neighboring cells. | Released DM1 is charged and cannot efficiently cross cell membranes. | [8][10] |
In Vivo Efficacy (Preclinical Xenograft Models)
| Model | Treatment | Outcome | Reference |
| HER2-Positive (KMCH-1) Xenograft | Kadcyla® (20 mg/kg) | 108% tumor growth inhibition at day 21. | [5] |
| HER2-Positive (Mz-ChA-1) Xenograft | Kadcyla® (20 mg/kg) | 75% tumor growth inhibition at day 21. | [5] |
| HER2-Low (KKU-100) Xenograft | Kadcyla® | No significant efficacy. | [5] |
| HER2-Positive (KPL-4) Xenograft | Enhertu® | Showed efficacy. | [9] |
| Mixed HER2-Positive/Negative Xenograft | Enhertu® | Inhibited tumor growth of both HER2-positive and HER2-negative cells. | [9] |
| Mixed HER2-Positive/Negative Xenograft | Kadcyla® | Less potent than Enhertu®, with limited effect on HER2-negative cells. | [9] |
Clinical Efficacy (DESTINY-Breast03 Trial)
This pivotal Phase 3 trial directly compared Enhertu® to Kadcyla® in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.
| Endpoint | Enhertu® (Trastuzumab Deruxtecan) | Kadcyla® (Ado-trastuzumab Emtansine) | Hazard Ratio (95% CI) | p-value | Reference |
| Progression-Free Survival (PFS) at 12 months | 75.8% | 34.1% | 0.28 (0.22-0.37) | <0.001 | [14] |
| Overall Response Rate (ORR) | 79.7% | 34.2% | - | - | [14] |
| Complete Response | 16% | 8% | - | - | [15] |
| Partial Response | 67% | 28% | - | - | [15] |
Safety Profile Comparison (DESTINY-Breast03 and other clinical data)
| Adverse Event (Grade ≥3) | Enhertu® (Trastuzumab Deruxtecan) | Kadcyla® (Ado-trastuzumab Emtansine) | Reference |
| Neutropenia | 19.1% | 2.7% | [14] |
| Thrombocytopenia | 7.3% | 24.5% | [14] |
| Anemia | 8.8% | 3.8% | [14] |
| Nausea | 7.7% | 0.8% | [14] |
| Interstitial Lung Disease (ILD)/Pneumonitis (any grade) | 10.5% | 1.9% | [14] |
| Fatigue | 7.7% | 2.3% | [14] |
| Increased Alanine Aminotransferase (ALT) | 3.1% | 7.3% | [14] |
| Increased Aspartate Aminotransferase (AST) | 3.8% | 4.2% | [14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of ADCs on cancer cell lines.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Protocol:
-
Cell Seeding: Plate HER2-positive cancer cells (e.g., SK-BR-3, NCI-N87) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (this compound ADC, Enhertu®, Kadcyla®) and their respective free payloads (Dxd, DM1) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay is designed to quantitatively assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
Caption: Workflow for an in vitro bystander effect assay.
Protocol:
-
Cell Preparation: Use a HER2-positive cell line (e.g., SK-BR-3) as the target cells and a HER2-negative cell line (e.g., MDA-MB-468) that has been engineered to express a fluorescent protein (e.g., GFP or luciferase) as the bystander cells.
-
Co-culture Seeding: Seed a mixture of the target and bystander cells at a defined ratio in a 96-well plate.
-
ADC Treatment: After the cells have adhered, treat the co-culture with various concentrations of the ADCs.
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and diffusion.
-
Viability Assessment: Assess the viability of the bystander cells by measuring the fluorescence or luminescence signal. A decrease in the signal in the presence of the ADC indicates a bystander effect.
-
Data Analysis: Quantify the percentage of bystander cell death at each ADC concentration.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of ADCs in a living organism.
Caption: Workflow for an in vivo xenograft tumor model study.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HER2-positive human cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound ADC, Enhertu®, Kadcyla®).
-
Drug Administration: Administer the ADCs, typically via intravenous injection, at specified doses and schedules.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a certain size, or after a predetermined period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Conclusion
The novel this compound ADC, by virtue of its deruxtecan payload and cleavable linker, is anticipated to exhibit a pharmacological profile similar to that of trastuzumab deruxtecan (Enhertu®). This includes potent in vitro cytotoxicity, a significant bystander effect, and robust in vivo anti-tumor activity, particularly in HER2-expressing tumors.
The comparative data presented in this guide suggests that deruxtecan-based ADCs hold a potential efficacy advantage over the DM1-based ADC, Kadcyla®. This is largely attributed to the bystander effect, which allows for the killing of a broader range of cancer cells within a heterogeneous tumor. Clinical data from the DESTINY-Breast03 trial strongly supports this, demonstrating superior progression-free survival and overall response rates for Enhertu® compared to Kadcyla® in the second-line treatment of HER2-positive metastatic breast cancer.[14]
However, the safety profile also requires careful consideration. Deruxtecan-based ADCs are associated with a higher incidence of certain adverse events, most notably interstitial lung disease (ILD)/pneumonitis, which requires careful monitoring and management.[14]
For researchers and drug developers, the choice of linker-payload technology is a critical determinant of an ADC's therapeutic window. The this compound system represents a promising platform for the development of next-generation ADCs. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of ADCs utilizing this specific linker-payload combination against a range of cancer types.
References
- 1. [ESMO 2025] Enhertu outperforms Kadcyla in HER2-positive early breast cancer < Pharma < Article - KBR [koreabiomed.com]
- 2. onclive.com [onclive.com]
- 3. ppf.eu [ppf.eu]
- 4. Enhertu Compared with Kadcyla in Patients with HER2-Positive, Residual Invasive Early Breast Cancer After Neoadjuvant Therapy - Conference Correspondent [conference-correspondent.com]
- 5. ascopubs.org [ascopubs.org]
- 6. AZ, Daiichi Sankyo take aim at Roche as Enhertu beats Kadcyla in breast cancer trial | 2021-08-10 | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. landing.reactionbiology.com [landing.reactionbiology.com]
- 14. curetoday.com [curetoday.com]
- 15. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | Results with ENHERTU [enhertu.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Amino-PEG4-GGFG-Dxd
Essential guidelines for the safe handling and disposal of the potent antibody-drug conjugate component, Amino-PEG4-GGFG-Dxd, are critical for protecting researchers and the environment. This compound, a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs), contains a highly potent cytotoxic payload, Dxd, a derivative of the topoisomerase I inhibitor exatecan.[1][2] Consequently, all waste materials contaminated with this substance must be treated as hazardous cytotoxic waste. Adherence to stringent disposal protocols is paramount to mitigate risks of exposure and environmental contamination.
Waste Characterization and Disposal Strategy
All materials that come into contact with this compound, including unused product, solutions, contaminated labware, and personal protective equipment (PPE), require meticulous handling and disposal. The primary strategy involves segregation, secure containment, and appropriate inactivation or incineration.
| Waste Type | Key Disposal Considerations |
| Solid Waste | Contaminated items such as gloves, gowns, bench paper, pipette tips, and vials must be segregated into clearly labeled, sealed, and puncture-proof cytotoxic waste containers. |
| Liquid Waste | Aqueous and solvent-based solutions containing this compound should be collected in designated, sealed, and shatterproof containers. Chemical inactivation may be required prior to final disposal. |
| Sharps | Needles, syringes, and other sharps must be placed in a designated sharps container suitable for cytotoxic waste to prevent punctures and exposure. |
| Decontamination Solutions | Effluent from the cleaning and decontamination of work surfaces and equipment should be collected and treated as hazardous liquid waste. |
Step-by-Step Disposal Protocol
A comprehensive approach to the disposal of this compound waste is essential for laboratory safety. The following step-by-step protocol outlines the recommended procedures.
-
Segregation at the Source: Immediately upon generation, all waste contaminated with this compound must be segregated from regular laboratory trash. Use designated, clearly labeled cytotoxic waste containers.
-
Secure Containment:
-
Solids: Place in double-bagged, sealed plastic bags and then into a rigid, leak-proof cytotoxic waste container.[3]
-
Liquids: Collect in sealed, chemical-resistant containers. Ensure containers are clearly labeled with "Cytotoxic Waste" and the chemical name.
-
Sharps: Dispose of in a puncture-resistant sharps container specifically marked for cytotoxic waste.
-
-
Decontamination of Work Areas: All surfaces and equipment potentially contaminated with this compound should be thoroughly decontaminated. The cleaning solutions used for decontamination should be collected and disposed of as hazardous liquid waste.
-
Final Disposal: All contained and labeled cytotoxic waste must be disposed of through an approved hazardous waste management vendor. Incineration is a common final disposal method for cytotoxic waste.[4] Never dispose of this waste down the drain or in regular landfill trash.
-
Personal Protective Equipment (PPE): All PPE worn during the handling and disposal process, including gloves, lab coats, and eye protection, must be disposed of as solid cytotoxic waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound waste is depicted in the following diagram. This workflow emphasizes the critical steps from waste generation to final disposal, ensuring a systematic and safe process.
Figure 1. Disposal Workflow for this compound Waste
It is imperative to consult your institution's specific Safety Data Sheets (SDS) and environmental health and safety (EHS) guidelines, as local regulations and facility protocols may vary. A comprehensive understanding of the hazards associated with this compound and strict adherence to established disposal procedures are fundamental to maintaining a safe laboratory environment.
References
Essential Safety and Operational Guide for Handling Amino-PEG4-GGFG-Dxd
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Amino-PEG4-GGFG-Dxd is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.
This compound is a drug-linker conjugate used in the synthesis of Antibody-Drug Conjugates (ADCs). The payload, a derivative of the topoisomerase I inhibitor Exatecan, is a highly potent and cytotoxic agent.[1] Due to the inherent risks associated with such compounds, strict adherence to safety protocols is mandatory to prevent occupational exposure through skin contact, inhalation, or accidental ingestion.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Purpose |
| Weighing and Handling Powder | - Double Nitrile Gloves (chemotherapy-rated)- Disposable Gown (fluid-resistant)- Eye Protection (safety glasses with side shields or goggles)- Respiratory Protection (N95 or higher-rated respirator) | Prevents skin contact, inhalation of fine particles, and eye exposure. |
| Preparing Solutions | - Double Nitrile Gloves (chemotherapy-rated)- Disposable Gown (fluid-resistant)- Eye Protection (safety glasses with side shields or goggles)- Face Shield (if splash risk is high) | Protects against splashes and direct contact with the compound in solution. |
| Administering Compound | - Double Nitrile Gloves (chemotherapy-rated)- Disposable Gown (fluid-resistant)- Eye Protection (safety glasses with side shields or goggles) | Minimizes exposure during transfer and administration procedures. |
| Cleaning and Decontamination | - Double Nitrile Gloves (chemotherapy-rated)- Disposable Gown (fluid-resistant)- Eye Protection (goggles)- Face Shield | Provides maximum protection during spill cleanup and surface decontamination. |
| Waste Disposal | - Double Nitrile Gloves (chemotherapy-rated)- Disposable Gown (fluid-resistant)- Eye Protection (safety glasses with side shields) | Ensures safety when handling contaminated waste materials. |
Experimental Protocols: Safe Handling and Containment
All procedures involving this compound, especially when handling the powdered form, should be conducted in a designated containment area, such as a certified chemical fume hood or a biological safety cabinet, to minimize the risk of aerosolization and inhalation.[4][5]
Workflow for Donning and Doffing PPE
Spill Management and Decontamination
In the event of a spill, immediate action is required to contain and decontaminate the affected area. A spill kit specifically for cytotoxic agents should be readily available.[6]
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: As outlined in the table above for cleaning and decontamination.
-
Contain the Spill: Use absorbent pads from the spill kit to cover and contain the spill, working from the outside in.
-
Decontaminate: Clean the area with a suitable deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with alcohol and then water.[7]
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[4]
Disposal Plan
All waste contaminated with this compound is considered cytotoxic and must be segregated from other laboratory waste streams.[8][9]
Waste Disposal Procedure:
-
Segregation: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste. These are often color-coded (e.g., purple or yellow).[10]
-
Sharps: All contaminated sharps (needles, syringes, etc.) must be placed in a designated cytotoxic sharps container.
-
Liquid Waste: Collect liquid waste in a sealed, labeled container.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, and labware, must be placed in a designated cytotoxic waste bag or container.
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically involving incineration.[8][9]
By implementing these safety measures and operational protocols, researchers can minimize their risk of exposure and ensure a safe working environment when handling the potent ADC linker-payload, this compound.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. benchchem.com [benchchem.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
